molecular formula C11H16ClNO B1591095 3-Phenoxypiperidine hydrochloride CAS No. 1171992-10-1

3-Phenoxypiperidine hydrochloride

Cat. No.: B1591095
CAS No.: 1171992-10-1
M. Wt: 213.7 g/mol
InChI Key: NOIVAVLUDPXIBM-UHFFFAOYSA-N
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Description

3-Phenoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVAVLUDPXIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589974
Record name 3-Phenoxypiperidine--hydrogen chloride (1/1)
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Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171992-10-1
Record name 3-Phenoxypiperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxypiperidine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to 3-phenoxypiperidine hydrochloride, a valuable building block in medicinal chemistry.[1] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical process parameters involved. We will explore the predominant synthetic route, which proceeds via an N-protected 3-hydroxypiperidine intermediate, detailing the strategic rationale behind each transformation. Alternative synthetic strategies are also discussed to provide a broader context for process development. The core of this guide is rooted in field-proven insights, emphasizing the causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Significance and Synthetic Strategy

This compound is a key structural motif and intermediate in the development of various bioactive molecules and pharmaceutical agents, particularly those targeting neurological disorders.[1][2][3] Its piperidine core combined with a flexible phenoxy ether linkage allows for diverse interactions with biological targets, making it a compound of significant interest in drug discovery.[4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for handling and formulation.[5]

The synthesis of this molecule presents a classic challenge in organic chemistry: the selective formation of a C-O ether bond in the presence of a reactive secondary amine. A robust synthetic strategy must therefore address the chemoselectivity of the key bond-forming step. The most logical and widely practiced approach involves a protection-functionalization-deprotection sequence, which forms the primary focus of this guide.

Retrosynthetic Analysis

A retrosynthetic breakdown of this compound reveals a straightforward and convergent strategy. The final salt formation is a trivial step from the free base, 3-phenoxypiperidine. The critical C-O ether bond can be disconnected, suggesting a nucleophilic substitution reaction between a 3-hydroxypiperidine derivative and a phenyl electrophile, or more commonly, a 3-electrophilic piperidine and a phenoxide nucleophile. To prevent the piperidine nitrogen from interfering, it is typically protected with a suitable group (PG), such as a benzyl (Bn) group, which is stable under the conditions of ether formation but can be removed selectively later. This leads to the key intermediate, N-benzyl-3-hydroxypiperidine.

G Target 3-Phenoxypiperidine HCl FreeBase 3-Phenoxypiperidine Target->FreeBase Salt Formation ProtectedEther N-PG-3-Phenoxypiperidine FreeBase->ProtectedEther N-Deprotection Precursors N-PG-3-Hydroxypiperidine + Phenol ProtectedEther->Precursors C-O Bond Formation (e.g., Williamson, Mitsunobu)

Caption: Retrosynthetic pathway for 3-phenoxypiperidine HCl.

Primary Synthesis Pathway: The N-Benzyl Protected Route

This pathway is arguably the most efficient and scalable method, relying on commercially available starting materials and well-understood chemical transformations. It can be divided into four distinct stages.

G cluster_0 Overall Synthesis Workflow A 3-Hydroxypiperidine B N-Benzyl-3-hydroxypiperidine A->B Step 1: N-Benzylation C N-Benzyl-3-phenoxypiperidine B->C Step 2: Etherification D 3-Phenoxypiperidine C->D Step 3: N-Debenzylation E 3-Phenoxypiperidine HCl D->E Step 4: Salt Formation

Caption: The four main stages of the primary synthesis pathway.

Stage 1: N-Protection of 3-Hydroxypiperidine

Causality: The secondary amine of 3-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in the subsequent etherification step. Furthermore, its basicity can interfere with many reaction conditions. Therefore, protection is mandatory. The benzyl group is an ideal choice as it is robust under both acidic and basic conditions but can be selectively removed via catalytic hydrogenation, a process that typically does not affect the aryl ether bond.[6][7]

Experimental Protocol: N-Benzylation

  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).[8]

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.[8]

  • Stir the reaction mixture for 4-6 hours at room temperature or until TLC analysis indicates the consumption of the starting material.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield N-benzyl-3-hydroxypiperidine.[8]

ParameterValueRationale
Solvent Acetone / AcetonitrileAprotic polar solvent, effectively dissolves reactants.
Base K₂CO₃Sufficiently basic to act as an acid scavenger without causing side reactions.
Temperature Room TemperatureMild conditions are sufficient for this SN2 reaction.
Stoichiometry Slight excess of Benzyl BromideEnsures complete conversion of the starting amine.
Typical Yield >90%High-yielding and clean reaction.
Stage 2: C-O Ether Bond Formation

This is the key bond-forming step. Two highly effective and reliable methods are presented: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Causality: This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an electrophile.[9][10] In this context, the hydroxyl group of N-benzyl-3-hydroxypiperidine is deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a potent nucleophile.[11] While one could react this alkoxide with an activated phenyl ring (e.g., fluoronitrobenzene), it is generally more practical and common to react a phenoxide with an activated piperidine (e.g., a tosylate or halide). For simplicity and effectiveness, reacting the piperidinol-alkoxide with an unactivated phenyl source is less common; the Mitsunobu reaction is often preferred for direct coupling of alcohols. However, a modified Williamson approach using phenoxide is viable.

Causality: The Mitsunobu reaction provides a powerful and mild alternative for directly coupling an alcohol with a suitable nucleophile, in this case, phenol.[12][13] The reaction mechanism involves the in-situ activation of the hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The alcohol is converted into a good leaving group (an oxyphosphonium salt), which is then displaced by the phenoxide nucleophile in an SN2 fashion.[12]

Experimental Protocol: Mitsunobu Reaction

  • In an inert atmosphere (N₂ or Ar), dissolve N-benzyl-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).[15]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.[13] The order of addition is critical for success.[14][15]

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture. The crude product will contain significant amounts of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired N-benzyl-3-phenoxypiperidine.

ParameterValueRationale
Reagents PPh₃, DIAD/DEADStandard Mitsunobu reagents for in-situ alcohol activation.[14]
Solvent Anhydrous THFAprotic and capable of dissolving all reactants and intermediates.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction between PPh₃ and DIAD.[13]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of PPh₃ and reaction with atmospheric moisture.
Typical Yield 70-85%Good to excellent yields, but purification can be challenging.
Stage 3: N-Deprotection via Catalytic Hydrogenation

Causality: The benzyl group must be removed to yield the final free base. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.[7] The reaction involves the cleavage of the C-N benzyl bond over a palladium catalyst in the presence of a hydrogen source.[6] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often more convenient for lab-scale synthesis than using hydrogen gas.[16]

Experimental Protocol: N-Debenzylation

  • Dissolve N-benzyl-3-phenoxypiperidine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

  • Add ammonium formate (3-5 eq) as the hydrogen transfer agent.[16]

  • Reflux the mixture gently (40-60 °C) for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrates under reduced pressure. The residue is the crude 3-phenoxypiperidine free base.

ParameterValueRationale
Catalyst 10% Pd/CHighly effective and standard catalyst for hydrogenolysis.[7]
H₂ Source Ammonium FormateSafe and convenient hydrogen donor for transfer hydrogenation.[16]
Solvent Methanol / EthanolProtic solvents that are ideal for hydrogenation reactions.
Workup Filtration through CeliteEffectively removes the heterogeneous catalyst.
Typical Yield >95%Typically a very clean and high-yielding transformation.
Stage 4: Hydrochloride Salt Formation

Causality: Converting the final free base, which is often an oil, into its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and has better solubility in aqueous media for biological testing.[1][5]

Experimental Protocol: Salt Formation

  • Dissolve the crude 3-phenoxypiperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring.

  • A white precipitate of this compound will form. Continue addition until the solution becomes slightly acidic (test with pH paper).

  • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Alternative Synthetic Approaches

While the N-protected route is robust, other strategies exist and may be advantageous under specific circumstances.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could theoretically form the C-N bond between piperidine and a bromo-substituted phenyl ether.[17][18] However, this approach is less convergent and may require more expensive catalysts and ligands.[19][20]

  • Nucleophilic Aromatic Substitution (SNAr): One could react 3-hydroxypiperidine with a highly electron-deficient aryl halide, such as 2,4-dinitrofluorobenzene. The resulting ether would then require reduction of the nitro groups, making this a multi-step and less direct route.

  • Direct Alkylation with 3-Chloropiperidine: Reacting phenol (as phenoxide) with an N-protected 3-chloropiperidine derivative is another viable Williamson synthesis approach.[21][22] The synthesis of stable 3-chloropiperidine precursors can be challenging, but this route offers a direct C-O bond formation without the need for in-situ alcohol activation.[23][24]

Safety and Handling

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Benzyl bromide is a lachrymator. DIAD/DEAD and their byproducts are toxic. Palladium on carbon is flammable and can ignite solvents like methanol in the presence of air; it should be handled wet and filtered carefully.[25]

  • Reactions: Conduct all reactions in a well-ventilated fume hood. The Mitsunobu reaction can be exothermic and requires careful temperature control during reagent addition. Hydrogenation reactions should be performed with appropriate care, especially when using hydrogen gas.

Conclusion

The synthesis of this compound is most reliably achieved through a four-stage process involving N-benzylation of 3-hydroxypiperidine, Mitsunobu etherification with phenol, catalytic transfer hydrogenation for debenzylation, and final salt formation with HCl. This pathway utilizes well-established, high-yielding reactions and provides a clear and scalable route to this important pharmaceutical intermediate. Understanding the rationale behind each step—from the choice of protecting group to the specific conditions for the key bond formation—is paramount for successful and reproducible synthesis in a research and development setting.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypiperidine hydrochloride is a versatile piperidine derivative that has garnered significant interest in neuropharmacology. While primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, its intrinsic pharmacological profile is of considerable importance for understanding the structure-activity relationships of related compounds. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, focusing on its role as a selective sigma-1 receptor agonist. Drawing upon data from closely related phenoxyalkylpiperidine analogs, this document will elucidate its interaction with the sigma-1 receptor, the subsequent downstream signaling cascades, and its potential, though less characterized, interactions with monoamine transporters. Detailed experimental protocols for characterizing such compounds are also provided to facilitate further research and development.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for interacting with a multitude of biological targets.[1] The addition of a phenoxy group at the 3-position creates a molecule with the potential to engage with specific receptor systems within the central nervous system (CNS). This compound serves as a foundational structure for a class of compounds being investigated for neurological and psychiatric disorders, including depression and anxiety.[2] Its primary mechanism of action is believed to be mediated through its activity as a selective agonist for the sigma-1 receptor.[3]

Primary Pharmacological Target: The Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[4] It is not a classical G protein-coupled receptor or ion channel but rather a modulator of various signaling proteins. Agonist binding to the sigma-1 receptor is implicated in a range of cellular processes, including the regulation of intracellular calcium signaling, neuroprotection, and the modulation of neurotransmitter release.[3][4]

Binding Affinity and Selectivity

While direct, publicly available quantitative binding data for this compound is limited, extensive research on closely related phenoxyalkylpiperidines provides strong evidence for its likely high affinity and selectivity for the sigma-1 receptor. For instance, studies on N-substituted phenoxyalkylpiperidines have demonstrated subnanomolar to low nanomolar binding affinities (Ki) for the sigma-1 receptor.[5][6]

A study on a series of phenoxyalkylpiperidines revealed that these compounds generally exhibit high selectivity for the sigma-1 receptor over the sigma-2 subtype.[5] This selectivity is a critical attribute for a therapeutic lead, as it minimizes off-target effects. The phenoxy portion connected to the piperidine moiety has been identified as an optimal scaffold for conferring this sigma-1 selectivity.[5]

Table 1: Representative Binding Affinities of Structurally Related Phenoxyalkylpiperidines

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 SelectivityReference
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.18> 50> 42[5]
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49> 50> 33[5]
1-[3-(4-chlorophenoxy)propyl]-2,6-dimethylpiperidine17.2> 50> 2.9[5]

This table presents data for structurally related compounds to infer the likely binding profile of this compound.

Agonist Activity at the Sigma-1 Receptor

Compounds within the phenoxyalkylpiperidine class have been characterized as agonists at the sigma-1 receptor.[5][6] This agonist activity is believed to be responsible for the observed therapeutic effects, such as anti-amnesic properties in preclinical models.[6][7] The interaction of these ligands with key amino acid residues, such as E172, within the sigma-1 receptor binding pocket is thought to induce a conformational change that initiates its chaperone activity.[5]

Downstream Signaling Pathways of Sigma-1 Receptor Activation

Activation of the sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular events. As a chaperone protein, its primary role is to ensure the correct folding and function of its partner proteins.

Modulation of Intracellular Calcium Homeostasis

One of the most well-characterized functions of the sigma-1 receptor is its role in regulating calcium (Ca2+) signaling between the endoplasmic reticulum (ER) and mitochondria. Upon agonist binding, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to interact with and stabilize the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for ER Ca2+ release. This modulation of Ca2+ flux is critical for maintaining cellular homeostasis and neuronal function.

Diagram 1: Sigma-1 Receptor Signaling Pathway

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Neuron Neuronal Effects Agonist 3-Phenoxypiperidine (Agonist) S1R_BiP σ1R-BiP Complex Agonist->S1R_BiP Binds S1R Active σ1R S1R_BiP->S1R Dissociates IP3R IP3 Receptor S1R->IP3R Stabilizes Neurotransmitter Modulation of Neurotransmitter Release S1R->Neurotransmitter Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Modulates Ca²⁺ Release Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Mito_Function Enhanced Mitochondrial Function & ATP Production Ca_Mito->Mito_Function Neuroprotection Neuroprotection Mito_Function->Neuroprotection Binding_Assay_Workflow start Start prep Prepare Membrane Homogenates start->prep plate Plate Components: - Membranes - [³H]-(+)-Pentazocine - Test Compound / Haloperidol prep->plate incubate Incubate at 37°C for 120 min plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters x3 (Ice-Cold Buffer) filter->wash scint Add Scintillation Fluid wash->scint count Quantify Radioactivity (Scintillation Counter) scint->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

3-Phenoxypiperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenoxypiperidine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted at the third position with a phenoxy group.[1] As a member of the piperidine derivative family, which forms the structural core of numerous pharmaceuticals, this compound has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.[2][3] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. Notably, this compound is being investigated for its potential in treating neurological and psychiatric disorders, partly due to its activity as a selective agonist for the sigma-1 receptor, which is involved in modulating intracellular calcium signaling and neurotransmitter release.[4] It is crucial to distinguish its structure from the related 3-phenylpiperidine, which possesses a direct carbon-carbon bond between the rings, whereas 3-phenoxypiperidine features a more flexible ether linkage.[1]

Section 1: Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental design.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 3-PHENOXYPIPERIDINE HCL; Piperidine, 3-phenoxy-, hydrochloride[4]
CAS Number 1171992-10-1[1][2][4]
Molecular Formula C₁₁H₁₅NO·HCl (or C₁₁H₁₆ClNO)[1][2][4]
Molecular Weight 213.71 g/mol [1][2]
Appearance White to off-white crystalline powder[2][4]
Purity ≥ 96-97% (HPLC)[2][5]
Solubility The hydrochloride salt form enhances solubility in polar solvents, including water, compared to its free base.[1] Specific quantitative data is not widely published.[1]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place. Keep container tightly sealed.[2][4][2][4]

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific, scaled-up manufacturing protocols are proprietary, a logical and common approach for synthesizing 3-phenoxypiperidine is via a Williamson ether synthesis. This method involves the coupling of an alcohol with an alkyl halide or, in this case, the coupling of a phenoxide with a piperidine derivative. A crucial consideration is the protection of the piperidine nitrogen to prevent it from acting as a competing nucleophile.

The proposed workflow is as follows:

  • N-Protection: The secondary amine of a starting material like 3-hydroxypiperidine is protected, typically with a Boc (tert-butyloxycarbonyl) group, to form N-Boc-3-hydroxypiperidine. This step ensures that the subsequent reaction occurs at the hydroxyl group.

  • Activation/Coupling: The hydroxyl group of the protected piperidine is activated, or alternatively, phenol is deprotonated to form sodium phenoxide. These are then reacted together in a suitable polar aprotic solvent (e.g., DMF, THF) to form the ether linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl).

  • Salt Formation: The resulting 3-phenoxypiperidine free base is treated with hydrochloric acid in a suitable solvent (e.g., ether, isopropanol) to precipitate the stable hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine C N-Boc-3-hydroxypiperidine A->C Protection B Boc₂O, Base (e.g., TEA) B->C E N-Boc-3-phenoxypiperidine C->E Coupling in DMF/THF D Phenol + Base (e.g., NaH) D->E G This compound (Final Product) E->G Acidic Cleavage F HCl in Solvent (e.g., Ether) F->G

Caption: Proposed synthetic workflow for 3-Phenoxypiperidine HCl.
Reactivity Profile

The reactivity of 3-phenoxypiperidine is governed by its three main structural components:

  • Piperidine Nitrogen: As a secondary amine (in its free base form), the nitrogen is nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides. In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic.

  • Phenoxy Ether Linkage: The C-O-C bond is generally stable under standard reaction conditions. Cleavage requires harsh conditions, such as strong acids (e.g., HBr, HI).

  • Aromatic Ring: The phenyl ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The phenoxy group is an ortho-, para-directing activator.

Section 3: Applications in Research and Drug Development

This compound serves primarily as a key intermediate or scaffold in the synthesis of more complex, biologically active molecules.[1][2] Its structural motifs are prevalent in compounds targeting the central nervous system.

  • Neuroscience and Psychiatric Disorders: The compound is a precursor for developing potential treatments for neurological conditions such as Alzheimer's disease and psychiatric disorders like depression.[4] This is linked to its role as a selective sigma-1 receptor agonist, a target implicated in neuroprotection and mood regulation.[4]

  • Structure-Activity Relationship (SAR) Studies: The piperidine ring and the phenoxy group provide distinct points for chemical modification. Researchers can systematically alter substituents on either ring to explore how structural changes affect biological activity, potency, and selectivity. This makes it an excellent scaffold for SAR exploration in drug discovery campaigns.[6]

  • Analgesics and Other CNS Agents: The broader class of 3-substituted piperidines is a well-established pharmacophore in the development of analgesics and other psychoactive agents that interact with neurotransmitter systems.[6][7]

G cluster_targets Potential Therapeutic Targets & Areas Scaffold 3-Phenoxypiperidine Scaffold Key Intermediate Target1 Sigma-1 Receptor Agonism Scaffold->Target1 leads to Target2 Neurotransmitter System Modulation Scaffold->Target2 enables Area1 Neurological Disorders (e.g., Alzheimer's) Target1->Area1 Area2 Psychiatric Disorders (e.g., Depression) Target1->Area2 Area3 Chronic Pain Management Target2->Area3

Caption: Role of the 3-Phenoxypiperidine scaffold in drug discovery.

Section 4: Analytical Characterization Profile (Expected)

While public spectral data is scarce, the structure of this compound allows for the prediction of characteristic signals in common analytical techniques.

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the δ 6.8-7.5 ppm range, showing characteristic splitting for a monosubstituted benzene ring.

    • Piperidine Protons: A complex series of multiplets expected in the δ 1.5-3.5 ppm range. The proton on the carbon bearing the phenoxy group (C3-H) would likely appear further downfield within this range. The protons adjacent to the nitrogen (C2-H, C6-H) would also be downfield.

    • Amine Proton (N-H): A broad signal, which may be exchangeable with D₂O. In the hydrochloride salt, this signal (N-H₂⁺) would be prominent.

  • ¹³C NMR:

    • Aromatic Carbons: 6 signals expected in the δ 115-160 ppm range.

    • Aliphatic Carbons: 5 signals for the piperidine ring carbons expected in the δ 20-80 ppm range. The carbon attached to the oxygen (C3) would be the most downfield of this set.

  • Mass Spectrometry (MS): In ESI+ mode, the free base would show a molecular ion peak [M+H]⁺ at approximately m/z 178.12.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad band around 3200-3400 cm⁻¹ (for the free base) or a broader N-H₂⁺ stretch for the salt.

    • C-O-C Stretch: A strong, characteristic ether stretch around 1200-1250 cm⁻¹.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Section 5: Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[4] Standard safety precautions for handling chemical reagents should be strictly followed.

  • Hazard Codes: Xi (Irritant).[4]

  • GHS Hazard Statements (General for Piperidine Derivatives): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile or neoprene gloves.

    • Chemical safety goggles or a face shield.

    • A laboratory coat.[9]

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent, inert material to clean up the spill. Dispose of waste in a sealed container according to institutional and local regulations.[9]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][12] Recommended storage temperature is between 0-8°C.[2]

Conclusion

This compound is a valuable chemical entity with significant potential in the field of pharmaceutical sciences. Its unique structure, combining the pharmacologically relevant piperidine core with a flexible phenoxy substituent, makes it an attractive starting point for the synthesis of novel compounds targeting the central nervous system. With established utility as a building block for potential therapeutics aimed at neurological and psychiatric disorders, particularly through its interaction with the sigma-1 receptor, it remains a compound of high interest for researchers and drug development professionals. Proper understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full potential in the pursuit of innovative medicines.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a piperidine ring linked to a phenyl group via an ether bond, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2][3] As with any compound intended for pharmaceutical research, rigorous structural elucidation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to offer both theoretical insights and practical methodologies for the unambiguous identification and characterization of this important molecule.

Molecular Structure and Properties:

  • Chemical Formula: C₁₁H₁₅NO·HCl[1][2]

  • Molecular Weight: 213.71 g/mol [1][2]

  • CAS Number: 1171992-10-1[1][4]

  • Appearance: White to off-white powder[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the phenoxy group, and the amine proton. The hydrochloride salt form will influence the chemical shift of the protons near the nitrogen atom.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet2HN-H₂⁺
~7.30 - 7.40Triplet2HAr-H (meta)
~6.95 - 7.05Triplet1HAr-H (para)
~6.90 - 7.00Doublet2HAr-H (ortho)
~4.70 - 4.80Multiplet1HO-CH
~3.20 - 3.40Multiplet2HN-CH₂ (axial & equatorial)
~2.90 - 3.10Multiplet2HN-CH₂ (axial & equatorial)
~1.80 - 2.20Multiplet4H-CH₂-CH₂-

Expertise & Experience in Interpretation:

The broad signal in the downfield region (~9.5 - 10.5 ppm) is characteristic of the acidic protons of the piperidinium ion (N-H₂⁺). The exact chemical shift and broadness can be influenced by the solvent and concentration. The aromatic protons of the phenoxy group are expected to appear in their typical region (6.90 - 7.40 ppm), with the ortho, meta, and para protons showing distinct multiplicities due to spin-spin coupling. The proton at the 3-position of the piperidine ring (O-CH) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. The remaining piperidine protons will appear as complex multiplets in the upfield region. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility of the hydrochloride salt and to avoid exchange of the N-H protons with the solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~157.0Ar-C (ipso, C-O)
~130.0Ar-C (meta)
~122.0Ar-C (para)
~116.0Ar-C (ortho)
~75.0O-CH
~48.0N-CH₂
~43.0N-CH₂
~28.0-CH₂-
~22.0-CH₂-

Expertise & Experience in Interpretation:

The carbon atom of the phenoxy group directly attached to the oxygen (ipso-carbon) is expected to be the most downfield aromatic carbon at ~157.0 ppm. The other aromatic carbons will appear in the 116-130 ppm range. The carbon at the 3-position of the piperidine ring (O-CH) will be significantly downfield compared to the other aliphatic carbons due to the electronegative oxygen atom. The carbons adjacent to the nitrogen will also be deshielded. The use of proton-decoupled ¹³C NMR is standard to simplify the spectrum to a series of singlets.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C and the quaternary carbon.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Structural Elucidation Workflow:

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy 1H_NMR ¹H NMR (Proton Environment) 2D_NMR 2D NMR (COSY, HSQC) (Connectivity) 1H_NMR->2D_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->2D_NMR Structure Proposed Structure of 3-Phenoxypiperidine HCl 2D_NMR->Structure Confirms Connectivity MS Mass Spectrometry (Molecular Weight) MS->Structure Confirms Mol. Weight IR IR Spectroscopy (Functional Groups) IR->Structure Confirms Func. Groups Structure->1H_NMR Predicts Signals Structure->13C_NMR Predicts Signals Structure->MS Predicts M+H⁺ Structure->IR Predicts Bands

Caption: Workflow for the spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the piperidinium ion, the C-O-C ether linkage, and the aromatic ring.

Predicted IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~2700 - 3000Strong, BroadN-H⁺ stretch of the piperidinium salt
~2850 - 2950MediumC-H stretch (aliphatic)
~1580 - 1600Medium-StrongC=C stretch (aromatic)
~1480 - 1500Medium-StrongC=C stretch (aromatic)
~1240 - 1260StrongAsymmetric C-O-C stretch (aryl-alkyl ether)
~1020 - 1050MediumSymmetric C-O-C stretch (aryl-alkyl ether)
~750 and ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Expertise & Experience in Interpretation:

The most prominent feature in the IR spectrum will be the broad and strong absorption in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt. The presence of a strong band around 1240-1260 cm⁻¹ is a key indicator of the aryl-alkyl ether linkage. The sharp peaks in the 1480-1600 cm⁻¹ region and the strong absorptions around 750 and 690 cm⁻¹ confirm the presence of the monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI-MS):

m/zAssignment
178.12[M+H]⁺ (protonated free base, C₁₁H₁₆NO⁺)

Expertise & Experience in Interpretation:

The expected base peak in the ESI-MS spectrum will be the protonated molecular ion of the free base ([M+H]⁺) at an m/z of approximately 178.12.[5] This is because the hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated. Further fragmentation (MS/MS) of the m/z 178 ion would likely involve cleavage of the ether bond or fragmentation of the piperidine ring, providing further structural confirmation.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Key Fragmentation Pathways:

M_H [M+H]⁺ m/z 178 Frag1 Loss of Phenol (C₅H₁₀N⁺) m/z 84 M_H->Frag1 - C₆H₆O Frag2 Loss of Piperidine (C₆H₅O⁺) m/z 93 M_H->Frag2 - C₅H₁₀NH

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 3-Phenoxypiperidine.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This guide has outlined the expected spectral data, the rationale behind their interpretation, and detailed experimental protocols. By following these methodologies, researchers and drug development professionals can confidently characterize this important pharmaceutical building block, ensuring the quality and integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to 3-Phenoxypiperidine Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenoxypiperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a flexible piperidine scaffold with a rigid phenoxy group, makes it a valuable precursor for synthesizing a wide range of biologically active molecules.[1] This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will explore the compound's fundamental physicochemical properties, detail robust and validated synthetic protocols, discuss the mechanistic rationale behind these methods, and highlight its significant applications in the development of novel therapeutics, particularly in neuroscience.[1][2]

Introduction: The Strategic Importance of the 3-Phenoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and natural products.[3] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations for optimal interaction with biological targets. The introduction of a phenoxy group at the 3-position imparts a unique combination of lipophilicity and rigidity, which can be crucial for modulating a compound's pharmacokinetic (ADME) and pharmacodynamic properties.

This compound serves as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.[1][2] Its structure is a core component of molecules designed to interact with neurotransmitter systems, making it a subject of intense interest in drug discovery.[1] This guide aims to consolidate the essential technical knowledge required to effectively utilize this starting material in a research and development setting.

Physicochemical Properties and Characterization

Establishing the identity and purity of a starting material is a prerequisite for any successful synthetic campaign. This compound is typically a white to off-white crystalline powder, with its hydrochloride salt form enhancing its stability and solubility in polar solvents compared to the free base.[1][4]

Key identifying properties are summarized in the table below.

PropertyValueSource
CAS Number 1171992-10-1[1][2][5]
Molecular Formula C₁₁H₁₅NO·HCl (or C₁₁H₁₆ClNO)[1][2]
Molecular Weight 213.71 g/mol [1][4]
Appearance White to off-white powder/solid[1]
Storage Temperature 0-8°C, Sealed in dry conditions[1][2]

Note: While some databases may list CAS 64191-53-7 for the free base, 1171992-10-1 is consistently cited for the hydrochloride salt.

Self-Validating System for Quality Control: Before use, it is imperative to validate the material via standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the structural integrity and absence of organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be ≥96-99%.[1]

Synthesis of this compound: A Tale of Two Reactions

The creation of the characteristic aryl ether bond is the central challenge in synthesizing 3-phenoxypiperidine. The most common and industrially relevant strategies start from 3-hydroxypiperidine, a readily available precursor.[6][7] The choice of synthetic route often depends on factors like scale, stereochemical requirements, and tolerance for specific reagents. We will detail two primary, field-proven methods: the Mitsunobu reaction and the Williamson ether synthesis.

Route A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with a predictable inversion of stereochemistry, making it ideal for synthesizing specific enantiomers from chiral alcohols.[8][9] The reaction converts a primary or secondary alcohol into a variety of functional groups, including the desired phenyl ether.[8][9]

Causality & Mechanism: The reaction proceeds via the activation of the alcohol's hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The PPh₃ and DEAD first form a zwitterionic adduct.[10] This adduct deprotonates the nucleophile (phenol in this case) and activates the alcohol, turning the hydroxyl into a good leaving group. A subsequent Sₙ2 attack by the resulting phenoxide ion on the activated alcohol carbon completes the ether formation with inversion of configuration.[8][11]

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction (0°C to RT) cluster_workup Workup & Purification N_Boc_3OH N-Boc-3-hydroxypiperidine Mixing Combine Reactants in Anhydrous THF N_Boc_3OH->Mixing Phenol Phenol Phenol->Mixing PPh3 Triphenylphosphine (PPh₃) PPh3->Mixing DEAD DEAD/DIAD Activation Slowly Add DEAD/DIAD DEAD->Activation Mixing->Activation Cool to 0°C Stir Stir Overnight Activation->Stir Warm to RT Quench Quench Reaction Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Deprotect Boc Deprotection (HCl) Purify->Deprotect Final 3-Phenoxypiperidine Hydrochloride Deprotect->Final

Caption: High-level workflow for the Mitsunobu synthesis route.

Detailed Experimental Protocol (Mitsunobu Route):

  • Step 1: Reactant Charging & Inerting: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypiperidine (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.). Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Step 2: Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 30 minutes.[9][12] Expert Insight: This slow addition is critical to control the exotherm and prevent side reactions.

  • Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove.[13] Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N-Boc-3-phenoxypiperidine intermediate.

  • Step 5: Deprotection: Dissolve the purified intermediate in a suitable solvent like ethyl acetate or 1,4-dioxane. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) and stir at room temperature for 2-4 hours.

  • Step 6: Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield the final product.

Route B: Williamson Ether Synthesis

The Williamson ether synthesis is a classic, cost-effective method for preparing ethers.[14][15] It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[11] In this context, it is adapted to react a deprotonated alcohol (3-hydroxypiperidine) with an activated aryl system.

Causality & Mechanism: This Sₙ2 reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide.[11][15] A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of N-protected 3-hydroxypiperidine.[14][16] The resulting alkoxide then attacks an electrophilic aryl partner. However, simple halobenzenes are unreactive towards Sₙ2 attack. Therefore, an activated aryl halide (e.g., fluoronitrobenzene followed by reduction) or an Ullmann condensation (a copper-catalyzed variation) is typically employed for aryl ether synthesis.[16][17]

Detailed Experimental Protocol (Williamson Route):

  • Step 1: Alkoxide Formation: In a dry flask under an inert atmosphere, suspend a strong base like sodium hydride (1.2 eq., 60% dispersion in mineral oil) in an anhydrous aprotic solvent such as DMF or THF.[16]

  • Step 2: Alcohol Addition: Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in the same solvent. Stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Step 3: Aryl Addition: Add the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 eq.). Heat the reaction mixture (e.g., to 60-80°C) and stir for 6-12 hours, monitoring by TLC.

  • Step 4: Workup & Purification: Cool the reaction to room temperature and carefully quench by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Step 5: Nitro Group Reduction & Diazotization (if applicable): If a nitro-aryl was used, the nitro group must be reduced to an amine (e.g., using H₂, Pd/C) and subsequently removed or converted as needed. This multi-step process makes the Mitsunobu route often more direct.

  • Step 6: Deprotection and Salt Formation: Follow steps 5 and 6 from the Mitsunobu protocol to obtain the final hydrochloride salt.

Applications in Medicinal Chemistry & Drug Development

This compound is not an end product but a crucial starting material. Its value lies in its ability to be incorporated into more complex molecular architectures that exhibit potent biological activity.

Key Therapeutic Areas:

  • Neuroscience: The scaffold is a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and other agents for treating depression, anxiety, and other CNS disorders.[1]

  • Analgesics: Derivatives have been explored as potential pain management agents, acting on various receptor systems in the central and peripheral nervous system.[18]

  • Sigma Receptor Ligands: The compound serves as an intermediate for molecules targeting sigma receptors, which are implicated in a range of conditions from neurological disorders to chronic pain.[2]

Diagram: Role as a Synthetic Precursor

Applications cluster_mods Further Derivatization (N-Functionalization) cluster_targets Target Bioactive Molecules Start 3-Phenoxypiperidine HCl Alkylation Reductive Amination or N-Alkylation Start->Alkylation Acylation N-Acylation Start->Acylation Arylation Buchwald-Hartwig Coupling Start->Arylation SSRI SSRI/NRI Analogues Alkylation->SSRI Analgesic Novel Analgesics Acylation->Analgesic Sigma Sigma Receptor Ligands Arylation->Sigma

Caption: Derivatization pathways from the core starting material.

Handling, Storage, and Safety

As a laboratory chemical, this compound must be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C to ensure long-term stability.[1]

  • Safety: The compound is classified as an irritant. In case of contact, rinse affected areas thoroughly with water. Consult the Safety Data Sheet (SDS) for comprehensive toxicological information and emergency procedures.

Conclusion

This compound is a high-value starting material whose strategic importance in pharmaceutical R&D cannot be overstated. A thorough understanding of its properties and the nuances of its synthesis is critical for its effective application. The Mitsunobu and Williamson reactions provide reliable, albeit different, pathways to its production, with the choice depending on specific project needs. By leveraging this versatile building block, researchers can continue to develop novel and impactful therapeutics, particularly in the challenging field of neuroscience.

References

An In-Depth Technical Guide to 3-Phenoxypiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenoxypiperidine Scaffold

3-Phenoxypiperidine hydrochloride, identified by the CAS Number 1171992-10-1, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring tethered to a phenyl group through an ether linkage, provides a unique three-dimensional conformation and physicochemical properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of this compound, from its synthesis and chemical properties to its applications as a key building block in the development of drugs targeting the central nervous system (CNS).

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. When combined with a phenoxy group at the 3-position, the resulting scaffold can engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at receptor binding sites.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry. As a hydrochloride salt, it typically presents as a white to off-white crystalline powder, a form that enhances its stability and solubility in aqueous media, facilitating its use in biological assays and as a reactant in various solvent systems.[1]

PropertyValueSource
CAS Number 1171992-10-1[1][2]
Molecular Formula C₁₁H₁₅NO·HCl[1]
Molecular Weight 213.71 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical strategy involves the formation of the ether linkage between a piperidine precursor and a phenol moiety. Two primary methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction, both of which offer distinct advantages depending on the starting materials and desired reaction conditions.

Conceptual Synthetic Pathways

The retrosynthetic analysis of this compound points to 3-hydroxypiperidine and phenol as key precursors. The primary challenge lies in the selective formation of the C-O bond.

G 3-Phenoxypiperidine 3-Phenoxypiperidine Retrosynthesis Retrosynthesis 3-Phenoxypiperidine->Retrosynthesis 3-Hydroxypiperidine 3-Hydroxypiperidine Retrosynthesis->3-Hydroxypiperidine C-O disconnection Phenol Phenol Retrosynthesis->Phenol C-O disconnection Williamson_Ether Williamson Ether Synthesis 3-Hydroxypiperidine->Williamson_Ether Mitsunobu_Reaction Mitsunobu Reaction 3-Hydroxypiperidine->Mitsunobu_Reaction Phenol->Williamson_Ether Phenol->Mitsunobu_Reaction Williamson_Ether->3-Phenoxypiperidine Mitsunobu_Reaction->3-Phenoxypiperidine

Caption: Retrosynthetic analysis of 3-Phenoxypiperidine.

Experimental Protocol: A Plausible Synthetic Route via Mitsunobu Reaction

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed journals, a highly plausible and efficient method would be the Mitsunobu reaction. This reaction is renowned for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter.[3] This is particularly advantageous when chiral starting materials are used to produce specific enantiomers.

Principle: The Mitsunobu reaction activates an alcohol for nucleophilic substitution by an acidic pronucleophile (in this case, phenol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Step-by-Step Methodology:

  • N-Protection of 3-Hydroxypiperidine: To prevent the secondary amine of the piperidine ring from interfering with the reaction, it must first be protected. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group.

    • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-3-hydroxypiperidine.

  • Mitsunobu Reaction:

    • In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine, phenol, and triphenylphosphine in a dry aprotic solvent like tetrahydrofuran (THF).[3]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of DIAD or DEAD in THF to the reaction mixture.[3]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • The reaction workup typically involves removing the solvent and purifying the crude product by column chromatography to isolate N-Boc-3-phenoxypiperidine.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-3-phenoxypiperidine in a suitable solvent such as ethyl acetate or dioxane.

    • Add a solution of hydrochloric acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt.

    • Filter the resulting solid, wash with a non-polar solvent like ether, and dry under vacuum to obtain this compound.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine Boc2O_Et3N Boc₂O, Et₃N DCM, RT 3-Hydroxypiperidine->Boc2O_Et3N N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Boc2O_Et3N->N-Boc-3-hydroxypiperidine Phenol Phenol PPh3_DIAD Phenol, PPh₃, DIAD THF, 0°C to RT N-Boc-3-hydroxypiperidine->PPh3_DIAD Phenol->PPh3_DIAD N-Boc-3-phenoxypiperidine N-Boc-3-phenoxypiperidine PPh3_DIAD->N-Boc-3-phenoxypiperidine HCl HCl in Ether or Dioxane N-Boc-3-phenoxypiperidine->HCl 3-Phenoxypiperidine_HCl 3-Phenoxypiperidine Hydrochloride HCl->3-Phenoxypiperidine_HCl

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Neuroscience Research

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders.[2] Its structural features allow for diversification and optimization of lead compounds in drug discovery programs.

Sigma-1 Receptor Ligands

A primary area of interest for 3-phenoxypiperidine derivatives is their interaction with sigma receptors, specifically the sigma-1 (σ₁) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling and neurotransmitter release.[2]

Ligands that bind to the sigma-1 receptor have shown therapeutic potential in various CNS disorders, including:

  • Neurodegenerative Diseases: Such as Alzheimer's disease, where sigma-1 receptor agonists may offer neuroprotective effects.[2]

  • Psychiatric Disorders: Including depression and anxiety, where modulation of sigma-1 receptors can influence neurotransmitter systems.[2]

  • Chronic Pain: The sigma-1 receptor is involved in pain modulation, making its ligands potential candidates for novel analgesics.[2]

  • Addiction: There is growing interest in the role of sigma-1 receptors in the mechanisms of substance dependence and withdrawal.[2]

The phenoxy group of 3-phenoxypiperidine can be further substituted to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the sigma-1 receptor. For instance, studies on related phenoxyalkylpiperidines have shown that modifications to the phenoxy ring and the length of the alkyl chain can significantly impact sigma-1 receptor affinity, with some derivatives exhibiting Ki values in the nanomolar range.

G 3-Phenoxypiperidine_Derivative 3-Phenoxypiperidine Derivative Sigma1_Receptor Sigma-1 Receptor 3-Phenoxypiperidine_Derivative->Sigma1_Receptor Binds as Agonist Cellular_Response Modulation of Cellular Functions Sigma1_Receptor->Cellular_Response Activates Therapeutic_Potential Therapeutic Potential in CNS Disorders Cellular_Response->Therapeutic_Potential

Caption: Interaction of 3-phenoxypiperidine derivatives with the Sigma-1 receptor.

Analytical Characterization

A complete analytical characterization is essential to confirm the identity and purity of synthesized this compound. Standard spectroscopic techniques would be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the piperidine ring, the phenoxy group, and the exchangeable N-H proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

    • ¹³C NMR: Would provide signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the phenyl group, and the carbon atom involved in the ether linkage.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound. The fragmentation pattern could provide further structural information.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the phenyl group.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward, albeit multi-step, synthesis allows for the creation of a diverse library of derivatives for biological screening. The demonstrated potential of related compounds as high-affinity sigma-1 receptor ligands underscores the importance of this scaffold in the ongoing search for novel therapeutics for a range of challenging CNS disorders. Future research will likely focus on the stereoselective synthesis of 3-phenoxypiperidine derivatives to investigate the enantiomeric selectivity at the sigma-1 receptor and other biological targets, as well as the exploration of a wider range of substitutions on the phenoxy ring to fine-tune the pharmacological profile of these promising compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique structural arrangement, featuring a flexible phenoxy group appended to a piperidine ring, imparts specific conformational properties that are pivotal to its interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound, integrating theoretical principles with practical analytical methodologies. While specific experimental data for this exact molecule is not widely published, this paper will draw upon established principles and data from closely related analogs to provide a robust framework for its structural elucidation and conformational analysis. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

Introduction: The Significance of the 3-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification.[2][3] The introduction of a phenoxy substituent at the 3-position of the piperidine ring creates a molecule with a distinct combination of rigidity and flexibility. The piperidine ring itself is conformationally restricted, while the ether linkage to the phenyl group introduces a degree of torsional freedom. This structural feature is of particular interest in drug design, as it allows for precise orientational positioning of the aromatic moiety to interact with biological targets.

This compound has been identified as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.[1][4] Its potential as a selective agonist for the sigma-1 receptor highlights the importance of understanding its three-dimensional structure and conformational dynamics in solution and in the solid state.[4]

Molecular Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structural characterization of this compound relies on a combination of spectroscopic techniques, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • Aromatic Protons: A complex multiplet in the aromatic region (typically δ 6.8-7.4 ppm) corresponding to the five protons of the phenyl ring.

    • Piperidine Ring Protons: A series of overlapping multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) for the nine protons on the piperidine ring. The proton at C3, being attached to the carbon bearing the phenoxy group, is expected to be shifted downfield compared to the other methylene protons.

    • N-H Proton: A broad signal, the chemical shift of which is dependent on concentration and solvent, corresponding to the proton on the nitrogen atom. In the hydrochloride salt, this proton will be present.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Expected signals include:

    • Aromatic Carbons: Six signals in the aromatic region (typically δ 115-160 ppm), with the carbon attached to the oxygen (C-O) being the most downfield.

    • Piperidine Carbons: Five signals in the aliphatic region (typically δ 20-70 ppm). The carbon at C3, directly attached to the electronegative oxygen atom, will be the most downfield of the piperidine carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C1' (C-O)-~158
Phenyl C2'/C6'~6.9~116
Phenyl C3'/C5'~7.3~130
Phenyl C4'~7.0~122
Piperidine C3Multiplet~75
Piperidine C2, C4, C5, C6Multiplets~20-50
Piperidine N-HBroad singlet-

Note: These are predicted values based on standard substituent effects and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands expected for this compound include:

  • N-H Stretch: A broad and strong absorption in the region of 2400-2800 cm⁻¹, characteristic of an amine salt.

  • C-O-C Stretch: A strong, sharp absorption band around 1240 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

  • Aromatic C=C Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-phenoxypiperidine (the free base), the expected molecular ion peak (M+) would be at m/z 191. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Figure 1: Proposed Mass Spectrometry Fragmentation of 3-Phenoxypiperidine

G mol 3-Phenoxypiperidine (m/z 191) frag1 [C6H5O]+ (m/z 93) mol->frag1 α-cleavage frag2 [C5H10N]+ (m/z 84) mol->frag2 ether bond cleavage

Caption: Proposed fragmentation pathways for 3-phenoxypiperidine in mass spectrometry.

Conformational Analysis: The Dynamic Nature of the Piperidine Ring

The biological activity of this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The phenoxy substituent at the 3-position can exist in either an axial or an equatorial orientation.

Chair Conformations and Steric Considerations

The two primary chair conformations of 3-phenoxypiperidine are in equilibrium.

Figure 2: Chair Conformations of 3-Phenoxypiperidine

G cluster_0 Equatorial Conformer cluster_1 Axial Conformer a b a->b c b->c d c->d f O-Ph c->f e N-H d->e e->a g h g->h i h->i j i->j l O-Ph i->l k N-H j->k k->g Equatorial Equatorial Conformer Axial Axial Conformer Equatorial->Axial Ring Flip

Caption: The two chair conformations of 3-phenoxypiperidine.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is favored to avoid 1,3-diaxial interactions. In the case of 3-phenoxypiperidine, the bulky phenoxy group would be expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens at C1 and C5.

However, in the hydrochloride salt, electrostatic interactions can influence the conformational equilibrium. The positively charged nitrogen atom can interact with the partial negative charge on the ether oxygen, potentially stabilizing the axial conformer.[4]

Experimental Determination of Conformation
  • NMR Spectroscopy: The conformation of this compound in solution can be investigated using advanced NMR techniques. The coupling constants (J-values) between vicinal protons on the piperidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred chair conformation and the orientation of the phenoxy group can be inferred. For example, a large coupling constant between the proton at C3 and the axial protons at C2 and C4 would suggest an axial orientation of the C3 proton, and therefore an equatorial phenoxy group.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[5] Although a crystal structure for this compound is not publicly available, the general methodology for obtaining such data is well-established.[5] The resulting structural data would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the conformation of the piperidine ring and the orientation of the phenoxy substituent in the crystalline state.

Table 2: Representative Crystallographic Parameters for a Piperidinium Salt

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Z4

Note: This is representative data for a generic piperidinium salt and is for illustrative purposes only.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool for exploring the conformational landscape of this compound.

  • Molecular Mechanics (MM): Force-field based methods can be used to rapidly screen different conformations and identify low-energy structures.

  • Quantum Mechanics (QM): More accurate ab initio and density functional theory (DFT) calculations can be used to determine the relative energies of the different conformers and to predict spectroscopic properties.

Computational studies on related 3-substituted piperidines have shown that the energy difference between the axial and equatorial conformers is often small, and can be influenced by subtle electronic and steric effects.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-protection of 3-hydroxypiperidine, followed by a Williamson ether synthesis with phenol, and subsequent deprotection and salt formation.

Figure 3: Proposed Synthetic Pathway for this compound

G start 3-Hydroxypiperidine step1 N-Protection (e.g., Boc) start->step1 intermediate1 N-Boc-3-hydroxypiperidine step1->intermediate1 step2 Williamson Ether Synthesis (Phenol, NaH) intermediate1->step2 intermediate2 N-Boc-3-phenoxypiperidine step2->intermediate2 step3 Deprotection (e.g., TFA) intermediate2->step3 intermediate3 3-Phenoxypiperidine step3->intermediate3 step4 Salt Formation (HCl) intermediate3->step4 product This compound step4->product

Caption: A potential synthetic route for this compound.

Conclusion: A Structurally Dynamic and Pharmacologically Relevant Scaffold

References

Potential biological activity of 3-Phenoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Phenoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a piperidine derivative that serves as a versatile chemical intermediate in pharmaceutical research and development.[1][2][3] Its structural motif is present in numerous bioactive compounds, suggesting a rich, yet underexplored, pharmacological potential. This guide provides a comprehensive technical overview of the probable biological activities of this compound, focusing on its likely interactions with high-value central nervous system (CNS) targets. We will delve into the scientific rationale for investigating its effects on monoamine transporters and sigma-1 receptors, provide detailed experimental protocols for characterization, and offer insights into the interpretation of potential findings. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic promise of this compound.

Introduction: The Chemical and Pharmacological Context

This compound (CAS: 1171992-10-1, Formula: C₁₁H₁₅NO·HCl) is a heterocyclic amine featuring a piperidine ring substituted with a phenoxy group at the 3-position.[1][4][5] The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and ability to present substituents in precise three-dimensional orientations for optimal target engagement.[2][6]

Derivatives of 3-phenylpiperidine and other related structures have established activities as dopamine autoreceptor agonists, analgesics, and monoamine reuptake inhibitors.[7][8][9][10] The introduction of a phenoxy linkage, as seen in 3-Phenoxypiperidine, modifies the electronic and conformational properties of the molecule, creating a distinct chemical entity with a unique potential for biological interaction. Its primary utility has been as a building block for synthesizing more complex molecules targeting neurological disorders such as depression and anxiety.[1] This guide posits that its core biological activity likely revolves around two critical CNS targets: monoamine transporters and the sigma-1 receptor.

Primary Hypothesized Biological Targets

Based on extensive structure-activity relationship (SAR) data from related piperidine-containing compounds, we can formulate two primary hypotheses for the biological activity of this compound.

Monoamine Transporter Inhibition: A Potential Antidepressant Profile

Monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), are integral membrane proteins that regulate neurotransmission by clearing dopamine and norepinephrine from the synaptic cleft.[11][12] Inhibition of these transporters increases the synaptic concentration and duration of these neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.[11][13][14]

  • Scientific Rationale: The phenylpiperidine moiety is a well-established pharmacophore for DAT and NET inhibition.[8][15][16] The synthetic opioid meperidine, a phenylpiperidine, inhibits both DAT and NET.[14] It is therefore highly probable that this compound acts as an inhibitor of these transporters. Such activity would confer potential therapeutic utility in conditions characterized by monoaminergic dysregulation, most notably major depressive disorder (MDD).[13][17]

Sigma-1 Receptor Modulation: A Pathway to Neuroprotection and Beyond

The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[18] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[18][19] The sigma-1 receptor is implicated in a wide array of CNS disorders, including neurodegenerative diseases, pain, and depression, making it a highly attractive therapeutic target.[19][20]

  • Scientific Rationale: A vast number of piperidine-containing molecules have been developed as high-affinity sigma-1 receptor ligands.[21] These ligands can act as either agonists or antagonists, with distinct functional outcomes.

    • Agonists: Generally promote cell survival and have shown potential as anti-amnesic, antidepressant, and neuroprotective agents.[18][19]

    • Antagonists: Can potentiate opioid analgesia and, in certain contexts like cancer cells, can induce a calcium-dependent apoptotic program.[20][22]

The interaction of this compound with the sigma-1 receptor could unlock therapeutic avenues in Alzheimer's disease, Parkinson's disease, or neuropathic pain.[20][23]

Experimental Characterization: Protocols and Workflows

To validate these hypotheses, a systematic pharmacological evaluation is required. The following section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assay 1: Dopamine Transporter (DAT) Uptake Inhibition

This assay determines the potency of this compound in inhibiting dopamine reuptake in cells engineered to express the human dopamine transporter (hDAT).

Protocol: [³H]Dopamine Uptake Inhibition Assay [24][25]

  • Cell Culture: Culture HEK293 cells stably expressing hDAT (HEK293-hDAT) in T75 flasks at 37°C with 5% CO₂. The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well to allow for overnight attachment.[25]

  • Solutions Preparation:

    • Assay Buffer: Prepare a Tris-HEPES buffer (pH 7.1).

    • Test Compound: Prepare serial dilutions of this compound in assay buffer.

    • Reference Inhibitor: Prepare serial dilutions of a known DAT inhibitor (e.g., GBR 12909 or Nomifensine) for a positive control.[11][25]

    • Radioligand Solution: Prepare a solution of [³H]Dopamine in assay buffer at a final concentration near its Km for DAT (e.g., 50 nM).[11]

  • Assay Procedure:

    • On the day of the experiment, wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells. For non-specific uptake, add a high concentration of a potent inhibitor.

    • Pre-incubate the plate at 37°C for 15-20 minutes.[11][25]

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to all wells.

    • Incubate at 37°C for 10 minutes, ensuring the time is within the linear range of uptake.[11][25]

  • Termination and Lysis:

    • Terminate the reaction by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.[25]

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for at least 30 minutes.[25]

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[25]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the log concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

DAT_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed HEK293-hDAT cells in 96-well plate prep2 Prepare serial dilutions of 3-Phenoxypiperidine HCl prep3 Prepare [3H]Dopamine and controls step1 Wash cells with assay buffer prep3->step1 step2 Add compound/controls, pre-incubate 20 min step1->step2 step3 Initiate uptake with [3H]Dopamine, incubate 10 min step2->step3 step4 Terminate with ice-cold buffer wash step3->step4 analysis1 Lyse cells and add scintillation cocktail step4->analysis1 analysis2 Quantify radioactivity (cpm) analysis1->analysis2 analysis3 Calculate % Inhibition and determine IC50 analysis2->analysis3

Workflow for the [³H]Dopamine Uptake Inhibition Assay.
In Vitro Assay 2: Sigma-1 Receptor Affinity and Function

A two-step approach is necessary: first, determine the binding affinity (Kᵢ), and second, characterize the functional activity (agonist vs. antagonist).

Protocol 1: Radioligand Binding Assay for Sigma-1 Affinity [26]

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction containing the sigma-1 receptors. Resuspend the final pellet and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of this compound, and a fixed concentration of the sigma-1 specific radioligand (+)-[³H]-pentazocine.[26]

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate to allow the binding to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials, add cocktail, and count using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and convert it to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Sigma1_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Prepare brain membrane homogenate prep2 Prepare dilutions of 3-Phenoxypiperidine HCl prep3 Prepare (+)-[3H]pentazocine and controls step1 Combine membranes, compound, and radioligand in plate prep3->step1 step2 Incubate to reach equilibrium step1->step2 step3 Terminate by rapid filtration on glass fiber filters step2->step3 step4 Wash filters to remove unbound radioligand step3->step4 analysis1 Count radioactivity on filters step4->analysis1 analysis2 Plot competition curve to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Protocol 2: Functional Calcium Flux Assay [22][27]

This assay differentiates agonists from antagonists. Sigma-1 antagonists cause a rapid increase in intracellular calcium in certain cell lines, an effect that is blocked by agonists.[22]

  • Cell Culture: Plate a susceptible cell line (e.g., MDA-MB-468 human breast cancer cells) on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Measurement: Mount the coverslip on a fluorescence microscope equipped for ratiometric calcium imaging.

  • Assay Procedure:

    • Establish a baseline fluorescence ratio.

    • To test for antagonist activity, perfuse the cells with this compound and monitor for a rapid increase in the fluorescence ratio, indicating a rise in intracellular [Ca²⁺].[22]

    • To test for agonist activity, pre-incubate the cells with this compound and then challenge them with a known sigma-1 antagonist. An agonist will attenuate or block the antagonist-induced calcium rise.[22]

In Vivo Model: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral assay to screen for potential antidepressant drugs in rodents.[17][28] The model is based on the principle that animals, when placed in an inescapable container of water, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by treatment with antidepressant medications.[29]

Protocol: Forced Swim Test in Mice [29]

  • Animals: Use male mice (e.g., C57BL/6 strain) housed under standard laboratory conditions.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Drug Administration: Administer this compound, a reference antidepressant (e.g., fluoxetine), or vehicle (e.g., saline) via intraperitoneal (IP) injection 30-60 minutes before the test.[29]

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • The test session lasts for 6 minutes.[29]

    • A trained observer, blind to the treatment groups, should record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group indicates potential antidepressant-like activity.[17][28]

FST_Logic_Diagram start Place mouse in water decision Active Escape Behavior? start->decision action_struggle Struggling (Climbing, Swimming) outcome_active Score as 'Mobility' (Active Coping) action_struggle->outcome_active action_immobile Immobile (Floating) outcome_depressive Score as 'Immobility' (Depressive-like) action_immobile->outcome_depressive decision->action_struggle Yes decision->action_immobile No

References

3-Phenoxypiperidine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenoxypiperidine Hydrochloride Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Applications

Abstract

The 3-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique three-dimensional structure allows for precise interactions with a variety of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, derivatization, and pharmacological evaluation of this compound derivatives and their analogs. We delve into established and novel synthetic methodologies, including stereoselective approaches, and explore the critical structure-activity relationships (SAR) that govern their interaction with key targets such as the Serotonin Transporter (SERT), the Neurokinin-1 (NK1) receptor, and opioid receptors. Detailed protocols for synthesis, purification, characterization, and in vitro evaluation are provided to serve as a practical resource for laboratory application.

Introduction: The 3-Phenoxypiperidine Scaffold

Chemical Identity and Significance

The 3-phenoxypiperidine moiety consists of a six-membered piperidine ring substituted at the 3-position with a phenoxy group.[2] The hydrochloride salt form is commonly used to improve the compound's solubility and stability, making it easier to handle in a laboratory and pharmaceutical setting.[2][3] The piperidine ring is a ubiquitous heterocycle in drug design, valued for its ability to confer favorable physicochemical properties, including metabolic stability and improved transport across biological membranes.[1] The fusion of this ring with a phenoxy group creates a versatile and conformationally constrained scaffold that can be extensively modified to fine-tune its pharmacological profile.

Historical Context and Therapeutic Importance

The therapeutic value of the 3-phenoxypiperidine core was firmly established with the development of potent Selective Serotonin Reuptake Inhibitors (SSRIs). Two landmark compounds, Paroxetine (Paxil) and Femoxetine , highlight the scaffold's importance in treating depression and anxiety disorders.[4][5][6][7]

  • Paroxetine: A potent and selective SSRI, it is one of the most widely prescribed antidepressants worldwide.[7][8] Its synthesis and the study of its metabolites have been subjects of extensive research.[8][9]

  • Femoxetine: Also a selective serotonin reuptake inhibitor, it was developed around the same time as paroxetine.[6] Though its development was halted in favor of paroxetine, its study provided valuable insights into the SAR of this class.[6]

Beyond their role as SSRIs, derivatives of this scaffold have been investigated for a range of other therapeutic applications, demonstrating its broad potential in drug discovery.[10][11][12]

Synthetic Strategies and Methodologies

The synthesis of 3-phenoxypiperidine derivatives requires careful strategic planning, particularly concerning the stereochemistry at the C3 position, which is often crucial for biological activity.

Core Synthesis of the 3-Phenoxypiperidine Ring System

The construction of the core scaffold can be approached from several angles. A common strategy involves the coupling of a phenol with a suitably functionalized piperidine ring.

A logical disconnection approach reveals key intermediates for the synthesis of N-substituted 3-phenoxypiperidine derivatives. The primary disconnections are at the ether linkage and the piperidine nitrogen-substituent bond.

G Target Target Molecule (N-Substituted 3-Phenoxypiperidine) Intermediate1 3-Phenoxypiperidine Core Target->Intermediate1 N-Substitution Intermediate4 N-H Piperidine Target->Intermediate4 N-Substitution Intermediate2 N-Protected 3-Hydroxypiperidine Intermediate1->Intermediate2 Ether Synthesis (e.g., Mitsunobu, Williamson) Intermediate3 Phenol Derivative Intermediate1->Intermediate3 Ether Synthesis Intermediate5 Alkylating/Acylating Agent or Aldehyde/Ketone

Caption: Retrosynthetic analysis of 3-phenoxypiperidine derivatives.

Route A: Mitsunobu Reaction: A reliable method for forming the aryl ether bond is the Mitsunobu reaction between an N-protected 3-hydroxypiperidine and a phenol. This reaction proceeds with inversion of stereochemistry at the carbon center, which is a critical consideration for stereoselective synthesis.

Route B: Williamson Ether Synthesis: This classic method involves the reaction of an alkali phenoxide with a piperidine bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 3-position. This is often performed under basic conditions.

Route C: Enantioselective Synthesis: Modern approaches often employ asymmetric catalysis to establish the chiral center early in the synthesis. For instance, N-heterocyclic carbene (NHC) catalyzed reactions or organocatalytic Michael additions can be used to construct chiral piperidine precursors that are later converted to the final products, as demonstrated in concise syntheses of (-)-Paroxetine and (-)-Femoxetine.[4][5]

Derivatization and Analog Synthesis

Once the core scaffold is obtained, it can be readily diversified.

  • N-Substitution: The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. Reductive amination with aldehydes or ketones is a high-yielding and broadly applicable method. Direct N-alkylation or N-acylation are also common strategies to explore the SAR at this position.[11][13]

  • Aryl Ring Modification: The phenoxy ring can be substituted with various functional groups to modulate electronic properties, steric bulk, and hydrogen bonding potential. These modifications are typically introduced by starting with a pre-functionalized phenol.

  • Stereoselective Synthesis: Given the importance of stereochemistry, achieving high enantiomeric purity is paramount. This can be accomplished through asymmetric synthesis or by resolution of a racemic mixture.[4][5] Classical resolution involves forming diastereomeric salts with a chiral acid (like tartaric or mandelic acid), which can then be separated by fractional crystallization.[14]

Purification and Characterization

Rigorous purification and characterization are essential to validate the structure and purity of synthesized compounds.

  • Step 1: Ether Formation (Mitsunobu Reaction)

    • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield N-Boc-3-phenoxypiperidine.

  • Step 2: Deprotection

    • Dissolve the N-Boc-3-phenoxypiperidine (1.0 eq) in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Evaporate the solvent under reduced pressure to obtain this compound as a solid.

  • Step 3: N-Alkylation (Reductive Amination)

    • To a solution of this compound (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.1 eq) in methanol, add triethylamine (1.2 eq) to neutralize the salt.

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) in portions.

    • Stir at room temperature for 6-12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-alkylated product.

  • Step 4: Salt Formation

    • Dissolve the purified product in diethyl ether and add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

A combination of analytical techniques is required to confirm the identity and purity of the synthesized compounds.

TechniquePurposeTypical Observations
NMR Spectroscopy Structural elucidation (¹H, ¹³C)Chemical shifts, coupling constants, and integration confirm the connectivity and relative stereochemistry of atoms.
Mass Spectrometry Molecular weight determinationProvides the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.
HPLC Purity assessmentA single, sharp peak indicates high purity. Retention time is a characteristic property.
Chiral HPLC Enantiomeric purity (ee%)Separation of enantiomers using a chiral stationary phase allows for the quantification of each isomer in a mixture.[15][16][17]

Pharmacological Profile and Mechanism of Action

The 3-phenoxypiperidine scaffold is a versatile binder, showing high affinity for several key protein targets in the central nervous system.

G cluster_scaffold 3-Phenoxypiperidine Scaffold cluster_targets Primary Biological Targets Scaffold Core Structure SERT SERT (Serotonin Transporter) Scaffold->SERT Inhibition NK1R NK1 Receptor (Substance P) Scaffold->NK1R Antagonism OpioidR Opioid Receptors (e.g., ORL1/NOP) Scaffold->OpioidR Agonism Other Other Targets (e.g., Sigma Receptors) Scaffold->Other Modulation

Caption: Key biological targets of 3-phenoxypiperidine derivatives.

Primary Biological Targets
  • Serotonin Reuptake Transporter (SERT): This is the most well-known target for this class. Derivatives like paroxetine bind with high affinity to SERT, blocking the reuptake of serotonin from the synaptic cleft and thus increasing its availability.[7][18] This mechanism is the basis for their efficacy as antidepressants.[19] Paroxetine is noted as one of the most potent SSRIs.[7]

  • Neurokinin-1 (NK1) Receptor: The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is implicated in pain, inflammation, and emesis.[20][21] Several 3-phenoxypiperidine analogs have been developed as potent NK1 receptor antagonists, making them candidates for anti-emetic and analgesic drugs.[22][23][24]

  • Opioid Receptors: Research has shown that certain analogs, particularly those with a 3-phenoxypropyl piperidine structure, can act as agonists at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor.[10][11] This activity suggests potential applications in pain management with a different mechanism than traditional opioids.[11]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly sensitive to their chemical structure.[25][26][27]

  • Piperidine Ring and N-Substitution: The nature of the substituent on the piperidine nitrogen significantly impacts potency and selectivity. For opioid receptor agonists, for example, specific substitutions on a benzimidazol-2-one moiety attached via a propyl linker were found to be critical for high-affinity binding.[11]

  • Phenoxy Moiety: Substitutions on the phenoxy ring can dramatically alter activity. For example, the para-fluoro substituent in paroxetine is crucial for its high affinity for SERT.[9] For ORL1 agonists, hydrophobic and hydrophilic interactions of this region have been systematically explored to identify potent analogs.[10]

  • Stereochemistry: The absolute stereochemistry at the C3 position of the piperidine ring is often a determining factor for biological activity. For instance, the therapeutic activity of paroxetine resides in the (3S, 4R) enantiomer. This underscores the necessity of precise stereochemical control during synthesis or effective chiral separation.[8][28]

Protocol: In Vitro SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

  • Preparation:

    • Use cell membranes prepared from a stable cell line expressing hSERT.

    • Prepare a radioligand solution, such as [³H]-Citalopram, at a concentration near its Kd value.

    • Prepare serial dilutions of the test compound (e.g., from 10 mM down to 0.1 nM).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or a saturating concentration of a known non-radiolabeled SSRI like fluoxetine (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Therapeutic Applications and Drug Development

The diverse pharmacology of the 3-phenoxypiperidine scaffold translates into a wide range of current and potential therapeutic uses.

Caption: Workflow from core scaffold to therapeutic applications.

CNS Disorders
  • Depression and Anxiety: This is the most established application, with SSRIs like paroxetine being first-line treatments for major depressive disorder, generalized anxiety disorder, panic disorder, and obsessive-compulsive disorder.[7][19]

  • Pain Management: The dual mechanisms of NK1 receptor antagonism and opioid receptor agonism provide two distinct avenues for developing novel analgesics.[29][30] NK1 antagonists may be particularly useful in treating inflammatory pain.[21]

Other Therapeutic Areas
  • Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 receptor antagonists are clinically approved for the prevention of both acute and delayed CINV, often used in combination with other anti-emetics like 5-HT3 antagonists.[20][24]

Future Directions

The versatility of the 3-phenoxypiperidine scaffold continues to make it an attractive starting point for drug discovery campaigns. Future research may focus on:

  • Multi-target Ligands: Designing single molecules that modulate multiple targets (e.g., SERT and NK1) to achieve synergistic therapeutic effects.

  • Allosteric Modulators: Exploring derivatives that act as allosteric modulators rather than direct competitive inhibitors or antagonists, which may offer improved safety and selectivity profiles.

  • New Target Classes: Screening libraries of 3-phenoxypiperidine analogs against a broader range of biological targets to uncover novel therapeutic opportunities. The piperidine scaffold itself is found in drugs across more than twenty classes, indicating its vast potential.[12][31]

Conclusion

The this compound framework represents a cornerstone of modern medicinal chemistry. Its proven success, exemplified by blockbuster drugs like Paroxetine, is a testament to its favorable drug-like properties and pharmacological versatility. A deep understanding of its synthesis, stereochemistry, and structure-activity relationships is crucial for leveraging this privileged scaffold to its full potential. By applying rational design principles and robust analytical methodologies, researchers can continue to develop novel derivatives and analogs targeting a wide spectrum of human diseases, from neurological disorders to pain and beyond. This guide serves as a foundational resource to aid in these ongoing drug discovery and development efforts.

References

Methodological & Application

The Versatility of 3-Phenoxypiperidine Hydrochloride in Neuroscience Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of neuroscience drug discovery, the quest for novel chemical entities with precise modulatory effects on central nervous system (CNS) targets is perpetual. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally fruitful starting points for the development of new therapeutics. 3-Phenoxypiperidine hydrochloride is one such scaffold, a versatile building block that has captured the attention of medicinal chemists and neuropharmacologists alike.[1] Its unique structural amalgamation of a piperidine ring and a phenoxy moiety provides a foundation for the synthesis of a diverse array of compounds targeting various neurological and psychiatric disorders.[1][2]

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It aims to provide not only a thorough understanding of the applications of this compound in neuroscience research but also to equip investigators with detailed, field-proven protocols for its utilization. We will delve into its role as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and explore its potential in the development of ligands for other CNS receptors. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.

Chemical Profile and Significance

This compound is a white to off-white crystalline solid, soluble in water and some organic solvents.[3] Its chemical stability at room temperature makes it a reliable reagent in multi-step synthetic pathways.[3] The significance of this scaffold lies in its presence within the chemical architecture of several CNS-active drugs, most notably those belonging to the SSRI class of antidepressants. The piperidine ring, a common motif in neuroactive compounds, often imparts favorable pharmacokinetic properties, while the phenoxy group offers a versatile point for chemical modification to fine-tune pharmacological activity and selectivity.

PropertyDescriptionSource
Chemical Name This compoundInternal Data
CAS Number 1171992-10-1[4]
Molecular Formula C₁₁H₁₆ClNOInternal Data
Molecular Weight 213.70 g/mol Internal Data
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]

Applications in Neuroscience Research

The primary application of this compound in neuroscience research is as a crucial precursor for the synthesis of compounds with therapeutic potential for a range of neurological and psychiatric conditions, including depression, anxiety, and obsessive-compulsive disorder.[1][2]

Key Intermediate in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

The 3-phenoxypiperidine scaffold is a core structural element in several potent and selective serotonin reuptake inhibitors. By inhibiting the serotonin transporter (SERT), these drugs increase the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism of action is a cornerstone in the treatment of major depressive disorder and other mood disorders.

A prime example of a clinically significant drug synthesized from a related piperidine scaffold is Paroxetine (Paxil) . While the direct synthesis from this compound is not the commercial route, the structural similarity highlights the importance of this chemical family. A representative synthetic scheme illustrating the conceptual pathway from a 3-substituted piperidine to a Paroxetine analog is presented below. This multi-step synthesis involves the introduction of a fluorophenyl group at the 4-position of the piperidine ring and subsequent coupling with a protected phenol.[5][6]

Protocol 1: Conceptual Synthesis of a Paroxetine Analog from a 3-Substituted Piperidine Precursor

This protocol is a conceptual representation and should be adapted and optimized based on specific laboratory conditions and the precise starting materials.

Objective: To synthesize a trans-4-(4-fluorophenyl)-3-(phenoxymethyl)piperidine, a structural analog of Paroxetine, from a suitable 3-hydroxymethylpiperidine precursor.

Materials:

  • N-protected-3-hydroxymethylpiperidine

  • p-Fluorobenzaldehyde

  • Dess-Martin periodinane (DMP)

  • (4-Fluorophenyl)magnesium bromide (Grignard reagent)

  • Sodium triacetoxyborohydride

  • Phenol

  • Mitsunobu reagents (DEAD or DIAD, and PPh₃)

  • Appropriate solvents (DCM, THF, DMF)

  • Reagents for deprotection (e.g., TFA for Boc group)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Oxidation of the Alcohol: Dissolve N-protected-3-hydroxymethylpiperidine in dichloromethane (DCM). Add Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.

  • Grignard Addition: Dissolve the purified aldehyde in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add (4-fluorophenyl)magnesium bromide (1.2 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight. Quench the reaction with a saturated solution of ammonium chloride. Extract the product with ethyl acetate, dry, and concentrate. This step introduces the 4-fluorophenyl group, creating a mixture of diastereomers.

  • Mitsunobu Reaction: Dissolve the resulting alcohol, phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Stir at room temperature overnight. This reaction couples the phenol to the piperidine scaffold. Concentrate the reaction mixture and purify by column chromatography to isolate the desired phenoxymethyl derivative. The stereochemistry of this step is crucial and often results in inversion of configuration at the carbon bearing the hydroxyl group.

  • Deprotection: Dissolve the N-protected piperidine derivative in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the final compound in a suitable solvent like ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Causality of Experimental Choices:

  • N-protection: The piperidine nitrogen is protected (e.g., with a Boc group) to prevent it from interfering with the subsequent reactions, particularly the Grignard addition and Mitsunobu reaction.

  • Dess-Martin Periodinane: DMP is a mild and selective oxidizing agent for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • Mitsunobu Reaction: This reaction is a reliable method for forming an ether linkage with inversion of stereochemistry, which is often a critical step in achieving the desired trans configuration in Paroxetine and its analogs.

  • Diastereomer Separation: The synthesis will likely produce a mixture of cis and trans isomers. Chromatographic separation is essential to isolate the desired trans isomer, which is the biologically active form of Paroxetine.

Scaffold for Novel Ligands Targeting Other CNS Receptors

The versatility of the 3-phenoxypiperidine scaffold extends beyond SERT. Its structure can be systematically modified to generate libraries of compounds for screening against other CNS targets, such as dopamine and sigma receptors. The phenoxy group can be substituted with various electron-donating or electron-withdrawing groups, and the piperidine nitrogen can be functionalized with different alkyl or aryl substituents to explore the structure-activity relationships (SAR) for different receptors.[7][8]

Protocol 2: In Vitro Receptor Binding Assay for 3-Phenoxypiperidine Derivatives

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a novel 3-phenoxypiperidine derivative for a specific CNS receptor (e.g., dopamine D2 receptor).

Objective: To determine the inhibitory constant (Ki) of a test compound (a 3-phenoxypiperidine derivative) for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor (commercially available or prepared from a stable cell line).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist with high affinity and specific activity.

  • Test compound (3-phenoxypiperidine derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding determinator: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation (if not commercially sourced): Culture HEK293 cells stably expressing the human D2 receptor. Harvest the cells, wash with PBS, and lyse them in a hypotonic buffer. Homogenize the cell lysate and centrifuge to pellet the membranes. Wash the membrane pellet multiple times with assay buffer and finally resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[9]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration close to its Kd), and 100 µL of membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding (NSB): 50 µL of haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters three times with ice-cold assay buffer to minimize non-specific binding to the filter.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow for a period of dark adaptation. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality of Experimental Choices:

  • Competitive Binding: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled compound for the same binding site.

  • Radioligand Selection: The radioligand should have high affinity and selectivity for the target receptor to provide a good signal-to-noise ratio.

  • Non-specific Binding Control: This is crucial to differentiate between the radioligand binding to the receptor of interest and its binding to other components of the assay system (e.g., filters, lipids).

  • Cheng-Prusoff Equation: This equation corrects the IC₅₀ value for the concentration of the radioligand used in the assay, providing a more accurate measure of the test compound's affinity (Ki).

In Vivo Evaluation of CNS Activity

Once a compound derived from this compound demonstrates promising in vitro activity, the next critical step is to evaluate its effects in vivo using established animal models of neurological and psychiatric disorders. For compounds designed as antidepressants, the forced swim test and the tail suspension test are widely used behavioral assays in rodents.[10][11]

Protocol 3: Forced Swim Test (FST) in Mice for Antidepressant Screening

Objective: To assess the potential antidepressant-like activity of a 3-phenoxypiperidine derivative by measuring its effect on the duration of immobility in mice subjected to a forced swimming stressor.

Materials:

  • Male mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old.

  • Test compound dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Positive control: A known antidepressant (e.g., fluoxetine or imipramine).

  • Vehicle control.

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Video recording equipment and analysis software (optional, for automated scoring).

  • Stopwatches.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least one week before the test.

  • Drug Administration: Administer the test compound, positive control, or vehicle to different groups of mice (n=8-12 per group) via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (Day 1): Place each mouse individually into the cylinder of water for a 15-minute pre-swim session. This is to induce a state of "behavioral despair." After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the cylinders of water for a 6-minute test session.

  • Scoring: During the last 4 minutes of the 6-minute test session, an observer blind to the treatment conditions should record the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. Alternatively, the session can be video-recorded and scored later.

  • Data Analysis: Calculate the mean duration of immobility for each treatment group. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times of the test compound and positive control groups to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Causality of Experimental Choices:

  • Forced Swimming Stressor: This inescapable stressor induces a state of behavioral despair, characterized by increased immobility, which is sensitive to reversal by antidepressant drugs.

  • Pre-swim Session: This initial exposure to the stressor enhances the reliability and sensitivity of the assay on the test day.

  • Blinded Scoring: To avoid experimenter bias, the scoring of immobility should be performed by an individual who is unaware of the treatment assignments.

  • Positive Control: The inclusion of a known antidepressant validates the assay and provides a benchmark against which to compare the efficacy of the test compound.

Data Presentation: A Comparative Overview

To facilitate the comparison of data generated from the protocols described above, results should be presented in a clear and structured format. The following table provides a hypothetical example of how to summarize the in vitro and in vivo data for a series of novel 3-phenoxypiperidine derivatives.

Compound IDD2 Receptor Binding (Ki, nM)SERT Inhibition (IC₅₀, nM)Forced Swim Test (% Decrease in Immobility at 10 mg/kg)
3-Phenoxypiperidine HCl >10,000>10,000Not Active
Derivative A 52015025%
Derivative B 852555%
Derivative C 1200570%
Fluoxetine (Control) >5,0001.565%

Visualizing Molecular Pathways and Workflows

To further enhance the understanding of the concepts discussed, graphical representations of signaling pathways and experimental workflows are invaluable.

Diagram 1: Simplified Serotonergic Synapse and the Mechanism of SSRIs

SERT_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicle Vesicle Serotonin (5-HT)->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor Binds SERT SERT Synaptic Cleft->SERT Reuptake Signal Transduction Signal Transduction 5-HT Receptor->Signal Transduction SSRI SSRI (e.g., Paroxetine) SSRI->SERT Blocks

Caption: Mechanism of SSRIs at the serotonergic synapse.

Diagram 2: Experimental Workflow for CNS Drug Discovery

Drug_Discovery_Workflow Start Start: 3-Phenoxypiperidine Hydrochloride Synthesis Synthesis of Derivative Library Start->Synthesis InVitro In Vitro Screening (Receptor Binding Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Candidate Selection SAR->Lead Lead->Synthesis Optimization Needed InVivo In Vivo Behavioral Models (e.g., FST) Lead->InVivo Promising Activity PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Preclinical Preclinical Development PKPD->Preclinical

Caption: Workflow for CNS drug discovery using the 3-phenoxypiperidine scaffold.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold in the field of neuroscience research and drug development. Its utility as a key building block for the synthesis of SSRIs is well-established, and its potential for the development of novel ligands for a multitude of CNS targets continues to be an active area of investigation. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this privileged chemical entity.

Future research will undoubtedly focus on expanding the chemical space around the 3-phenoxypiperidine core, exploring novel substitutions and functionalizations to achieve even greater potency and selectivity for specific CNS receptors. The integration of computational modeling and high-throughput screening with traditional medicinal chemistry approaches will further accelerate the discovery of new drug candidates derived from this remarkable scaffold, offering hope for the development of more effective treatments for a wide range of debilitating neurological and psychiatric disorders.

References

Application Notes and Protocols for the In Vitro Use of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

3-Phenoxypiperidine hydrochloride is a synthetic small molecule belonging to the piperidine class of compounds. It is recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric conditions.[1][2] Emerging research suggests that its biological activity may stem from its function as a selective agonist for the sigma-1 receptor (σ1R).[3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM), where it plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[4][5] As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free base form, a property that is advantageous for its application in aqueous cell culture media.[6][7][8][9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling and use of this compound in a cell culture setting. The following protocols are intended as a starting point and should be optimized for specific cell lines and experimental designs.

Physicochemical and Handling Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information prior to use.[3][12]

PropertyValueSource
CAS Number 1171992-10-1[2]
Molecular Formula C₁₁H₁₅NO·HCl[2]
Molecular Weight 213.71 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥ 96% (HPLC)[2]
Storage Store at 0-8°C[2]

Mechanism of Action: The Sigma-1 Receptor Signaling Pathway

This compound is postulated to exert its effects through the activation of the sigma-1 receptor. Under basal conditions, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the MAM.[4] Upon stimulation by an agonist, such as this compound, the sigma-1 receptor dissociates from BiP and translocates to other intracellular locations, including the plasma membrane and other parts of the ER.[4] This translocation allows it to interact with and modulate a variety of downstream effectors, including ion channels (e.g., K+, Na+, Ca2+), G-protein coupled receptors, and kinases, thereby influencing a wide range of cellular processes.[4][5]

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_effectors Downstream Effectors s1r_bip σ1R-BiP Complex dissociation Dissociation s1r_bip->dissociation agonist 3-Phenoxypiperidine hydrochloride (Agonist) agonist->s1r_bip s1r_active Active σ1R translocation Translocation s1r_active->translocation dissociation->s1r_active ion_channels Ion Channels (K+, Na+, Ca2+) translocation->ion_channels gpcrs GPCRs translocation->gpcrs kinases Kinases translocation->kinases cellular_response Modulation of Cellular Processes (e.g., Ca2+ signaling, proliferation, survival) ion_channels->cellular_response gpcrs->cellular_response kinases->cellular_response

Caption: Sigma-1 Receptor Activation Pathway.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

The preparation of a concentrated, sterile stock solution is a critical first step to ensure accurate and reproducible experimental results.[13][14] Due to its hydrochloride salt form, this compound is expected to have good solubility in aqueous solutions. However, for cell culture applications, sterile-filtered Dimethyl sulfoxide (DMSO) is a commonly used solvent for small molecules.[1][15]

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.137 mg of the compound (Molecular Weight = 213.71 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration. For the example above, add 1 mL of DMSO to the 2.137 mg of powder.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.[1][16]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][16]

Protocol 2: Determination of Optimal Working Concentration using a Dose-Response Assay

Prior to conducting experiments to assess the biological effects of this compound, it is essential to determine the optimal, non-toxic working concentration range for your specific cell line. A dose-response experiment using a cell viability assay, such as the MTT assay, is a standard method for this purpose.[17][18][19]

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Multi-well spectrophotometer (plate reader)

Experimental Workflow:

Caption: Workflow for a Dose-Response Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting point is a wide range of concentrations (e.g., from 0.1 µM to 100 µM) using serial dilutions.[20]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[6][21]

    • From this curve, you can determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). For subsequent experiments, it is advisable to use concentrations below the IC₅₀ to minimize cytotoxic effects.

Protocol 3: General Protocol for Cell Treatment

Once the optimal, non-toxic working concentration range is established, you can proceed with experiments to investigate the biological effects of this compound.

Materials:

  • Cells of interest

  • Appropriate cell culture plates or flasks

  • Complete cell culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding: Plate your cells at the desired density in the appropriate culture vessel.

  • Cell Treatment: Dilute the this compound stock solution to the desired final working concentration in pre-warmed complete cell culture medium. Remove the existing medium from the cells and add the treatment medium.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:

    • Calcium Imaging: To assess changes in intracellular calcium levels.[22]

    • Western Blotting or qPCR: To investigate changes in the expression of target proteins or genes in the sigma-1 receptor pathway.

    • Immunofluorescence: To observe changes in protein localization.

    • Functional Assays: Specific to the biological question being investigated (e.g., neurite outgrowth, cell migration, etc.).

Troubleshooting

IssuePossible CauseSolution
Compound Precipitation in Medium The concentration of the compound exceeds its solubility in the aqueous medium.Prepare fresh dilutions. Consider using a lower working concentration or a different solvent system (if compatible with your cells). Stepwise dilution may also help.[16]
High Variability in Dose-Response Assay Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate if edge effects are a concern.
No Observable Effect The compound is inactive in the chosen cell line, the concentration is too low, or the incubation time is too short.Confirm the expression of the sigma-1 receptor in your cell line. Perform a wider dose-response and a time-course experiment.
High Cytotoxicity at Low Concentrations The compound is highly potent in your cell line, or there is an issue with the stock solution.Use a lower range of concentrations in your dose-response assay. Prepare a fresh stock solution and verify its concentration.

Conclusion

This compound is a valuable research tool for investigating the role of the sigma-1 receptor in various cellular processes. By following the protocols outlined in these application notes, researchers can establish a robust and reproducible experimental framework for studying the in vitro effects of this compound. It is crucial to remember that these protocols serve as a general guideline, and optimization for specific cell lines and experimental goals is essential for obtaining meaningful and accurate results.

References

Application Notes and Protocols: 3-Phenoxypiperidine Hydrochloride as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Professional

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the characterization of 3-Phenoxypiperidine hydrochloride as a putative dopamine reuptake inhibitor (DRI). This compound is a versatile piperidine derivative utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2][3] Its structural motif suggests a potential interaction with monoamine transporters, making it a compound of interest for neuroscience research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for investigating its mechanism of action, potency, and selectivity. The protocols herein are designed to be self-validating, providing a robust system for generating reliable and reproducible data.

Introduction: The Rationale for Investigating this compound

Dopamine (DA) is a critical neurotransmitter that modulates functions ranging from motor control and motivation to reward and executive function.[4][5] The dopamine transporter (DAT) is a presynaptic protein that actively reabsorbs dopamine from the synaptic cleft, thereby terminating its signal.[6] Compounds that block this reuptake process, known as dopamine reuptake inhibitors (DRIs), increase the extracellular concentration and dwell time of dopamine, enhancing dopaminergic neurotransmission.[6] This mechanism is the basis for the therapeutic effects of drugs used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[6][7]

This compound belongs to a class of phenylpiperidine derivatives that have been explored for their activity at various central nervous system targets.[8][9][10] While its primary documented use is as a synthetic building block[1][2], its structure warrants investigation as a potential DRI. This guide outlines the essential in vitro and in vivo methodologies required to rigorously characterize its pharmacological profile at the dopamine transporter.

Foundational Principle: Mechanism of Dopamine Reuptake Inhibition

The primary function of a DRI is to bind to the dopamine transporter (DAT) and competitively or non-competitively inhibit its function. This action prevents the removal of dopamine from the synaptic cleft, leading to an accumulation of the neurotransmitter and prolonged stimulation of postsynaptic dopamine receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Dopamine Vesicles Release Release DAT Dopamine Transporter (DAT) Synapse Dopamine (DA) Release->Synapse Release Release->Synapse Synapse->DAT Reuptake Receptor Dopamine Receptors (e.g., D1, D2) Synapse->Receptor Binding & Signal Transduction DRI 3-Phenoxypiperidine HCl (DRI) DRI->DAT Blockade

Figure 1. Mechanism of Dopamine Reuptake Inhibition.

In Vitro Characterization: Quantifying Potency and Selectivity

The initial characterization of a novel compound requires robust in vitro assays to determine its affinity and functional potency for the target transporter. These assays are critical for establishing a foundational pharmacological profile.

Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This protocol determines the affinity of this compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibition constant (Kᵢ) of the test compound for the dopamine transporter.[11]

Causality: The Kᵢ value is a measure of the intrinsic affinity of a compound for a receptor or transporter. A lower Kᵢ value indicates a higher affinity. This assay is a direct measure of the binding interaction, independent of the functional consequence (i.e., uptake inhibition).

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.

  • Test Compound: this compound, prepared in a stock solution and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or cocaine (30 µM).[11][12]

  • Hardware: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.

A Prepare Reagents: - hDAT Membranes - [3H]WIN 35,428 - Serial Dilutions of Test Compound B Incubate: Combine membranes, radioligand, and test compound in 96-well plate. Incubate at 4°C for 2-3 hours. A->B C Terminate Reaction: Rapidly filter plate contents through glass fiber filters using a cell harvester. B->C D Wash Filters: Wash with ice-cold assay buffer to remove unbound radioligand. C->D E Quantify Binding: Place filters in scintillation vials with scintillation fluid. Count radioactivity. D->E F Analyze Data: - Plot % Inhibition vs. [Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff E->F

Figure 2. Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation: Thaw hDAT cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of test compound dilution (or control), 50 µL of radioligand (at a concentration near its Kₑ), and 50 µL of hDAT membranes.

  • Equilibration: Incubate the plate at 4°C for 2 to 3 hours to reach binding equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[11]

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :[11]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for DAT.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into nerve terminals.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound for blocking dopamine reuptake.[13]

Causality: This assay provides a functional measure of potency. Unlike the binding assay, it confirms that the compound not only binds to the transporter but also inhibits its primary function of transporting dopamine. This is a crucial step in validating a compound as a true reuptake inhibitor versus a ligand that binds but has no functional effect.[14][15]

Materials:

  • Synaptosomes: Freshly prepared from the striatum of rodents (e.g., rats or mice).

  • Radioligand: [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.[13]

  • Test Compound: this compound, prepared in a stock solution and serially diluted.

  • Uptake Inhibitor Control: A known DAT inhibitor (e.g., GBR 12909) to define non-specific uptake.

  • Hardware: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

A Prepare Reagents: - Striatal Synaptosomes - [3H]Dopamine - Serial Dilutions of Test Compound B Pre-incubation: Add synaptosomes and test compound to 96-well plate. Pre-incubate for 10-15 min. A->B C Initiate Uptake: Add [3H]Dopamine to all wells to start the reaction. Incubate for 5-10 min. B->C D Terminate Uptake: Rapidly filter plate contents through glass fiber filters and wash with ice-cold buffer. C->D E Quantify Uptake: Lyse synaptosomes on filters. Measure radioactivity using liquid scintillation counting. D->E F Analyze Data: - Plot % Uptake Inhibition vs. [Compound] - Determine IC50 E->F

Figure 3. Workflow for Synaptosomal Dopamine Uptake Assay.

Step-by-Step Methodology:

  • Preparation: Prepare fresh synaptosomes from rodent striatal tissue. Prepare serial dilutions of this compound in KRH buffer.

  • Pre-incubation: Add the synaptosome preparation to the wells of a 96-well plate. Add the various concentrations of the test compound and pre-incubate for 10-15 minutes at room temperature or 37°C.[13]

  • Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.[11]

  • Incubation: Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[11]

  • Quantification: Lyse the synaptosomes trapped on the filters and measure the accumulated [³H]Dopamine using a liquid scintillation counter.[13]

Data Analysis:

  • The amount of radioactivity is proportional to the amount of [³H]Dopamine taken up by the synaptosomes.

  • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Quantifying Selectivity

A crucial aspect of characterizing any potential therapeutic is its selectivity. A compound that is highly selective for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) is generally preferred to minimize off-target side effects.

Methodology: The binding affinity (Kᵢ) and functional potency (IC₅₀) of this compound should also be determined for hSERT and hNET using analogous binding and uptake assays with appropriate radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET).

Data Presentation: The results should be summarized in a table for clear comparison.

TransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
DAT Experimental ValueExperimental Value
SERT Experimental ValueExperimental Value
NET Experimental ValueExperimental Value

Selectivity Ratios: Calculate the selectivity by taking the ratio of Kᵢ or IC₅₀ values (e.g., SERT Kᵢ / DAT Kᵢ). A higher ratio indicates greater selectivity for DAT.

In Vivo Evaluation: Assessing Pharmacodynamic Effects

In vivo studies are essential to confirm that the in vitro activity translates to a physiological effect in a living system.

Microdialysis

Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe is surgically implanted into a dopamine-rich brain region, such as the nucleus accumbens or striatum. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including dopamine, diffuse across the probe's semi-permeable membrane into the collected dialysate. Following systemic administration of this compound, an increase in dopamine concentration in the dialysate would provide direct evidence of dopamine reuptake inhibition in vivo.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and reuptake with sub-second temporal resolution.[4][16]

Principle: A carbon-fiber microelectrode is implanted into the target brain region. A rapidly scanning voltage is applied to the electrode, causing the oxidation of dopamine at the electrode surface, which generates a measurable current. Electrical stimulation of dopamine pathways evokes dopamine release, and the subsequent decay of the signal reflects its reuptake. A DRI like this compound would be expected to slow the rate of decay, thereby increasing the T₁/₂ of the dopamine signal.

Behavioral Models

Behavioral assays can assess the functional consequences of increased dopaminergic neurotransmission.

  • Locomotor Activity: Increased dopamine levels in the nucleus accumbens typically lead to hyperlocomotion. This can be measured in an open-field test.

  • Drug Discrimination: Animals can be trained to discriminate between the effects of a known DRI (e.g., cocaine or methylphenidate) and saline. The ability of this compound to substitute for the training drug would indicate a similar mechanism of action.

Analytical Chemistry and Quality Control

The purity and identity of the test compound must be rigorously confirmed to ensure that the observed biological activity is not due to contaminants.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of this compound.[17][18]

  • Mass Spectrometry (MS): Used to confirm the molecular weight and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure.

Safety and Handling

While a specific, detailed toxicological profile for this compound is not widely available, related piperidine compounds are classified as hazardous.[19][20][21] Therefore, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[21]

  • Storage: Store at 0-8°C in a tightly sealed container, protected from moisture.[1]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not flush into the sewer system.[20]

Conclusion

The protocols and methodologies outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound as a dopamine reuptake inhibitor. By progressing from fundamental in vitro binding and functional assays to more complex in vivo pharmacodynamic and behavioral studies, researchers can build a complete pharmacological profile of this compound. Such a rigorous, evidence-based approach is essential for advancing our understanding of its potential applications in neuroscience and drug discovery.

References

Application Notes and Protocols for 3-Phenoxypiperidine Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Phenoxypiperidine hydrochloride in preclinical animal models. 3-Phenoxypiperidine serves as a crucial structural motif and a key intermediate in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its derivatives have shown potential in the treatment of neurological and psychiatric conditions such as depression, anxiety, and psychosis.[3][4] This guide details the scientific rationale, experimental design considerations, and step-by-step protocols for evaluating the therapeutic potential of this compound and its analogues in established rodent models of depression, anxiety, and pain. We emphasize the causality behind experimental choices, provide systems for self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the 3-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural alkaloids, making it a cornerstone of medicinal chemistry.[1] Within this class, the 3-phenoxypiperidine moiety is of particular interest. It acts as a versatile scaffold, and its strategic modification has led to the development of potent and selective ligands for various CNS targets. Notably, derivatives of this scaffold have been investigated as selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and multi-target antipsychotics.[3][4][5][6]

This compound is often used as a key starting material or intermediate in the synthesis of these novel therapeutic agents.[2] Understanding its behavior and establishing baseline activity—or lack thereof—in standard preclinical models is a critical first step in a rational drug design and discovery workflow. This allows researchers to attribute the pharmacological activity of more complex derivatives to specific structural modifications. This guide provides the foundational protocols to perform such baseline characterization in relevant animal models.

Pharmacological Profile and Hypothesized Mechanism of Action

While this compound is primarily considered a synthetic building block, its core structure shares features with compounds known to interact with monoamine systems. The general class of phenylpiperidines includes compounds with a wide range of activities, from opioid analgesia to serotonin and dopamine transporter inhibition.[7][8] Derivatives have been specifically synthesized to target serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, a strategy aimed at creating next-generation antidepressants.[5][9]

For the purpose of these protocols, we will operate under the hypothesis that this compound may exhibit weak, baseline interactions with these monoamine transporters or serve as an invaluable negative control for more potent, substituted analogues. Any observed in vivo effects would warrant further investigation into its specific receptor binding profile.

Hypothesized Signaling Pathway Interaction

The diagram below illustrates a potential mechanism for a derivative of 3-Phenoxypiperidine, such as an SSRI, where the compound blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.

cluster_pre Presynaptic Terminal presynaptic Presynaptic Neuron sert SERT Transporter synaptic_serotonin Synaptic Serotonin postsynaptic Postsynaptic Neuron vesicle Vesicle (Serotonin) vesicle->presynaptic Release sert->presynaptic Reuptake drug 3-Phenoxypiperidine Derivative (SSRI) drug->sert receptor 5-HT Receptor synaptic_serotonin->receptor Binding receptor->postsynaptic Signal Transduction

Caption: Hypothetical inhibition of the serotonin transporter (SERT) by a 3-phenoxypiperidine derivative.

Preclinical Evaluation Workflow

A systematic approach is essential when evaluating a new chemical entity in animal models. The workflow should progress from general behavioral screening to more specific, hypothesis-driven tests.

Caption: General experimental workflow for preclinical evaluation of this compound.

Pharmacokinetic Considerations in Rodents

While specific pharmacokinetic (PK) data for this compound is not widely published, analysis of related piperidine compounds provides a valuable framework for experimental design. The route of administration, dose, and resulting plasma/brain concentrations are critical for interpreting behavioral data.[10][11][12][13][14]

Table 1: Representative Pharmacokinetic Parameters of Piperidine-based Compounds in Rodents

Compound Class Animal Route T½ (Half-life) Cmax (Peak Concentration) Bioavailability Reference(s)
Pethidine (Meperidine) Mouse i.p. ~1-2 hours Dose-dependent ~50% (oral) [8][15]
Piperine Rat i.v. ~8.0 hours N/A 24% (oral) [14]
Phencyclidine Analogs Rat i.v. Variable (1-5 hours) Dose-dependent N/A [10]

| Buprenorphine | Mouse | s.c. | ~10 hours (SR form) | ~1-5 ng/mL | High |[12] |

Key Insights for Experimental Design:

  • Route of Administration: Intraperitoneal (i.p.) injection is common for initial screening in rodents due to its reliability and faster absorption compared to oral gavage (p.o.). Subcutaneous (s.c.) injection is also an option.

  • Dosing Time: The timing of administration relative to behavioral testing is critical. Based on the rapid to moderate half-life of similar compounds, testing should typically occur 30-60 minutes post-injection.

  • Preliminary Studies: A preliminary dose-response study is essential to identify a dose range that does not cause overt toxicity, sedation, or hyperactivity, which could confound the results of specific behavioral tests.[11] The Open Field Test (Protocol 5.2) is ideal for this purpose.

Detailed Experimental Protocols

This section provides step-by-step protocols for assessing the anxiolytic, antidepressant, and analgesic potential of this compound.

General Preparation and Administration
  • Compound Preparation: Prepare this compound in a suitable vehicle. Sterile saline (0.9% NaCl) or a solution of 5% DMSO, 5% Tween® 80, and 90% saline are common choices. Prepare fresh on the day of the experiment.

  • Animal Selection: Use standard laboratory mouse (e.g., C57BL/6, CD-1) or rat (e.g., Sprague-Dawley, Wistar) strains. Animals should be age-matched (typically 8-12 weeks old) and housed under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[16][17]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures. Handle the animals for several days leading up to the experiment to reduce stress.

  • Administration: Administer the test compound via i.p. injection at a volume of 10 mL/kg for mice or 5 mL/kg for rats. Always include a vehicle control group. A positive control group (e.g., Diazepam for anxiety, Imipramine for depression) is highly recommended to validate the assay.

Protocol: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
  • Objective: To assess general locomotor activity and screen for anxiety-like behavior based on the animal's natural aversion to open, brightly lit spaces.[11][16]

  • Materials: Open field apparatus (e.g., 40x40x30 cm box), video tracking software.

  • Procedure:

    • Administer this compound, vehicle, or positive control (e.g., Diazepam) 30 minutes before the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the animal to explore freely for 5-10 minutes.

    • Record the session using video tracking software.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Collection & Analysis:

    • Locomotor Activity: Total distance traveled, average velocity.

    • Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, rearing frequency.[18]

  • Expected Outcomes: Anxiolytic compounds typically increase the time spent in and entries into the center zone without significantly altering total distance traveled. Sedative compounds will decrease total distance, while psychostimulants will increase it. This test is crucial for interpreting results from other models.[11]

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Objective: To assess anxiety-like behavior based on the conflict between the rodent's innate drive to explore and its aversion to open, elevated spaces. This is a gold-standard test for screening anxiolytic agents.[16][19][20]

  • Materials: Elevated plus maze apparatus (two open arms, two closed arms), video tracking software.

  • Procedure:

    • Administer the test compound or controls 30 minutes prior to testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using video tracking software.

    • Clean the maze thoroughly between animals.

  • Data Collection & Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total arm entries (as a measure of general activity).

  • Expected Outcomes: Anxiolytic compounds, like benzodiazepines, significantly increase the percentage of time spent and the number of entries into the open arms.[16][17]

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
  • Objective: To assess antidepressant potential by measuring the animal's immobility time when placed in an inescapable water-filled cylinder. This model is widely used for screening potential antidepressants.[21][22]

  • Materials: Glass cylinder (e.g., 25 cm height, 15 cm diameter), water (23-25°C), stopwatch or video analysis software.

  • Procedure:

    • Administer the test compound or controls (e.g., Fluoxetine, Imipramine) 60 minutes before the test.

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom or easily climb out (approx. 15 cm).

    • Gently place the mouse into the water.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

    • During the final 4 minutes, record the cumulative time the animal remains immobile (making only minimal movements to keep its head above water).

    • After the test, remove the animal, dry it thoroughly, and return it to a heated cage to prevent hypothermia.

  • Data Collection & Analysis:

    • Immobility time (seconds) during the final 4 minutes of the test.

  • Expected Outcomes: Clinically effective antidepressants significantly reduce the duration of immobility, promoting active behaviors like swimming or climbing.[5][16][22]

Protocol: Hot Plate Test for Nociception (Analgesia)
  • Objective: To evaluate central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[23][24]

  • Materials: Hot plate apparatus with adjustable, constant temperature.

  • Procedure:

    • Set the hot plate temperature to a constant, non-tissue-damaging level (e.g., 55 ± 0.5°C).

    • Measure the baseline latency by placing the animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping).

    • Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. Animals not responding by the cut-off time should be removed and assigned the maximum latency score.

    • Administer this compound, vehicle, or a positive control (e.g., Morphine).

    • Measure the post-treatment latency at several time points (e.g., 30, 60, 90 minutes) to establish a time-course of effect.

  • Data Collection & Analysis:

    • Latency to response (seconds). Data is often expressed as the Maximum Possible Effect (%MPE).

    • %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Expected Outcomes: Centrally acting analgesics significantly increase the latency to respond to the thermal stimulus.[25][26]

Data Summary and Interpretation

Table 2: Summary of Key Behavioral Endpoints and Interpretation

Animal Model Primary Endpoint(s) Interpretation of an "Active" Compound Potential Confounding Factors
Open Field Test Time in Center, Center Entries Increased time/entries suggests anxiolytic effect. Changes in total distance traveled (sedation or hyperactivity).[11]
Elevated Plus Maze % Time in Open Arms, % Open Arm Entries Increase suggests anxiolytic effect. Changes in total arm entries (general activity).[16]
Forced Swim Test Immobility Time Decrease suggests antidepressant-like effect. Changes in general motor activity (must be ruled out by OFT).[22]

| Hot Plate Test | Response Latency (%MPE) | Increase suggests central analgesic effect. | Motor impairment affecting the ability to respond. |

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound and its novel derivatives. By systematically evaluating its effects on general locomotion, anxiety-like behavior, depression-like states, and nociception, researchers can build a comprehensive pharmacological profile. Positive results in any of these models would justify further, more complex studies, including chronic dosing paradigms, investigation in models of neuropathic pain,[27] or exploration of cognitive effects.[16] These foundational experiments are an indispensable step in the translational pathway from chemical synthesis to potential therapeutic application.

References

Application Notes and Protocols for the Dissolution of 3-Phenoxypiperidine Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 3-Phenoxypiperidine hydrochloride (CAS No. 1171992-10-1) for various experimental applications. The protocols outlined herein are grounded in established principles of medicinal chemistry and are designed to ensure the integrity and reproducibility of your research.

Introduction: Understanding this compound

This compound is a heterocyclic compound featuring a piperidine ring linked to a phenoxy group. It is typically supplied as a hydrochloride salt to improve its aqueous solubility and stability compared to the free base form.[1] As a research chemical, it serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological pathways.[2][3] Proper handling and dissolution are paramount to obtaining reliable and reproducible experimental results.

The key structural features—a basic piperidine nitrogen and a phenoxy ether linkage—dictate its physicochemical properties. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility. However, the organic scaffold can still present solubility challenges in purely aqueous media, necessitating a systematic approach to solvent selection and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1171992-10-1[1][3]
Molecular Formula C₁₁H₁₅NO·HCl[3]
Molecular Weight 213.71 g/mol [3]
Appearance White to off-white crystalline solid[2][3]
Storage Store at room temperature, sealed in a dry environment.[2]

Foundational Principles of Solubility and Stability

2.1 Solubility Profile

As a hydrochloride salt of an amine, the aqueous solubility of this compound is expected to be pH-dependent. In acidic to neutral aqueous solutions, the piperidine nitrogen is protonated, favoring dissolution. However, at higher concentrations or in buffers with high salt content, the overall hydrophobicity of the molecule can lead to limited solubility.

For many biological assays, organic solvents are required to first create a concentrated stock solution, which is then diluted into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a preferred solvent for this purpose due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[4][5]

2.2 Stability Considerations

The stability of this compound in solution is influenced by several factors:

  • pH: The phenoxy ether linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[6][7][8] It is advisable to maintain solutions within a near-neutral pH range for storage.

  • Solvent: While DMSO is an excellent solvent, it is hygroscopic (absorbs moisture from the air). The presence of water in DMSO can impact the long-term stability of some compounds.[9][10] Using anhydrous DMSO and storing stock solutions in tightly sealed containers in a dry environment is best practice.[11]

  • Light and Temperature: As with many organic compounds, exposure to light and high temperatures can promote degradation. Stock solutions should be stored protected from light, and frozen for long-term stability.[12]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and potentially lead to compound precipitation or degradation. Preparing single-use aliquots is highly recommended to preserve the integrity of the stock solution.[11][13]

Experimental Protocols

The following protocols provide a systematic workflow for dissolving this compound, from initial solubility testing to the preparation of working solutions for various applications.

3.1 Initial Solubility Assessment (Empirical)

Before preparing a high-concentration stock solution, it is prudent to determine the compound's approximate solubility in common laboratory solvents.

Protocol 3.1: Small-Scale Solubility Testing

  • Preparation: Weigh approximately 1-2 mg of this compound into separate, labeled microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of the test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO). This corresponds to an initial concentration of 10-20 mg/mL.

  • Dissolution: Vortex each tube vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution against a light source.

  • Assisted Dissolution: If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied.[14]

  • Documentation: Record the results (e.g., "Soluble at 10 mg/mL," "Insoluble, forms suspension," "Soluble with sonication"). This information will guide the preparation of the primary stock solution.

3.2 Preparation of a High-Concentration Stock Solution in DMSO

For most biological assays, a concentrated stock solution in DMSO is prepared first. A concentration of 10-50 mM is standard practice.[11]

Protocol 3.2: Preparing a 10 mM DMSO Stock Solution

  • Pre-calculation:

    • Molecular Weight of 3-Phenoxypiperidine HCl = 213.71 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 2.1371 mg per 1 mL of solvent.

  • Weighing: Accurately weigh 2.14 mg of this compound using a calibrated analytical balance and transfer it to a sterile polypropylene or glass vial.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.

    • Visually confirm that the solution is clear and free of particulates.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use aliquots (e.g., 10-20 µL) in tightly sealed, clearly labeled vials.

    • For short-term storage (up to 1 month), store at -20°C.

    • For long-term storage (up to 6 months or longer), store at -80°C.[11]

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh Compound (e.g., 2.14 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Transfer to vial vortex Vortex / Sonicate Until Clear add_dmso->vortex Cap tightly aliquot Aliquot into Single-Use Vials vortex->aliquot Solution is clear store Store at -20°C (short-term) or -80°C (long-term) aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

3.3 Preparation of Working Solutions for Biological Assays

The DMSO stock solution must be diluted to the final desired concentration in an aqueous buffer suitable for the experiment (e.g., cell culture media, PBS). It is crucial to ensure the final DMSO concentration is low enough to not affect the biological system, typically ≤0.5%.[11]

Protocol 3.3: Serial Dilution for Cell-Based Assays

This protocol describes preparing a 10 µM working solution from a 10 mM stock.

  • Intermediate Dilution (Optional but Recommended):

    • Thaw one aliquot of the 10 mM DMSO stock solution.

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of the final aqueous buffer (e.g., cell culture medium). This results in a 100 µM solution in 1% DMSO. Vortex gently to mix.

  • Final Dilution:

    • Add the required volume of the intermediate solution to your assay system. For example, to achieve a final concentration of 10 µM in a 1 mL final assay volume, add 100 µL of the 100 µM intermediate solution to 900 µL of the assay medium.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

Diagram 2: Serial Dilution Strategy

G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in 1% DMSO + Buffer stock->intermediate 1:100 Dilution (e.g., 2 µL into 198 µL) final 10 µM Final in 0.1% DMSO + Buffer intermediate->final 1:10 Dilution (e.g., 100 µL into 900 µL)

Caption: Recommended two-step dilution for assays.

3.4 Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural characterization, this compound should be dissolved in a suitable deuterated solvent. Given its nature as a hydrochloride salt, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices. DMSO-d₆ is often preferred for hydrochloride salts as it effectively solubilizes them and the exchangeable proton on the nitrogen may be observable.[15]

Protocol 3.4: NMR Sample Preparation

  • Weighing: Place 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and vortex gently or invert several times until the sample is fully dissolved. A brief, gentle sonication can be used if necessary.

  • Analysis: Acquire the NMR spectrum as per the instrument's standard operating procedures.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't dissolve in DMSO Insufficient solvent; low-quality or non-anhydrous DMSO; compound impurity.Increase solvent volume (lower concentration). Use fresh, anhydrous DMSO. Gentle warming (37-50°C) and sonication may help.
Precipitation upon dilution in aqueous buffer The final concentration exceeds the compound's aqueous solubility limit. The "shock" of rapid dilution.Perform a stepwise dilution as described in Protocol 3.3. Ensure vigorous mixing during dilution. Consider adding a small amount of a surfactant like Tween® 80 to the final buffer (if compatible with the assay).
Inconsistent experimental results Stock solution degradation; inaccurate pipetting; multiple freeze-thaw cycles.Prepare fresh stock solutions. Use single-use aliquots stored at -80°C.[11][13] Verify pipette calibration. Include a positive control in every experiment.

Conclusion

The successful use of this compound in research hinges on its proper dissolution and handling. By understanding its fundamental physicochemical properties and employing systematic, validated protocols, researchers can prepare stable and accurate solutions. The recommended two-step dissolution process, starting with a concentrated stock in anhydrous DMSO followed by careful dilution into aqueous media, is a robust method applicable to a wide range of in vitro and in vivo experimental designs. Adherence to these guidelines will enhance the reliability and reproducibility of scientific findings.

References

Application Notes & Protocols: Characterizing Sigma-1 Receptor Binding with 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Sigma-1 Receptor and the Potential of 3-Phenoxypiperidine Hydrochloride

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and intercellular signaling.[1][2] Due to its significant role in neuroplasticity, neuroprotection, and cellular homeostasis, the σ1R has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, such as depression, anxiety, neurodegenerative diseases, and neuropathic pain.[2][3][4]

This compound is a member of the phenoxyalkylpiperidine class of compounds, which are noted for their interaction with sigma receptors.[5][6] As a selective σ1R agonist, this compound serves as a valuable research tool for elucidating the complex pharmacology of the σ1R and for the development of novel therapeutics.[7] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing crucial data on binding affinity (Ki), receptor density (Bmax), and the kinetics of this interaction.[8]

This comprehensive guide provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with the σ1R. We will delve into both saturation and competitive binding assays, explaining the scientific rationale behind each step to ensure robust and reproducible results.

Principle of Radioligand Binding Assays

Radioligand binding assays are a powerful and sensitive technique used to study receptor-ligand interactions.[8] The fundamental principle involves the use of a radioactively labeled ligand (the radioligand) that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, we can quantify the binding characteristics.

There are two primary types of radioligand binding assays discussed in this guide:

  • Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]

  • Competitive Binding Assay: This assay is used to determine the binding affinity (Ki) of an unlabeled compound (the competitor), such as this compound. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The competitor will displace the radioligand from the receptor in a concentration-dependent manner, allowing for the determination of its inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).[8]

Experimental Workflows

Diagram: Overall Workflow of a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Liver) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution ([3H]-(+)-pentazocine) Radioligand_Prep->Assay_Setup Competitor_Prep Competitor Dilution (3-Phenoxypiperidine HCl) Competitor_Prep->Assay_Setup Incubation Incubation (e.g., 90 min at 37°C) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Protocols

PART 1: Membrane Preparation from Guinea Pig Liver

Guinea pig liver is an excellent source of σ1R for binding studies due to its high receptor density.[9]

Materials:

  • Fresh or frozen guinea pig liver

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Protocol:

  • Homogenization: Mince the guinea pig liver on ice and place it in a Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer containing protease inhibitors. Homogenize with 10-15 strokes.

  • Low-Speed Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the membrane fraction.

  • High-Speed Centrifugation: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.

  • Final Pellet and Storage: After the final wash, resuspend the pellet in a small volume of Homogenization Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

PART 2: Saturation Binding Assay with [³H]-(+)-pentazocine

This protocol determines the Kd and Bmax of the selective σ1R radioligand, [³H]-(+)-pentazocine.

Materials:

  • Prepared guinea pig liver membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Haloperidol (for non-specific binding)

  • 96-well microplates

  • Glass fiber filters (presoaked in 0.5% polyethyleneimine)

  • Scintillation fluid and vials

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]-(+)-pentazocine. A typical concentration range would be 0.1 nM to 50 nM.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer

    • 50 µL of varying concentrations of [³H]-(+)-pentazocine

    • 100 µL of membrane preparation (typically 50-100 µg of protein)

  • Non-Specific Binding (NSB): In a separate set of wells, add:

    • 50 µL of Haloperidol (final concentration of 10 µM)

    • 50 µL of varying concentrations of [³H]-(+)-pentazocine

    • 100 µL of membrane preparation

  • Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation.[9]

  • Filtration: Terminate the assay by rapid filtration through the presoaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [³H]-(+)-pentazocine.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site binding model to determine the Kd and Bmax.

Diagram: Principle of Competitive Binding

Caption: Competitive binding of a radioligand and an unlabeled competitor.

PART 3: Competitive Binding Assay with this compound

This protocol determines the IC50 and Ki of this compound at the σ1R.

Materials:

  • Same as for the saturation binding assay

  • This compound

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of this compound. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Components: To each well, add:

    • 50 µL of Assay Buffer or varying concentrations of this compound.

    • 50 µL of [³H]-(+)-pentazocine at a fixed concentration (typically at or near its Kd value, e.g., 2-5 nM).

    • 100 µL of membrane preparation (50-100 µg of protein).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (10 µM Haloperidol).

  • Incubation, Filtration, and Quantification: Follow steps 4-6 from the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[10][11] Ki = IC50 / (1 + [L]/Kd) Where:

      • IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

      • [L] is the concentration of [³H]-(+)-pentazocine used in the assay.

      • Kd is the equilibrium dissociation constant of [³H]-(+)-pentazocine determined from the saturation binding assay.

Data Presentation

The following table provides representative binding affinity data for various sigma receptor ligands to contextualize the expected results for this compound.

CompoundReceptorKi (nM)IC50 (nM)RadioligandReference
(+)-Pentazocineσ12.5 - 8.6-[³H]-(+)-pentazocine[10]
Haloperidolσ1-4.5[³H]-(+)-pentazocine[1]
3-PPPσ11.3 - 7.5 (high affinity site)253(+)-[³H]3-PPP[1][11]
3-Phenoxypiperidine HCl σ1 To be determined To be determined [³H]-(+)-pentazocine

Note: 3-PPP ((+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine) is a structurally related sigma ligand. The binding affinity of this compound is expected to be in the nanomolar range.[11]

Trustworthiness and Self-Validation

To ensure the integrity and validity of your results, incorporate the following practices:

  • Protein Concentration: Ensure the amount of membrane protein used is in the linear range of the assay to avoid ligand depletion.

  • Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium by performing a time-course experiment.

  • Radioligand Quality: Regularly check the purity and specific activity of your radioligand stock.

  • Statistical Analysis: Perform all experiments in triplicate and use appropriate statistical methods to analyze your data. Non-linear regression is the preferred method for analyzing binding data.

  • Reference Compounds: Always include known reference compounds (e.g., Haloperidol, (+)-Pentazocine) in your competitive binding assays to validate your assay performance.

Conclusion

These detailed protocols provide a robust framework for researchers to accurately characterize the binding of this compound to the sigma-1 receptor. By understanding the principles behind radioligand binding assays and adhering to meticulous experimental technique, scientists can generate high-quality, reproducible data. This information is critical for advancing our understanding of sigma-1 receptor pharmacology and for the development of novel therapeutics targeting this important protein.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Phenoxypiperidine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Phenoxypiperidine hydrochloride in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5] This method is suitable for use in pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[6][7][8] Its piperidine structure with a phenoxy group at the third position provides a key building block for creating novel bioactive molecules.[6][9] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical research to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[10][11] This application note presents a detailed protocol for the quantification of this compound in human plasma using a state-of-the-art LC-MS/MS system. The method is designed to be both reliable and efficient, making it suitable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents
  • Analytes: this compound (Purity ≥ 98%), 3-Phenoxypiperidine-d5 hydrochloride (Isotopic Purity ≥ 99%, Internal Standard - IS) were sourced from a reputable chemical supplier.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water were obtained from a commercial supplier.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific models and their configurations are detailed below:

  • HPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.

LC-MS/MS Method

A summary of the optimized liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
3-Phenoxypiperidine178.194.10.13020
3-Phenoxypiperidine-d5 (IS)183.199.10.13020

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Primary stock solutions of this compound and the internal standard (IS), 3-Phenoxypiperidine-d5 hydrochloride, were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions were prepared by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma to achieve the desired concentrations.

Sample Preparation Protocol

The following protocol outlines the steps for extracting this compound from human plasma samples.

  • Aliquoting: To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (containing 3-Phenoxypiperidine-d5 hydrochloride) and vortex briefly. The use of a stable isotope-labeled internal standard is crucial to compensate for variability in extraction, matrix effects, and instrument response.[12][13][14][15][16]

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma-IS mixture. This step is designed to efficiently precipitate plasma proteins, which can interfere with the analysis.[17]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilution: Add 150 µL of water containing 0.1% formic acid to the supernatant. This step ensures compatibility with the initial mobile phase conditions and improves peak shape.

  • Injection: Inject 5 µL of the final extract into the LC-MS/MS system for analysis.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10 min) Vortex2->Centrifuge Transfer Transfer Supernatant (150 µL) Centrifuge->Transfer Dilute Dilute with Water + 0.1% FA (150 µL) Transfer->Dilute Inject Inject (5 µL) Dilute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Figure 1: Overall workflow for the quantification of this compound.

Method Validation

The bioanalytical method was validated in accordance with the principles of the FDA and EMA guidelines.[1][2][3][4][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 5: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy within ±20%, Precision ≤ 20%
Intra-day Precision (CV%) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) ≤ 10.2%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) -5.6% to 7.8%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) -8.1% to 9.3%Within ±15% (±20% at LLOQ)
Recovery 85.2% - 92.7%Consistent and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 10%CV ≤ 15%
Stability Stable under tested conditionsSee Table 6
Selectivity

The method demonstrated high selectivity. No significant interfering peaks were observed at the retention times of the analyte and the IS in blank plasma samples from six different sources.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results, summarized in Table 5, are within the acceptable limits set by regulatory guidelines.

Recovery and Matrix Effect

The extraction recovery of this compound was consistent and high across the tested concentration range. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions.[18][19][20] The use of a stable isotope-labeled internal standard effectively compensated for any observed matrix effects.[21][22]

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.[23][24] The results are summarized in Table 6.

Table 6: Stability of this compound in Human Plasma

Stability ConditionDurationResult
Bench-top Stability (Room Temperature) 6 hoursStable
Freeze-Thaw Stability (-80°C) 3 cyclesStable
Long-term Stability (-80°C) 90 daysStable
Autosampler Stability (10°C) 24 hoursStable

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy and reliability. This method is well-suited for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies in drug development.

References

In vivo administration of 3-Phenoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Administration of 3-Phenoxypiperidine Hydrochloride

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of this compound (CAS No. 1171992-10-1). As a versatile intermediate in pharmaceutical synthesis, particularly for agents targeting neurological disorders, its direct in vivo evaluation may be necessary for novel research applications.[1][2] This guide addresses the absence of established public protocols by presenting a detailed framework for formulation development, administration, and initial safety assessment. The protocols herein are synthesized from established methodologies for compounds with limited aqueous solubility and are designed to ensure scientific rigor and reproducibility.

Introduction and Pre-Administration Characterization

This compound is a piperidine derivative utilized as a crucial building block in medicinal chemistry.[1] Its hydrochloride salt form enhances its solubility in polar solvents compared to its free base, a favorable characteristic for developing formulations for in vivo use.[2] Before proceeding with any in vivo studies, it is imperative to confirm the identity and purity of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1171992-10-1[1]
Molecular Formula C₁₁H₁₅NO·HCl[1]
Molecular Weight 213.71 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥96% (HPLC recommended)[1]
Storage 0-8°C[1]

The primary challenge in administering novel compounds like this compound is the development of a safe and effective vehicle for administration that ensures consistent bioavailability. The following sections provide a logical workflow for vehicle selection, formulation, and in vivo administration.

Formulation Development: A Step-by-Step Protocol

Rationale for Vehicle Selection

The goal is to achieve a clear solution for parenteral administration to ensure dose uniformity and predict a more consistent pharmacokinetic profile. A co-solvent system is often the first-line approach.[3] The components are chosen for their biocompatibility and solubilizing properties.

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for initial dissolution. Its use should be minimized due to potential toxicity at higher concentrations.

  • Polyethylene Glycol (PEG): A water-miscible polymer that aids in solubilization and is generally well-tolerated. PEG 300 or 400 are common choices.

  • Surfactants (e.g., Tween 80): Used to increase and maintain the solubility of lipophilic compounds in aqueous solutions.

  • Aqueous Base (Saline or PBS): Used to bring the formulation to the final desired volume and ensure isotonicity.

Experimental Workflow for Vehicle Screening

The following diagram outlines the decision-making process for developing a suitable formulation.

G cluster_0 Formulation Development Workflow A Start: Weigh 3-Phenoxypiperidine HCl B Add minimal DMSO to dissolve (e.g., 10% of final volume) A->B C Vortex/Sonicate until clear solution B->C D Sequentially add PEG 300 (e.g., 40% of final volume) C->D E Add Tween 80 (e.g., 5% of final volume) D->E F Slowly add Saline/PBS to final volume (e.g., 45% of final volume) E->F G Observe for precipitation F->G H Decision: Is solution clear? G->H I Proceed to sterile filtration and in vivo studies H->I Yes J Adjust formulation: - Increase co-solvent/surfactant - Decrease final concentration H->J No J->A Reformulate

Caption: Workflow for developing an injectable formulation.

Detailed Protocol for a Starting Formulation

This protocol aims to prepare a 10 mg/mL stock solution. Adjustments should be made based on the desired final dosing concentration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: For 1 mL of a 10 mg/mL solution using a common starting formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, you will need:[3]

    • 10 mg of this compound

    • 100 µL of DMSO

    • 400 µL of PEG300

    • 50 µL of Tween 80

    • 450 µL of Saline

  • Initial Dissolution: In a sterile vial, add 10 mg of this compound powder. Add 100 µL of DMSO.

  • Mixing: Vortex the vial thoroughly. If necessary, use a sonicator to aid dissolution until the solution is clear.

  • Sequential Addition:

    • Add 400 µL of PEG300 to the solution and vortex until homogeneous.

    • Add 50 µL of Tween 80 and vortex thoroughly.

  • Final Dilution: Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.

  • Final Observation: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation must be adjusted.[3]

  • Sterile Filtration: If for parenteral administration, filter the final solution through a 0.22 µm syringe filter into a sterile vial.

In Vivo Administration: A General Protocol

Once a stable formulation is achieved, a systematic in vivo study can be designed. The following protocol outlines a general approach for a preliminary pharmacokinetic or pharmacodynamic study in a rodent model.

Experimental Design

A robust experimental design is crucial for obtaining meaningful data. This includes appropriate control groups and a dose-escalation strategy.

G cluster_1 In Vivo Experimental Design Exp_Design Animal Acclimatization Randomization into Groups Groups Group 1: Vehicle Control Group 2: Low Dose Group 3: Mid Dose Group 4: High Dose Exp_Design:f1->Groups Administration Dose Administration (e.g., IP, PO, IV) Groups->Administration Monitoring Behavioral Monitoring Physiological Monitoring Sample Collection (Blood, Tissue) Administration->Monitoring

Caption: A typical in vivo experimental workflow.

Step-by-Step Administration Protocol (Rodent Model)

Animals:

  • Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats) based on the research question.

  • Allow for a minimum of one week of acclimatization to the facility.

Dose and Administration:

  • Dose-Range Finding: For a novel compound, a dose-range finding study is essential. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts to identify a well-tolerated and effective dose range.

  • Vehicle Control Group: A dedicated group of animals must receive the vehicle-only solution, prepared and administered in the same manner and volume as the drug-treated groups.[3] This is critical to differentiate the effects of the compound from those of the vehicle.

  • Administration Route: The choice of administration route (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)) depends on the experimental goals. For initial screening, IP is common.

  • Dosing:

    • Accurately weigh each animal before dosing.

    • Calculate the exact volume to administer based on the animal's weight and the solution's concentration. A typical injection volume for mice is 10 µL/g of body weight.

    • Administer the calculated volume using appropriate techniques for the chosen route.

Post-Administration Monitoring:

  • Observation: Closely monitor animals for any signs of acute toxicity, such as changes in activity, posture, breathing, or any adverse reactions at the injection site.

  • Data Collection: At predetermined time points, collect relevant data, which may include:

    • Behavioral assessments (e.g., locomotor activity).

    • Physiological measurements (e.g., body temperature).

    • Blood sampling for pharmacokinetic analysis.

    • Tissue collection at the end of the study for biodistribution or histopathological analysis.

Safety and Toxicological Considerations

As this compound is a research chemical with no public toxicological data, a cautious approach is mandatory.

  • Acute Toxicity: The initial dose-range finding study will provide preliminary information on acute toxicity.

  • Piperidine Class Effects: While not directly applicable, general toxicological profiles of other piperidine derivatives may suggest potential areas for monitoring, such as central nervous system or cardiovascular effects.[4][5]

  • Histopathology: For repeat-dose studies, a gross necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, brain) are recommended to identify any potential target organ toxicity.

Conclusion

The successful in vivo administration of this compound hinges on a systematic and rigorous approach to formulation development and experimental design. By following the protocols and rationale outlined in this guide, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of this compound's biological activities. The emphasis on a self-validating system, including meticulous vehicle screening and the mandatory use of vehicle controls, ensures the scientific integrity of any subsequent findings.

References

Application Notes and Protocols for 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 3-Phenoxypiperidine Hydrochloride in Modern Research

This compound is a versatile heterocyclic compound that has emerged as a significant building block and research tool in the fields of medicinal chemistry, neuroscience, and material science.[1] Its unique structural motif, featuring a piperidine ring linked to a phenoxy group, provides a valuable scaffold for the synthesis of novel bioactive molecules.[1] These molecules are being investigated for their potential therapeutic effects on a range of neurological and psychiatric disorders.[2] This document serves as a comprehensive guide to the applications and experimental protocols involving this compound, providing researchers with the foundational knowledge to effectively utilize this compound in their studies.

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous clinically successful drugs.[3][4] This is attributed to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability.[4] The addition of a phenoxy group to the piperidine ring at the 3-position introduces a key structural element that can be modified to fine-tune the compound's interaction with biological targets.

This guide will delve into the practical applications of this compound, with a focus on its role as a key intermediate in pharmaceutical synthesis and its utility in neuroscience research, particularly in the study of neurotransmitter systems.[1] We will explore its potential mechanism of action as a selective sigma-1 receptor agonist and provide detailed protocols for its use in both in vitro and in vivo experimental settings.[2] Furthermore, we will cover essential information on its chemical and physical properties, safe handling procedures, and analytical methods for its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1171992-10-1[1][5][6]
Molecular Formula C₁₁H₁₅NO·HCl[1]
Molecular Weight 213.71 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Purity ≥ 96% (HPLC)[1]
Storage Conditions 0-8°C, Sealed in a dry environment[1][2][7]
Solubility Soluble in water and some organic solvents[7]

Key Research Applications

This compound's utility spans several key areas of scientific investigation:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its structure allows for diverse chemical modifications to explore structure-activity relationships (SAR) for various biological targets.[8]

  • Neuroscience Research: The compound is employed in studies of neurotransmitter systems to elucidate the mechanisms of action for potential treatments of conditions like depression and anxiety.[1] Its potential as a selective sigma-1 receptor agonist makes it a valuable tool for investigating the role of this receptor in intracellular calcium signaling and neurotransmitter release, which are implicated in neurological disorders such as Alzheimer's disease.[2]

  • Analytical Chemistry: this compound is utilized in the development and validation of analytical methods for the detection and quantification of related compounds in various matrices, ensuring quality control in pharmaceutical manufacturing.[1][8]

  • Biochemical Assays: It can act as a reagent or reference compound in biochemical assays to study enzyme activities and receptor-ligand interactions, which is fundamental to the drug discovery process.[1]

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is essential to optimize these procedures for specific experimental conditions and cell lines.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor, using this compound as a reference compound.

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound for the sigma-1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human sigma-1 receptor (e.g., CHO cells).

  • Radioligand: --INVALID-LINK---pentazocine.

  • This compound (as a reference compound).

  • Test compounds.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Workflow:

Figure 1: Workflow for Sigma-1 Receptor Binding Assay.

Procedure:

  • Prepare serial dilutions of this compound and the test compounds in the assay buffer.

  • In a 96-well microplate, add the cell membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and the diluted compounds.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Antidepressant-like Activity in a Rodent Model

This protocol describes the use of the Forced Swim Test (FST) in mice to evaluate the potential antidepressant-like effects of compounds synthesized from this compound.

Objective: To assess the effect of a test compound on the duration of immobility in the FST.

Materials:

  • Male C57BL/6 mice.

  • Test compound (synthesized using this compound as a precursor).

  • Vehicle (e.g., saline or a suitable solvent).

  • A cylindrical container filled with water.

  • Video recording and analysis software.

Workflow:

Figure 2: Workflow for the Forced Swim Test.

Procedure:

  • House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • On the day of the experiment, allow the animals to acclimate to the testing room for at least 1 hour.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at a predetermined dose and time before the test.

  • Fill a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) with water (23-25°C) to a depth of 15 cm.

  • Gently place each mouse into the cylinder and record its behavior for 6 minutes.

  • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

  • Analyze the last 4 minutes of the recording, scoring the time the mouse spent immobile (i.e., making only the movements necessary to keep its head above water).

  • Compare the mean immobility time of the treated group with that of the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample.

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile phase B: Acetonitrile with 0.1% TFA.

  • HPLC-grade solvents.

Workflow:

Figure 3: Workflow for HPLC Purity Analysis.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of mobile phases).

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Set up a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it over time to elute the compound and any impurities.

  • Set the UV detector to a wavelength where the compound has significant absorbance.

  • Inject a known volume of the sample solution onto the column.

  • Record the chromatogram for a sufficient time to allow all components to elute.

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a laboratory coat when handling the compound.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse the affected area immediately with plenty of water.[7][10] Avoid the formation of dust and aerosols.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound is a valuable and versatile research chemical with significant potential in drug discovery and development, particularly in the field of neuroscience. Its utility as a synthetic intermediate and a pharmacological tool for studying the sigma-1 receptor makes it a compound of great interest to the scientific community. By following the protocols and safety guidelines outlined in this document, researchers can effectively and safely incorporate this compound into their experimental workflows to advance our understanding of complex biological systems and contribute to the development of novel therapeutics.

References

Troubleshooting & Optimization

Improving solubility of 3-Phenoxypiperidine hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in PBS important?

A1: this compound is a piperidine derivative provided as a hydrochloride salt.[1][2][3] The hydrochloride form is used to enhance its water solubility compared to the free base.[1] Solubility in physiological buffers like PBS (pH ≈ 7.4) is crucial for many biological assays, including cell-based studies and in vivo experiments, to ensure that the compound is in a dissolved state for accurate and reproducible results.

Q2: I am having trouble dissolving this compound directly in PBS. Is this expected?

A2: Yes, this is a common challenge. While the hydrochloride salt form improves water solubility, direct dissolution in a neutral pH buffer like PBS can be difficult, especially at higher concentrations. This is because the piperidine nitrogen is basic.[4] In a neutral or slightly basic environment, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation or a cloudy solution.

Q3: What is the first and most recommended step to dissolve this compound for use in PBS?

A3: The most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power and miscibility with aqueous solutions.[5] This stock solution can then be serially diluted into your PBS buffer to the final desired concentration.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: For most cell-based assays, it is critical to keep the final concentration of DMSO low to avoid solvent-induced artifacts and cytotoxicity. A final concentration of less than 0.5% DMSO is generally recommended.[5][6] However, the tolerance of your specific cell line to DMSO should always be verified.

Q5: My compound precipitates out of solution when I dilute the DMSO stock into PBS. What should I do?

A5: This is a common issue for compounds with low aqueous solubility.[4] Here are a few immediate strategies to try:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform a stepwise dilution. For example, make an intermediate dilution of your DMSO stock in PBS before making the final dilution.[5]

  • Vortex During Dilution: Add the stock solution drop-wise to the PBS while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.[6]

  • Lower the Stock Concentration: Preparing a less concentrated DMSO stock solution can sometimes prevent precipitation upon dilution.[4]

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If the initial steps in the FAQs section are insufficient, this guide provides a more detailed, systematic workflow to address persistent solubility issues with this compound in PBS.

Problem: this compound precipitates or forms a cloudy solution in PBS at the desired experimental concentration.

Below is a workflow designed to troubleshoot and resolve this issue.

Solubility_Troubleshooting Start Start: Solubility Issue in PBS Purity Step 1: Verify Compound Purity and Integrity Start->Purity Stock Step 2: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Purity->Stock Dilute Step 3: Dilute Stock into PBS (Observe for Precipitation) Stock->Dilute pH_Adjust Step 4: Adjust pH of PBS (Lower pH) Dilute->pH_Adjust Precipitation Occurs Success Success: Clear Solution Dilute->Success No Precipitation Reevaluate Re-evaluate Solubility pH_Adjust->Reevaluate Cosolvent Step 5: Utilize Co-solvents and/or Excipients Heat Step 6: Apply Gentle Heating and/or Sonication Cosolvent->Heat If compatible Cosolvent->Reevaluate Heat->Reevaluate Reevaluate->Cosolvent Still Issues Reevaluate->Success Successful

Caption: Troubleshooting workflow for solubility issues.

Step 1: Verify Compound Purity and Integrity

Before extensive troubleshooting, ensure the issue is not with the compound itself.

  • Purity Check: Verify the purity of your this compound, which should typically be ≥96% by HPLC.[2] Impurities can sometimes affect solubility.

  • Proper Storage: The compound should be stored in a dry, sealed container, as some hydrochloride salts can be hygroscopic.[7]

Step 2: Prepare a Concentrated Stock Solution in an Organic Solvent

As mentioned in the FAQs, this is the standard first step.

  • Recommended Solvents:

    • DMSO: The most common choice.

    • Ethanol: Can also be used, often in combination with other solvents.[5]

    • N,N-dimethylformamide (DMF): Another option for highly insoluble compounds.

  • Protocol: See Protocol 1: Preparation of a Concentrated Stock Solution .

Step 3: Dilute the Stock Solution into PBS

The manner of dilution is crucial.

  • Key Considerations:

    • Maintain a final organic solvent concentration that is compatible with your experimental system (e.g., <0.5% DMSO for cell culture).[5][6]

    • Add the stock solution to the PBS, not the other way around.

    • Use vigorous mixing during addition.[6]

Step 4: Adjust the pH of the PBS Solution

Since this compound is the salt of a basic compound, its solubility is pH-dependent.[4] It will be more soluble in a more acidic environment.[6]

  • Rationale: At neutral pH (around 7.4), the protonated, more soluble form of the piperidine can deprotonate to the less soluble free base. By lowering the pH, you shift the equilibrium towards the protonated (salt) form, increasing solubility.

  • Procedure:

    • Prepare your PBS solution.

    • While stirring, add small amounts of dilute HCl (e.g., 0.1 N) to lower the pH. A target pH of 6.0-6.5 can be a good starting point.[6]

    • Crucially, ensure the final pH is compatible with your biological system.

Step 5: Utilize Co-solvents and Excipients

If pH adjustment is not feasible or sufficient, the use of co-solvents or other solubility-enhancing excipients in the final aqueous solution can be effective.[8][][10]

  • Common Co-solvents: These agents work by reducing the polarity of the aqueous medium.[]

    • Polyethylene Glycol (e.g., PEG300, PEG400)[6][]

    • Propylene Glycol[]

    • Ethanol[]

  • Surfactants: These can form micelles to encapsulate the compound.

    • Tween® 80 (Polysorbate 80)[6]

    • Cremophor® EL

  • Complexing Agents:

    • Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of the molecule, increasing its apparent solubility.[4][11] Captisol® is a modified cyclodextrin commonly used for this purpose.[11]

Table 1: Common Co-solvents and Suggested Starting Concentrations

Co-solvent/ExcipientTypical Starting Concentration (in final PBS solution)Notes
DMSO< 0.5% (in vitro), < 2% (in vivo)[5]Powerful solvent, but can have biological effects.
PEG300 / PEG4005-10%Generally well-tolerated.[6][]
Ethanol1-5%Often used in combination with other co-solvents.[5]
Tween® 800.5-5%A non-ionic surfactant.[6]
CyclodextrinsVaries widely based on specific agent and compoundHighly effective for many compounds.[4][11]
Step 6: Apply Gentle Heating and/or Sonication

Physical methods can aid the dissolution process.

  • Gentle Heating: Warming the solution to around 37°C can help dissolve the compound.[6] However, you must first confirm the thermal stability of this compound.

  • Sonication: Using a sonicator bath can help break down small particles and enhance dissolution.[6] This can be done at room temperature or in combination with gentle warming.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Calculate: Determine the mass of this compound (MW: ~213.71 g/mol )[1] needed to make a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

  • Weigh: Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex or mix thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If the compound precipitates upon freezing, it may be stored at room temperature if stability allows.[4]

Protocol 2: Stepwise Dilution into PBS with pH Adjustment

  • Prepare Buffer: Prepare 1X PBS and adjust the pH to a lower value (e.g., 6.5) using 0.1 N HCl.

  • Thaw Stock: Thaw an aliquot of your concentrated DMSO stock solution and bring it to room temperature.

  • Intermediate Dilution: Perform a 1:10 intermediate dilution by adding 10 µL of the DMSO stock to 90 µL of the pH-adjusted PBS. Vortex immediately.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pH-adjusted PBS to achieve the target concentration. Ensure the final DMSO concentration is within acceptable limits.

  • Final pH Check: After dissolution, re-check the pH of the final solution. The addition of the acidic salt may cause a slight drop in pH.[7] Adjust back to the target pH with dilute NaOH if necessary, watching carefully for any signs of precipitation.

Dilution_Workflow Stock 50 mM Stock in 100% DMSO Intermediate Intermediate Dilution (e.g., 1:10 in PBS, pH 6.5) Final: 5 mM in 10% DMSO Stock->Intermediate Step 1 Final Final Working Solution (e.g., 1:100 dilution) Final: 50 µM in 0.1% DMSO Intermediate->Final Step 2 Success Clear Solution Ready for Assay Final->Success

Caption: Example of a stepwise dilution protocol.

References

Technical Support Center: 3-Phenoxypiperidine Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Phenoxypiperidine hydrochloride (CAS No. 1171992-10-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this versatile chemical intermediate. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes in pharmaceutical development, neuroscience research, and materials science.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored under refrigerated and desiccated conditions.[1][2][3] The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the atmosphere.[4]

ParameterRecommendationRationale
Temperature 0–8 °CReduces the rate of potential chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator.Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vial.Prevents moisture ingress and protects from light, which can catalyze degradation.

Q2: The product data sheet mentions "Room Temperature" storage, but others recommend refrigeration. Which is correct?

Some suppliers may indicate "Sealed in dry, Room Temperature" storage.[5] This is generally acceptable for short-term storage (e.g., a few weeks) or for shipping. However, for long-term storage (months to years), refrigeration (0–8 °C) is the authoritative and more conservative recommendation to ensure the highest purity and stability.[1][2][3] The activation energy for degradation reactions is typically overcome more easily at room temperature.

Q3: The powder in my vial appears clumpy or has formed a solid mass. Is it still usable?

Clumping is a strong indicator of moisture absorption. While the compound may not have chemically degraded, its water content has increased, which will affect weighing accuracy and could accelerate hydrolysis. It is highly recommended to perform a purity analysis using a validated stability-indicating HPLC method before use. For quantitative experiments, using a fresh, free-flowing lot is advised.

Q4: How should I prepare solutions of this compound? Are they stable?

As a hydrochloride salt, the compound exhibits good solubility in polar solvents like water and alcohols.[6] However, the stability of the compound in solution is pH and temperature-dependent.[7]

  • Preparation: Use deionized, purified water or an appropriate buffer. For organic synthesis, use anhydrous solvents.

  • Solution Stability: Aqueous solution stability has not been fully characterized. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution, store at 2–8 °C, and use within 24-48 hours. Long-term storage of solutions is not recommended without conducting a formal stability study.

Q5: What materials and reagents are incompatible with this compound?

Avoid contact with strong bases, strong oxidizing agents, and some strong acids.[4][8]

  • Strong Bases: Will deprotonate the piperidine nitrogen, liberating the free base which has different physical properties and may be less stable.

  • Strong Oxidizing Agents: Can lead to the formation of N-oxides and other degradation products.[9]

  • Reactive Excipients: In formulation studies, be aware that excipients containing trace aldehyde impurities can react with the secondary amine of the piperidine ring.[9]

Section 2: Troubleshooting Experimental Failures

This guide helps diagnose experimental issues that may be linked to the stability and integrity of your this compound.

TroubleshootingWorkflow start Experimental Anomaly Observed (e.g., low yield, poor reproducibility) issue1 Issue: Inconsistent Results or Loss of Compound Activity start->issue1 issue2 Issue: Unexpected Peaks in HPLC/LC-MS Analysis start->issue2 issue3 Issue: Solid Powder is Discolored or Clumpy start->issue3 cause1a Potential Cause: Compound Degradation due to Improper Long-Term Storage (e.g., room temp, no desiccant) issue1->cause1a cause1b Potential Cause: Instability of Stock Solution issue1->cause1b cause2a Potential Cause: Formation of Degradants (Oxidation, Hydrolysis) issue2->cause2a cause2b Potential Cause: Contamination from Spatula or Weighing Vessel issue2->cause2b cause3a Potential Cause: Moisture Absorption (Hygroscopicity) issue3->cause3a cause3b Potential Cause: Slow Oxidation or Reaction with Air/Light issue3->cause3b solution1 Solution: 1. Acquire a new lot of compound. 2. Store strictly at 0-8°C in a desiccator. 3. Prepare solutions fresh before use. cause1a->solution1 cause1b->solution1 solution2 Solution: 1. Confirm identity of new peaks via MS. 2. Run a stability-indicating HPLC method (see Protocol 2) to quantify purity. 3. Review handling procedures. cause2a->solution2 cause2b->solution2 solution3 Solution: 1. Discard the affected vial. 2. Review storage procedures to ensure vials are tightly sealed and desiccated. 3. Use amber vials to protect from light. cause3a->solution3 cause3b->solution3

Caption: Troubleshooting workflow for experimental issues.

Section 3: Protocols for Stability Assessment

To ensure the integrity of this compound, particularly for cGMP applications or long-term studies, a formal stability assessment is recommended.

Protocol 1: Visual Inspection and Physical Property Monitoring
  • Initial Assessment: Upon receiving a new shipment, immediately inspect the certificate of analysis (CoA) and record the appearance, purity (typically by HPLC), and other relevant data.[1]

  • Visual Check: Before each use, visually inspect the material for any changes in color (should be white to off-white) or physical form (should be a free-flowing powder).[5]

  • Documentation: Log any observed changes. Discoloration or clumping are primary indicators of potential degradation or moisture uptake.

Protocol 2: Recommended Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial as it can resolve the parent compound from any potential degradation products. While a specific validated method for this exact molecule is not publicly available, a general approach based on established methods for similar amine hydrochloride compounds can be employed and validated in-house.[10]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01M phosphate buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is more likely to separate unknown degradants.

  • Detection: UV detection, wavelength to be determined by a UV scan of the compound (a starting point could be 254 nm or 230 nm).[11]

  • Forced Degradation Study (for method validation):

    • Subject samples of the compound to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and photolysis).[10]

    • The goal is to generate degradation products artificially. The HPLC method is considered "stability-indicating" if it can separate the main peak of this compound from all peaks generated during the forced degradation.

  • Routine Analysis: Use the validated method to test the purity of aged samples and compare it against the initial CoA.

StabilityProtocol start Receive Compound (Time = 0) step1 Record Initial Data (CoA Purity, Appearance) start->step1 step2 Aliquot into multiple tightly-sealed amber vials step1->step2 storage_cond Place Aliquots into Controlled Storage Conditions step2->storage_cond cond1 Condition 1: Recommended (2-8°C, Desiccated, Dark) storage_cond->cond1 cond2 Condition 2: Accelerated (e.g., 25°C/60% RH) storage_cond->cond2 cond3 Condition 3: Accelerated (e.g., 40°C/75% RH) storage_cond->cond3 testing Perform Testing at Scheduled Time Points (e.g., 1, 3, 6, 12 months) cond1->testing cond2->testing cond3->testing test1 Visual Inspection (Color, Form) testing->test1 test2 Purity Analysis (Stability-Indicating HPLC) testing->test2 end Compare data to T=0 Determine Shelf-Life test1->end test2->end

Caption: Workflow for a formal stability study protocol.

References

Technical Support Center: Synthesis of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenoxypiperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1][2] 3-Phenoxypiperidine and its derivatives are crucial building blocks in the development of therapeutics, particularly those targeting neurological disorders.[1][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields.

Synthetic Strategy Overview

The synthesis of this compound is typically a multi-step process. A common and effective strategy begins with the commercially available 3-hydroxypiperidine. The synthesis can be logically divided into four key stages, as illustrated below.

SynthesisWorkflow Start 3-Hydroxypiperidine Protection Stage 1: N-Protection (e.g., Boc Anhydride) Start->Protection EtherFormation Stage 2: C-O Ether Formation (Williamson or Mitsunobu) Protection->EtherFormation N-Boc-3-hydroxypiperidine Deprotection Stage 3: N-Deprotection (e.g., Acidic Conditions) EtherFormation->Deprotection N-Boc-3-phenoxypiperidine SaltFormation Stage 4: Salt Formation & Purification (HCl gas or solution) Deprotection->SaltFormation 3-Phenoxypiperidine (Free Base) End 3-Phenoxypiperidine HCl SaltFormation->End

Caption: General four-stage synthetic workflow.

This guide will address potential issues at each of these critical stages.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Stage 1: N-Protection of 3-Hydroxypiperidine

The secondary amine of 3-hydroxypiperidine must be protected to prevent it from interfering with the subsequent ether formation step.[4] The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Q1: My N-Boc protection reaction is incomplete, even after extended reaction times. What's going wrong?

A1: Incomplete protection is a common issue often related to reaction conditions or reagent stoichiometry.

  • Cause 1: Inadequate Base. The reaction of Boc-anhydride with the piperidine nitrogen releases a proton, which can protonate the starting amine, rendering it unreactive. A stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) is required to neutralize this acid. Ensure you are using at least 1.0-1.2 equivalents of base.

  • Cause 2: Reagent Quality. Boc-anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your reagent.

  • Cause 3: Solvent Choice. While dichloromethane (DCM) or tetrahydrofuran (THF) are common, ensure your 3-hydroxypiperidine starting material is fully dissolved. If solubility is an issue, consider a different solvent system.

  • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. A standard workup involves washing with a weak aqueous acid (e.g., 5% citric acid) to remove the base and any unreacted starting material, followed by an aqueous base (e.g., sat. NaHCO₃) wash.

Stage 2: C-O Ether Formation

This is the key bond-forming step. The two most prevalent methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Route A: Williamson Ether Synthesis

This classic Sₙ2 reaction involves the deprotonation of the hydroxyl group on N-Boc-3-hydroxypiperidine to form an alkoxide, which then displaces a leaving group on an activated phenol derivative.[5][6][7][8]

Q2: My Williamson ether synthesis yield is disappointingly low. What are the primary causes?

A2: Low yields in this step are typically due to an incomplete reaction or a competing elimination side reaction.

  • Cause 1: Insufficiently Strong Base. The pKa of the secondary alcohol is ~16-17. A very strong base is required for complete deprotonation to form the nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice. Weaker bases like K₂CO₃ are generally insufficient for alcohols but can be used for phenols.[5][9]

  • Cause 2: Competing Elimination (E2 Reaction). While you are reacting with a phenol derivative (which cannot undergo elimination), the choice of an appropriate electrophile is crucial if you were to attempt the reverse reaction (phenoxide attacking an alkyl halide). The Williamson synthesis works best with primary alkyl halides. Secondary halides, like a hypothetical 3-halopiperidine, would lead to significant elimination, especially with a sterically hindered base.[7][8]

  • Cause 3: Inappropriate Solvent. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (e.g., Na⁺) without solvating and deactivating the alkoxide nucleophile, thereby increasing the reaction rate.[6][9] Using protic solvents like ethanol will hinder the reaction.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
Solvent Anhydrous DMF, DMSO, or THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[9]
Temperature 0 °C to RT for deprotonation, then RT to 60 °C for substitutionControls the initial deprotonation and provides energy for the Sₙ2 step.
Electrophile Activated aryl halide (e.g., fluoronitrobenzene)A good leaving group and electron-withdrawing groups on the aryl ring accelerate the reaction.
Route B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative that converts the alcohol into a good leaving group in situ, allowing it to be displaced by a nucleophile, in this case, phenol.[10][11] A key feature is the clean inversion of stereochemistry at the alcohol center.[11][12]

Q3: My Mitsunobu reaction is not working well, and the purification is a major challenge. What should I do?

A3: The Mitsunobu reaction is sensitive to several factors, and purification of its byproducts is a well-known challenge.

  • Cause 1: Reagent Quality & Stoichiometry. Triphenylphosphine (TPP) can oxidize over time. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are moisture-sensitive. Use fresh or purified reagents and ensure accurate stoichiometry (typically 1.2-1.5 equivalents of both TPP and DEAD/DIAD).[13]

  • Cause 2: Incorrect Order of Addition. The standard, and often most successful, procedure is to dissolve the N-Boc-3-hydroxypiperidine, phenol, and TPP in an anhydrous solvent (like THF) and cool the solution to 0 °C before the dropwise addition of DEAD/DIAD.[10][11][13] This pre-formation of the components prevents side reactions.

  • Cause 3: Acidity of the Nucleophile. The nucleophile (phenol, pKa ~10) must be acidic enough to be deprotonated by the betaine intermediate formed from TPP and DEAD.[10][12] Phenol is sufficiently acidic for this reaction.

  • Purification Challenge: Byproducts. The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative, which can be difficult to separate from the desired product.[14]

    • Solution for TPPO Removal: TPPO has low solubility in non-polar solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or a hexane/ethyl acetate mixture can often precipitate the TPPO, which can then be removed by filtration.[13]

    • Chromatography: If precipitation is insufficient, flash column chromatography is required. A gradient elution is often necessary to separate the relatively non-polar product from the more polar byproducts.

TroubleshootingTree Start Low Yield in Stage 2 (Ether Formation) Method Which method was used? Start->Method W_Path Williamson Synthesis Method->W_Path Williamson M_Path Mitsunobu Reaction Method->M_Path Mitsunobu W_Q1 Was a strong base used (e.g., NaH)? W_Path->W_Q1 W_A1_No Action: Use a stronger base. Weaker bases (K2CO3) are insufficient for alcohols. W_Q1->W_A1_No No W_Q2 Was a polar aprotic solvent used (DMF, DMSO)? W_Q1->W_Q2 Yes W_A2_No Action: Switch to an anhydrous polar aprotic solvent to increase reaction rate. W_Q2->W_A2_No No W_A2_Yes Check for moisture. Ensure all reagents and glassware are anhydrous. W_Q2->W_A2_Yes Yes M_Q1 Were reagents added in the correct order (DEAD last)? M_Path->M_Q1 M_A1_No Action: Dissolve alcohol, phenol, & TPP first, cool to 0°C, then add DEAD dropwise. M_Q1->M_A1_No No M_Q2 Are reagents fresh and anhydrous? M_Q1->M_Q2 Yes M_A2_No Action: Use fresh TPP and DEAD/DIAD. Ensure anhydrous reaction conditions. M_Q2->M_A2_No No M_A2_Yes Purification Issue? Precipitate TPPO with ether or use column chromatography. M_Q2->M_A2_Yes Yes

Caption: Troubleshooting decision tree for the ether formation step.

Stage 3: N-Deprotection

Q4: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or seems to be stalling. What can I do?

A4: While Boc deprotection is standard, it can sometimes be tricky.

  • Cause 1: Insufficient Acid. A large excess of acid is typically required. A common condition is using a 1:1 mixture of TFA and DCM. If the reaction stalls, adding more TFA can help drive it to completion.

  • Cause 2: Scavenger Needed. The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate electron-rich sites. While less of a concern with this specific molecule, it's good practice to include a scavenger like triethylsilane or anisole if you suspect side reactions.

  • Alternative Acidic Conditions: 4M HCl in dioxane or ethyl acetate is a very effective and common alternative to TFA.[15][16] The reaction can often be run at room temperature and monitored by TLC. The product precipitates as the hydrochloride salt, simplifying isolation.[17]

Stage 4: Salt Formation & Final Purification

Q5: After deprotection and workup, I have the free-base oil, but I'm struggling to crystallize the hydrochloride salt.

A5: Crystallization issues often stem from solvent choice or the presence of impurities.[18]

  • Cause 1: Incorrect Solvent System. The free base is typically dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

  • Cause 2: Water Contamination. The presence of even small amounts of water can inhibit crystallization and lead to an oil.[18] Ensure your free base and solvents are anhydrous. Drying the free base solution over Na₂SO₄ or MgSO₄ before solvent removal is critical.

  • Procedure: Dissolve the purified free base oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl) with stirring. If crystals do not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the mixture in an ice bath can also promote precipitation.[18]

Key Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with 5% citric acid (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can often be used without further purification.

Protocol 2: Mitsunobu Reaction for C-O Bond Formation
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (~0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[13]

  • Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate.

  • Filter off the solid and wash with cold ether. Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: N-Boc Deprotection and HCl Salt Formation
  • Dissolve the N-Boc-3-phenoxypiperidine (1.0 eq) in ethyl acetate (~0.5 M).

  • Cool the solution to 0 °C and slowly add a 4M solution of HCl in dioxane (3-4 eq).

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Monitor the reaction for the disappearance of starting material by TLC.

  • Once complete, collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate or diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to yield this compound.

References

Technical Support Center: Optimizing In Vivo Dosage of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Welcome to the technical support center for the in vivo application of 3-Phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on dosage optimization for preclinical studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make data-driven decisions in your research.

Given the chemical structure of this compound, it is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI).[1][2][3] This guide will, therefore, focus on its application in the context of neurological disorders, such as depression and anxiety, using relevant in vivo models.[1]

Frequently Asked Questions (FAQs)

Getting Started: Initial Dose Selection and Formulation

Q1: How do I select a starting dose for this compound in my first in vivo experiment?

A1: Selecting an appropriate starting dose is a critical step to ensure both safety and the potential for efficacy. For a novel compound like this compound with limited in vivo data, the initial dose is typically extrapolated from in vitro data and any available preclinical toxicology information. A conservative starting point for in vivo studies is often in the range of 1-10 mg/kg.[4] It is highly recommended to perform a dose-range finding study to establish a safe and effective dose for your specific animal model.[4][5][6]

Q2: What is the best way to formulate this compound for in vivo administration?

A2: this compound is a salt, which generally improves its water solubility.[7] For initial studies, sterile saline or phosphate-buffered saline (PBS) should be suitable vehicles. It is crucial to ensure the compound is fully dissolved and the solution is sterile. The pH and tonicity of the final formulation should be as close to physiological levels as possible to minimize irritation at the injection site.[8] Always use pharmaceutical-grade vehicles when available.[8][9]

Q3: What route of administration should I choose?

A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals.[10][11]

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action. Ideal for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Commonly used in rodents for systemic drug delivery. It is less technically demanding than IV injection and generally provides good absorption.

  • Oral (PO): Relevant if the intended clinical application is oral. However, bioavailability can be variable.

  • Subcutaneous (SC): Can provide a slower, more sustained release of the compound.

For initial efficacy studies with a novel SSRI, IP administration is a common and practical choice.

Experimental Design: Dose-Ranging and Efficacy Studies

Q4: What is a dose-range finding (DRF) study and why is it essential?

A4: A dose-range finding (DRF) study is a preliminary experiment designed to identify a range of doses that are both safe and produce a biological response.[5][10] These studies are critical for establishing the Minimum Effective Dose (MED) , the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD) , the highest dose that can be administered without unacceptable toxicity.[6][10] Data from DRF studies are fundamental for designing more extensive and statistically powered preclinical trials.[5][12]

Q5: How should I design a dose-ranging study for this compound in a rodent model of depression?

A5: A well-designed dose-ranging study should include a vehicle control group and at least 3-4 dose levels of this compound. The doses should be spaced appropriately to cover a range from a low, potentially sub-therapeutic dose to a high dose approaching the MTD.

Troubleshooting Guide

Unexpected Results and How to Address Them

Q6: I am not observing any behavioral effects in the Forced Swim Test, even at high doses. What could be the reason?

A6: This is a common challenge in early-stage drug discovery. Here are several factors to consider:

  • Pharmacokinetics: The compound may have poor bioavailability or be rapidly metabolized. A pilot pharmacokinetic (PK) study is essential to understand the drug's exposure in the blood and, ideally, in the brain.[13]

  • Target Engagement: Even with adequate exposure, the compound may not be reaching its target (the serotonin transporter) at a sufficient concentration. Consider an ex vivo brain tissue analysis to measure compound levels or a biomarker assay to confirm target engagement.[14]

  • Dosing Regimen: The antidepressant-like effects of SSRIs often require chronic, rather than acute, dosing.[15][16] Consider a study design with daily administration for at least 14-21 days.

  • Animal Model: The chosen animal model may not be sensitive to this specific compound. There are various rodent models of depression, and some may be more suitable than others.[16][17]

Q7: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. What should I do?

A7: Toxicity can mask potential therapeutic effects.

  • Refine the Dose Range: Your effective dose may be very close to the toxic dose. Conduct a more detailed DRF study with smaller dose increments to identify a therapeutic window.

  • Change the Route of Administration: If you are using IP administration, high local concentrations could be causing peritoneal irritation. Consider oral or subcutaneous administration, which may provide a less drastic initial peak in concentration.

  • Assess for Off-Target Effects: The toxicity may be due to the compound interacting with other receptors or proteins. In vitro receptor screening panels can help identify potential off-target activities.

Q8: I am seeing a high degree of variability in my behavioral data. How can I reduce this?

A8: Behavioral studies in rodents are notoriously variable.

  • Increase Sample Size: A larger number of animals per group will increase the statistical power of your study.

  • Standardize Experimental Conditions: Ensure that all environmental factors (e.g., lighting, noise, time of day for testing) are consistent for all animals.

  • Habituate the Animals: Acclimatize the animals to the testing room and handling procedures before the experiment to reduce stress-induced variability.

Experimental Protocols

Protocol 1: Pilot Dose-Range Finding (DRF) Study in Mice

This protocol outlines a basic DRF study to determine the MTD of this compound in mice.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle (e.g., sterile saline)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (10 mg/kg)

    • Group 4: this compound (50 mg/kg)

    • Group 5: this compound (100 mg/kg)

  • Administration: Single intraperitoneal (IP) injection.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-injection for any acute signs of toxicity (e.g., seizures, ataxia, sedation).

    • Record clinical signs and body weight daily for 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10% reduction in body weight and does not produce severe clinical signs of toxicity.

Protocol 2: Chronic Efficacy Study in a Mouse Model of Depression (Forced Swim Test)

This protocol is designed to assess the antidepressant-like effects of this compound after chronic administration.

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Groups (based on DRF study results):

    • Group 1: Vehicle (e.g., sterile saline)

    • Group 2: this compound (e.g., 5 mg/kg)

    • Group 3: this compound (e.g., 15 mg/kg)

    • Group 4: Positive Control (e.g., Fluoxetine, 20 mg/kg)

  • Administration: Daily IP injections for 21 days.

  • Forced Swim Test (FST):

    • Day 20 (Pre-test): Place each mouse in a cylinder of water for 15 minutes.

    • Day 21 (Test): 24 hours after the pre-test, place the mice back in the water for 6 minutes. Record the duration of immobility during the last 4 minutes.

  • Data Analysis: Compare the duration of immobility between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.[18]

Data Presentation

Table 1: Example Data from a Dose-Range Finding Study

GroupDose (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity
1Vehicle+2.5None observed
21+2.1None observed
310+1.8None observed
450-8.5Mild lethargy in 2/8 animals
5100-15.2Significant lethargy, piloerection in 6/8 animals

Table 2: Example Data from a Chronic Efficacy Study (Forced Swim Test)

GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
1Vehicle185 ± 12.5
25155 ± 10.2
315110 ± 9.8
4Fluoxetine (20)105 ± 11.1

*p < 0.05 compared to vehicle

Visualizations

Workflow for In Vivo Dosage Optimization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: PK/PD Correlation A In Vitro Data Review (EC50, IC50) B Select Starting Dose (e.g., 1-10 mg/kg) A->B C Formulation Development (Vehicle Selection) B->C D Dose-Range Finding (DRF) Study (Acute Dosing) C->D E Determine Maximum Tolerated Dose (MTD) D->E F Select Doses Below MTD E->F G Chronic Efficacy Study (e.g., 21 days) F->G H Behavioral Endpoint (e.g., Forced Swim Test) G->H I Pharmacokinetic (PK) Study (Blood & Brain Levels) H->I K Establish PK/PD Relationship I->K J Pharmacodynamic (PD) Biomarker Study (Target Engagement) J->K K->G Refine Dosing Regimen

References

Technical Support Center: Synthesis of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Phenoxypiperidine Hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges and questions that may arise during the synthesis and purification of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you navigate potential pitfalls and optimize your synthetic route.

Troubleshooting Guide: Common Synthesis and Purification Issues

This section is designed to help you troubleshoot specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of 3-Phenoxypiperidine

Q: I am experiencing a low yield in my synthesis of 3-phenoxypiperidine. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of 3-phenoxypiperidine, typically prepared via a nucleophilic substitution reaction between a 3-halopiperidine or 3-hydroxypiperidine derivative and a phenoxide, can stem from several factors. Let's break down the common culprits and their solutions.

  • Probable Cause 1: Incomplete Reaction. The reaction may not be going to completion due to suboptimal reaction conditions. This can be influenced by the choice of base, solvent, and temperature.

    • Solution:

      • Base Selection: A strong, non-nucleophilic base is often crucial. While potassium carbonate is common, stronger bases like sodium hydride (NaH) can be more effective in deprotonating phenol to the more nucleophilic phenoxide.

      • Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as they can effectively solvate the cation of the base and do not interfere with the nucleophile.

      • Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range, for example, from 80 °C to 120 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Probable Cause 2: Side Reactions. Several side reactions can compete with your desired synthesis, leading to the formation of impurities and a lower yield of the final product.

    • Solution:

      • N-Alkylation: The piperidine nitrogen is a nucleophile and can react with the electrophilic piperidine starting material, leading to dimerization or polymerization.[1] If you are not starting with an N-protected piperidine, this is a significant possibility. Using an N-protected starting material, such as N-Boc-3-hydroxypiperidine, is a common and effective strategy to prevent this.[2] The Boc protecting group can be removed later under acidic conditions.

      • Elimination: If you are using a 3-halopiperidine, an elimination reaction to form a piperideine byproduct can occur, especially with a strong, sterically hindered base. Using a less hindered base and carefully controlling the temperature can help minimize this.

  • Probable Cause 3: Degradation of Starting Materials or Product. The starting materials or the product itself might be sensitive to the reaction conditions.

    • Solution:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the phenoxide or other sensitive reagents.

      • Moisture Control: Ensure all reagents and solvents are dry, as water can quench strong bases and interfere with the reaction.

Problem 2: Difficulty in Purifying this compound

Q: My crude this compound is proving difficult to purify. I'm observing a persistent oily residue or poor crystallization. What purification strategies should I consider?

A: Purification of amine hydrochlorides can be challenging. An oily product or failure to crystallize often points to the presence of impurities or residual solvent.[3]

  • Probable Cause 1: Presence of Process-Related Impurities. As discussed, side reactions can lead to impurities that are structurally similar to the product, making separation difficult.

    • Solution:

      • Column Chromatography of the Free Base: Before converting to the hydrochloride salt, purifying the free base of 3-phenoxypiperidine by column chromatography is often more effective. Amines can streak on silica gel, so it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

      • Acid-Base Extraction: An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified free base extracted back into an organic solvent.

  • Probable Cause 2: Incorrect Crystallization Solvent or Technique. The choice of solvent is critical for successful crystallization.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble when heated.[3] Common solvents for amine hydrochlorides include isopropanol, ethanol, or mixtures like ethanol/diethyl ether or isopropanol/acetone.

      • Anti-Solvent Crystallization: Dissolve the crude hydrochloride salt in a minimum amount of a "good" solvent (e.g., methanol or ethanol) and then slowly add an "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or ethyl acetate) until you observe turbidity. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly to promote crystal growth.[3]

Problem 3: Identification of Unknown Impurities

Q: I have detected several unknown impurities in my product by HPLC. How can I identify them?

A: Identifying unknown impurities is a critical step in process development and quality control. A combination of modern analytical techniques is typically employed for this purpose.[4][5]

  • Solution: A Multi-Technique Approach

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first-line technique for impurity profiling. It provides the retention time and the molecular weight of the impurities, which can give initial clues about their identity (e.g., unreacted starting materials, dimers).[6]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurities. This is a powerful tool for proposing potential structures.

    • LC-MS/MS (Tandem Mass Spectrometry): By fragmenting the impurity ions, MS/MS provides information about the structure of the molecule, which can be used to confirm a proposed structure or to piece together an unknown one.

    • Preparative HPLC: To obtain a sufficient amount of the impurity for further characterization, it may be necessary to isolate it using preparative HPLC.[7]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Once an impurity has been isolated, NMR (¹H, ¹³C, and 2D-NMR techniques) is the most definitive method for elucidating its complete structure.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on common synthetic routes, the following impurities are frequently encountered:

ImpurityProbable Origin
Unreacted Starting Materials Incomplete reaction
PhenolUnreacted starting material
3-Hydroxypiperidine or 3-HalopiperidineUnreacted starting material
Process-Related Impurities Side reactions during synthesis
N-PhenylpiperidinePotential side product from reaction at the nitrogen atom
Dimerized Piperidine SpeciesN-alkylation of the piperidine starting material with another molecule of itself[1]
Piperideine derivativesElimination side reaction from a 3-halopiperidine starting material
Degradation Products Instability of product or intermediates
Oxidation productsIf the reaction is not performed under an inert atmosphere

Q2: Which analytical techniques are best suited for routine quality control of this compound?

A2: For routine quality control, a combination of techniques is recommended to ensure the identity, purity, and quality of the final product:

  • HPLC with UV detection: This is the workhorse for determining the purity of the compound and quantifying any impurities.[7]

  • ¹H NMR Spectroscopy: To confirm the identity and structure of the compound.

  • Mass Spectrometry: To confirm the molecular weight of the product.[8]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the presence of key functional groups.

Q3: Is N-protection of the piperidine ring necessary?

A3: While not strictly necessary in all cases, N-protection is highly recommended. The secondary amine of the piperidine ring is nucleophilic and can lead to side reactions, most notably N-alkylation, which can significantly reduce the yield and complicate purification.[1][9] Using a protecting group like Boc (tert-butyloxycarbonyl) effectively prevents these side reactions. The Boc group is stable under the basic conditions often used for the ether synthesis and can be easily removed with acid during the final hydrochloride salt formation step.

Visualizing Impurity Formation

To better understand the potential side reactions, the following diagram illustrates the desired reaction pathway versus a common impurity-forming side reaction.

cluster_desired Desired Reaction Pathway cluster_side Side Reaction: N-Alkylation 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Phenoxypiperidine 3-Phenoxypiperidine 3-Hydroxypiperidine->3-Phenoxypiperidine Nucleophilic Substitution Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Phenoxide->3-Phenoxypiperidine Piperidine_N Piperidine (Nucleophilic Nitrogen) Dimer_Impurity N-substituted Dimer (Impurity) Piperidine_N->Dimer_Impurity Side Reaction Piperidine_Electrophile 3-Hydroxypiperidine (Electrophilic Carbon) Piperidine_Electrophile->Dimer_Impurity

References

How to prevent degradation of 3-Phenoxypiperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and preventing the degradation of this compound in solution. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of this critical compound.

I. Understanding the Stability of this compound

This compound is a versatile intermediate in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. Its stability in solution is paramount to ensure reproducible results and the safety of subsequent applications. The molecule's structure, featuring a piperidine ring and a phenoxy group, presents specific vulnerabilities to degradation. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.

This guide will delve into the primary factors influencing its stability and provide actionable protocols to mitigate degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound solutions.

1. What are the primary causes of this compound degradation in solution?

The degradation of this compound is primarily influenced by four factors: pH, light, temperature, and oxidative stress.

  • pH-Mediated Hydrolysis: The ether linkage in the phenoxy group and the amide bond that can be formed from the piperidine ring are susceptible to hydrolysis under strongly acidic or basic conditions. The piperidine ring itself can also be affected by extreme pH.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) light, can induce photolytic degradation. Photosensitive compounds can undergo structural changes, leading to loss of activity and the formation of impurities.

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways. Storing solutions at inappropriate temperatures is a common cause of compound instability.

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This can be initiated by atmospheric oxygen, peroxides present in solvents, or metal ion contaminants.

2. My solution of this compound has turned yellow. What does this indicate and what should I do?

A color change, such as turning yellow, is a common indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or other complex reactions.

Troubleshooting Steps:

  • Cease Use: Immediately stop using the discolored solution for any critical experiments.

  • Verify Storage Conditions: Confirm that the solution was stored according to the recommended guidelines (see Section III).

  • Perform Analytical Check: If possible, analyze a sample of the solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and any degradation products.

  • Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one using high-purity solvent and proper technique.

3. I'm observing unexpected peaks in my HPLC analysis. Could this be degradation?

Yes, the appearance of new peaks in your chromatogram that are not present in the reference standard is a strong indication of degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

4. How does the choice of solvent affect the stability of this compound?

The choice of solvent is critical for maintaining the stability of your compound.

  • Purity: Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation, such as metal ions or peroxides.

  • pH: For aqueous solutions, the pH should be controlled with a suitable buffer system. A slightly acidic pH is generally preferable for amine hydrochlorides to maintain protonation and enhance stability.

  • Protic vs. Aprotic: While this compound is soluble in various solvents, protic solvents like water or methanol could participate in hydrolysis reactions, especially at non-optimal pH. Aprotic solvents like DMSO or DMF are often used for stock solutions, but care must be taken to use anhydrous grades as water content can still be an issue.

5. Can I store my stock solution at room temperature?

It is strongly recommended to store stock solutions of this compound at low temperatures, typically between 2-8°C. Some suppliers even recommend storage at 0-8°C. Long-term storage at room temperature can accelerate thermal degradation. For extended storage, freezing at -20°C or -80°C in single-use aliquots is advisable to prevent repeated freeze-thaw cycles.

III. Protocols for Preventing Degradation

Adhering to standardized protocols is the most effective way to prevent degradation.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed to prepare an aqueous solution of this compound with enhanced stability for use in assays.

Materials:

  • This compound

  • High-purity (e.g., Milli-Q) water

  • 0.1 M Citrate buffer, pH 5.0

  • Amber glass vials

  • Argon or Nitrogen gas

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.

  • Dissolution: Dissolve the compound in the 0.1 M citrate buffer (pH 5.0) to the desired concentration. The slightly acidic pH helps to maintain the protonated state of the piperidine nitrogen, which can improve stability.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen and minimize oxidative degradation.

  • Sealing: Tightly seal the vial.

  • Storage: Store the solution in the dark at 2-8°C.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions.

Stress Conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂8 hours at room temperature
Thermal 80°C48 hours (solid and solution)
Photolytic UV lamp (as per ICH Q1B)12 hours

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress reagents.

  • Expose the solutions to the specified conditions.

  • At designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the remaining parent compound and any formed degradation products.

Forced Degradation Logic Diagram:

G cluster_0 Stress Conditions cluster_1 Analysis & Outcome Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis ID Identify Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway Method Develop Stability-Indicating Method Pathway->Method Compound 3-Phenoxypiperidine HCl Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Overview of a forced degradation study workflow.

IV. Summary of Stability Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8°C for short-term; -20°C or -80°C in aliquots for long-term.Minimizes thermal degradation.
Light Exposure Store in amber vials or protect from light.Prevents photolytic degradation.
pH of Aqueous Solutions Maintain a slightly acidic pH (e.g., 4-6) using a buffer.Enhances stability by keeping the piperidine nitrogen protonated.
Solvent Quality Use high-purity, HPLC-grade solvents. For aqueous solutions, use purified water.Avoids contaminants that can catalyze degradation.
Atmosphere For long-term storage of solutions, purge with an inert gas (N₂ or Ar).Minimizes oxidative degradation.
Handling Prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles.Ensures the use of a non-degraded compound.

By implementing these guidelines, you can significantly reduce the risk of degradation and ensure the quality and integrity of your research involving this compound.

V. References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.

  • AK Scientific, Inc. 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride Safety Data Sheet.

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.

  • Chem-Impex. This compound.

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.

  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.

  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET.

  • Chem-Impex. 3-Phenylpiperidine Hydrochloride.

  • ResearchGate. Results of forced degradation studies.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.

  • ChemicalBook. (2023, July 15). Chemical Safety Data Sheet MSDS / SDS - 3-PHENYLPIPERIDINE HYDROCHLORIDE.

  • PharmaTutor. (2014, April 15). Forced Degradation – A Review.

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.

  • World Journal of Pharmaceutical Research. A simple, specific, sensitive, accurate, robust, precise, and stability indicating RP-HPLC method was developed and validated for the stability indicating analytical method development and validation for the determination of related substances of the Trimetazidine dihydrochloride drug substance.

  • Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET.

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

  • lookchem. Cas 1171992-10-1,this compound.

  • CymitQuimica. This compound.

  • CymitQuimica. Cas 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride.

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

  • OPUS at UTS. (2013, October 21). Analytical Methods.

  • IAGIM. Photostability.

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • RSC Publishing. Analytical Methods.

  • Vulcanchem. This compound - 1171992-10-1.

  • PubMed Central. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.

  • NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

  • PubMed Central. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products March 1996.

  • PubMed Central. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Technical Support Center: Refining Purification Methods for 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the principles behind each purification step.

I. Understanding the Molecule: Key Properties of this compound

Before delving into purification, a firm grasp of the physicochemical properties of this compound is essential. This knowledge will inform your choice of purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO·HClN/A
Molecular Weight 213.71 g/mol N/A
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and some organic solvents.[2]N/A

The presence of a basic piperidine nitrogen and an aromatic phenoxy group gives this molecule a distinct polarity that must be considered during purification. The hydrochloride salt form significantly increases its aqueous solubility compared to the free base.[3]

II. Troubleshooting Common Purification Challenges

This section addresses frequently encountered issues during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil or a sticky solid, not the expected crystalline powder. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Residual Solvent: The most frequent cause is the presence of residual solvent from the reaction or work-up. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound's stability permits.

  • Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of your compound and inhibit crystallization. Common impurities can include unreacted 3-hydroxypiperidine, phenol, or byproducts from the synthetic route used (e.g., triphenylphosphine oxide from a Mitsunobu reaction).[4][5]

  • Incorrect pH: If the compound is not fully in its hydrochloride salt form, the presence of the free base (which is often an oil at room temperature) can prevent crystallization. Ensure the final solution is sufficiently acidic before attempting to isolate the salt.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. How do I improve the purity?

A2: Multiple spots on a TLC plate indicate the presence of impurities. Here’s a logical approach to improving purity:

  • Identify the Impurities (if possible): Based on your synthetic route, predict the likely impurities. For instance, if you used a Williamson ether synthesis, you might have unreacted 3-hydroxypiperidine or phenol.[6][7] If a Mitsunobu reaction was employed, triphenylphosphine oxide is a common byproduct.[4][5]

  • Optimize Your Purification Technique:

    • Recrystallization: You may need to screen for a more effective solvent system.

    • Column Chromatography: If recrystallization is insufficient, column chromatography is the next logical step.

    • Acid-Base Extraction: A preliminary acid-base extraction can be highly effective at removing neutral or acidic impurities from your basic product.

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low recovery during recrystallization is often due to the following:

  • High Solubility in Cold Solvent: A significant portion of your product may be remaining in the mother liquor. To address this, use the minimum amount of hot solvent required to dissolve your compound.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, you can lose a substantial amount of product. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility when cold.

Q4: I am performing column chromatography, but the separation is poor and I see significant peak tailing. What should I do?

A4: Peak tailing for basic compounds like 3-Phenoxypiperidine on silica gel is a common problem due to the interaction of the basic nitrogen with the acidic silanol groups on the stationary phase. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent.[8] This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.

  • Convert to Free Base: For column chromatography, it is often advantageous to purify the compound in its free base form and then convert it back to the hydrochloride salt. The free base is less polar and will interact less strongly with the silica gel.

III. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the most common purification techniques for this compound.

Protocol 1: Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from the crude product.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude 3-Phenoxypiperidine HCl dissolved in organic solvent (e.g., DCM) sep_funnel1 Separatory Funnel: Add dilute aqueous acid (e.g., 1M HCl) crude->sep_funnel1 layers1 Two Layers Form: Top: Organic (neutral/acidic impurities) Bottom: Aqueous (protonated product) sep_funnel1->layers1 discard_org Discard Organic Layer layers1->discard_org Separate aqueous_layer Aqueous Layer containing [3-Phenoxypiperidine-H₂]⁺Cl⁻ layers1->aqueous_layer Separate sep_funnel2 Separatory Funnel: Basify with NaOH (pH > 10) aqueous_layer->sep_funnel2 extract_org Extract with fresh organic solvent (e.g., DCM) sep_funnel2->extract_org layers2 Two Layers Form: Top: Aqueous (salts) Bottom: Organic (free base) extract_org->layers2 collect_org Collect & Dry Organic Layer layers2->collect_org Separate & Repeat Extraction evaporate Evaporate Solvent collect_org->evaporate free_base Purified 3-Phenoxypiperidine (Free Base) evaporate->free_base hcl_salt Convert to HCl salt free_base->hcl_salt

Caption: Workflow for purification by acid-base extraction.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated 3-Phenoxypiperidine will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask. Discard the organic layer.

  • Return the aqueous layer to the separatory funnel and add a fresh portion of organic solvent. Shake and separate again to ensure all neutral/acidic impurities are removed.

  • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 10M NaOH) with stirring until the pH is greater than 10 (confirm with pH paper). This will deprotonate the piperidine nitrogen and form the free base.

  • Extract the free base from the aqueous layer with three portions of an organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-Phenoxypiperidine free base.

  • To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Diagram: Recrystallization Decision Tree

Recrystallization start Start with Crude 3-Phenoxypiperidine HCl single_solvent Screen Single Solvents (e.g., Isopropanol, Ethanol, Acetonitrile) start->single_solvent good_solvent Good Solvent Found? (Soluble when hot, insoluble when cold) single_solvent->good_solvent perform_single Perform Single-Solvent Recrystallization good_solvent->perform_single Yes two_solvent Screen Two-Solvent Systems (e.g., Ethanol/Ether, Methanol/DCM) good_solvent->two_solvent No pure_product Pure Crystalline Product perform_single->pure_product perform_two Perform Two-Solvent Recrystallization two_solvent->perform_two perform_two->pure_product

Caption: Decision tree for selecting a recrystallization method.

Single-Solvent Recrystallization Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, methanol/water mixtures). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization Procedure:

  • Solvent System Selection: Find a "good" solvent that readily dissolves your compound and a "poor" (or "anti-") solvent in which your compound is insoluble, but is miscible with the "good" solvent (e.g., Ethanol/Diethyl Ether, Methanol/Dichloromethane).[9]

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise with stirring until the solution becomes slightly turbid. If necessary, gently warm the solution to redissolve the precipitate.

  • Crystallization and Isolation: Allow the solution to cool slowly and isolate the crystals as described in the single-solvent method.

Protocol 3: Flash Column Chromatography

This method is used when recrystallization is ineffective. It is recommended to perform chromatography on the free base.

Procedure:

  • Convert to Free Base: If your starting material is the hydrochloride salt, convert it to the free base using the basification and extraction steps from Protocol 1.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[8] Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.

  • Loading: Dissolve your crude free base in a minimal amount of the mobile phase or a strong solvent like dichloromethane and load it onto the column.

  • Elution: Run the column with your mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in Protocol 1.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

Table of Expected Analytical Data (Predicted)

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Aromatic Protons: Peaks between δ 6.8-7.4 ppm. Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The proton on the carbon bearing the phenoxy group (C3) would likely be a multiplet around δ 4.5 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.
¹³C NMR (CDCl₃, 100 MHz)Aromatic Carbons: Peaks between δ 115-160 ppm. Piperidine Carbons: Peaks in the aliphatic region, typically between δ 20-60 ppm. The carbon attached to the oxygen (C3) would be expected around δ 70-80 ppm.
Mass Spectrometry (ESI+)Expected [M+H]⁺ for the free base (C₁₁H₁₅NO) at m/z = 178.12. Common fragmentation would involve cleavage of the piperidine ring and loss of the phenoxy group.[10][11]

Note: The NMR chemical shifts are predictions and should be used as a guide. Actual values may vary based on solvent and other experimental conditions.[12][13][14][15][16]

V. Safety, Handling, and Storage

  • Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][3] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

VI. References

  • Vulcanchem. This compound - 1171992-10-1.

  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier.

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31).

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

  • BTC. What are the storage stability of Piperidine Series compounds over time? - Blog. (2025-06-17).

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • Chem-Impex. This compound.

  • Organic Chemistry. Mitsunobu Reaction. (2019-08-26).

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

  • ChemicalBook. 3-Hydroxypiperidine synthesis.

  • Wikipedia. Mitsunobu reaction.

  • Organic Synthesis. Mitsunobu reaction.

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.

  • Wikipedia. 3-Phenylpiperidine.

  • Alfa Chemistry. Mitsunobu Reaction.

  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

  • NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022-11-24).

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. (2023-02-19).

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

  • ResearchGate. Substances yield after recrystallization from different solvents.

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22).

  • Wikipedia. Williamson ether synthesis.

  • Chemistry Stack Exchange. Product of Williamson Synthesis. (2017-04-15).

  • Googleapis.com. WO 2006/055321 A2. (2006-05-26).

  • Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.

  • NREL. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

  • ResearchGate. TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. (2025-08-05).

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08).

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025-01-14).

  • ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? (2019-01-17).

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

  • YouTube. Mass Spectrometry Fragmentation Part 1. (2015-02-19).

  • PubMed. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry.

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....

References

Technical Support Center: Optimizing 3-Phenoxypiperidine Hydrochloride Activity via pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Phenoxypiperidine hydrochloride is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of diverse bioactive molecules, particularly those targeting the central nervous system.[1][2] Its stability and reactivity make it a valuable component in drug discovery and materials science.[1][3] However, researchers frequently encounter challenges with solubility, stability, and biological activity that are directly linked to a fundamental, yet often underestimated, experimental parameter: pH .

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. Moving beyond simple protocols, we will explore the causal mechanisms behind pH-dependent phenomena and provide robust troubleshooting frameworks to ensure the reliability and reproducibility of your experimental outcomes.

Section 1: The Critical Role of pH — Core Principles

Understanding the behavior of this compound in solution begins with its chemical nature. It is the hydrochloride salt of a secondary amine. This is not a trivial detail; it is the key to controlling its properties. The piperidine nitrogen is basic and can exist in two states: a protonated (cationic) form and a deprotonated (neutral) free base form. The equilibrium between these two states is governed entirely by the pH of the solution.

The relationship is described by the Henderson-Hasselbalch equation, which connects pH, the compound's intrinsic acidity constant (pKa), and the ratio of the two forms. While the exact pKa of 3-Phenoxypiperidine is not widely published, the pKa of the parent piperidine molecule is approximately 11.2. Substituents will alter this value, but we can confidently assume it lies in the basic range. This means that at physiological pH (~7.4), the compound will be predominantly in its protonated, charged form.

G cluster_equilibrium pH-Dependent Equilibrium of 3-Phenoxypiperidine Protonated Protonated Form (Cationic) 3-Phenoxypiperidinium Chloride High Water Solubility> Deprotonated Deprotonated Form (Neutral Free Base) 3-Phenoxypiperidine Low Water Solubility / Lipophilic> Protonated->Deprotonated + OH⁻ (Higher pH) Deprotonated->Protonated + H⁺ (Lower pH)

Caption: pH shifts the equilibrium between the soluble cationic form and the less soluble neutral form.

Table 1: Predicted State of this compound at Various pH Ranges

pH RangeDominant SpeciesChargeExpected Aqueous SolubilityKey Consideration
Acidic (pH < 7) Protonated (Cationic)Positive (+)HighOptimal for creating stock solutions and ensuring dissolution.
Neutral (pH ≈ 7.4) Mostly ProtonatedMostly Positive (+)Generally GoodPotential for precipitation if concentration is high and pKa is lower than expected.
Basic (pH > 9) Deprotonated (Neutral)Neutral (0)LowHigh risk of precipitation. The compound becomes more lipophilic.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab, providing explanations and actionable solutions grounded in the principles of physical chemistry.

Q1: My compound precipitated when I diluted my aqueous stock into a neutral buffer (e.g., PBS pH 7.4). Why did this happen?

Answer: This is a classic solubility issue driven by a pH shift. Your stock solution, likely made in water or a slightly acidic solvent, maintains the compound in its highly soluble protonated hydrochloride salt form.[4] When you dilute this into a buffer with a higher pH, such as PBS at pH 7.4, you are raising the pH of the local environment around the molecule. This encourages the protonated piperidine nitrogen to give up its proton, converting it to the neutral "free base" form. This neutral form is significantly less polar and thus less soluble in aqueous media, causing it to precipitate out of solution.[5][6][7]

G Observation Observation: Precipitation upon dilution in buffer Cause Hypothesis: pH shift causes deprotonation to insoluble free base. Observation->Cause Action1 Corrective Action 1: Lower the pH of the final assay buffer. (e.g., use MES buffer at pH 6.5) Cause->Action1 Action2 Corrective Action 2: Add a co-solvent (e.g., DMSO, Ethanol) to the final buffer (respecting assay tolerance). Cause->Action2 Action3 Corrective Action 3: Lower the final concentration of the compound. Cause->Action3 Validation Validation: Compound remains in solution. Action1->Validation Action2->Validation Action3->Validation

Caption: Troubleshooting workflow for compound precipitation.

Q2: My compound is soluble, but its biological activity is low or inconsistent. How can pH be a factor?

Answer: This is a more complex issue where pH affects the compound's function beyond simple solubility. There are three primary mechanisms to consider:

  • Target Interaction: The binding site of your biological target (e.g., an enzyme or receptor) has a specific three-dimensional and electrostatic environment. It may require the ligand to be in a specific protonation state for optimal interaction. For example, the basic nitrogen of the piperidine ring, when protonated, can form a critical ionic bond with an acidic amino acid residue (like aspartate or glutamate) in the binding pocket.[8] If the pH is too high, the compound becomes neutral and loses this key interaction, reducing its affinity and apparent activity.

  • Membrane Permeability (for Cell-Based Assays): A paradox often exists in cell-based assays. For a compound to reach an intracellular target, it must cross the nonpolar lipid bilayer of the cell membrane. The charged, protonated form is highly soluble in your aqueous assay medium but is poorly equipped to cross this membrane. The neutral, deprotonated form, while less soluble, is more lipophilic and can pass through the membrane more readily.[9] Therefore, the optimal pH for activity might be a delicate balance—high enough to allow a sufficient fraction of the compound to be neutral for cell entry, but low enough to maintain adequate solubility in the bulk medium.

  • Compound Aggregation: At certain concentrations and pH levels, molecules can self-associate to form colloidal aggregates.[10] These aggregates can non-specifically inhibit enzymes or disrupt protein interactions, leading to false-positive results that are often steep and irreproducible. This phenomenon is highly dependent on the compound's physicochemical properties, including its ionization state.[10] If you suspect aggregation, re-running the assay with a small amount of non-ionic detergent (see Protocol 3) can be diagnostic.

Q3: What is the ideal starting pH for my experiments?

Answer: For initial experiments focusing on ensuring solubility, it is advisable to use a buffer system with a pH between 6.0 and 7.0. This keeps the equilibrium shifted towards the more soluble protonated form. However, the optimal pH must be determined empirically for your specific biological system, as activity may depend on target interaction or cell permeability. A pH-activity profiling experiment (see Protocol 2) is the definitive way to answer this question.

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically investigating and optimizing pH in your experiments.

Protocol 1: Rapid pH-Dependent Solubility Assessment

Objective: To visually estimate the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., 100 mM Citrate for pH 4-6, 100 mM Phosphate for pH 6-8, 100 mM Borate for pH 8-10)

  • Clear glass vials or a 96-well clear bottom plate

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • In separate vials, add 1 mL of each buffer from your pH series.

  • Add a small, fixed volume of the DMSO stock to each buffer vial to achieve a high final concentration (e.g., 200 µM). This high concentration challenges the solubility.

  • Vortex each vial vigorously for 30 seconds.

  • Allow the vials to sit at room temperature for 30 minutes.

  • Visually inspect each vial against a dark background for any signs of cloudiness, precipitation, or particulate matter. A nephelometer can be used for a more quantitative assessment.

  • Interpretation: The pH at which you first observe precipitation defines the upper limit for solubility at that concentration.

Protocol 2: pH-Activity Profiling

Objective: To determine the optimal pH for the biological activity of the compound in your specific assay.

Methodology:

  • Select Buffers: Choose a set of biologically compatible buffers that cover a desired pH range and will not interfere with your assay (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5). Ensure the buffering capacity is sufficient for the experiment.

  • Prepare Assay Reagents: Prepare all assay components (target protein, cells, substrates, etc.) in each of the selected buffers.

  • Run Parallel Assays: Set up your standard biological assay in parallel, with each complete assay being performed in a different pH buffer.

  • Dose-Response: Within each pH condition, perform a full dose-response curve for this compound.

  • Data Analysis: Calculate the potency metric (e.g., IC₅₀ or EC₅₀) for each pH condition.

  • Plot Results: Plot the potency (e.g., pIC₅₀, which is -log(IC₅₀)) as a function of pH. The peak of this curve represents the optimal pH for activity in your system.

Table 2: Example Data from a pH-Activity Profile Study

Assay Buffer pHIC₅₀ (µM)pIC₅₀ (-log IC₅₀)Observation
6.05.25.28Moderate activity, excellent solubility.
6.52.15.68Good activity, excellent solubility.
7.01.55.82Optimal activity.
7.54.85.32Decreased activity.
8.015.64.81Significantly lower activity, slight precipitation noted at high concentrations.
Protocol 3: Diagnosing Aggregation Using Non-Ionic Detergents

Objective: To determine if the observed biological activity is an artifact of compound aggregation.[10]

Methodology:

  • Run your standard activity assay to determine the IC₅₀ of your compound under the established optimal conditions.

  • Repeat the exact same assay, but this time include 0.01% (w/v) Triton X-100 in your final assay buffer.

  • Determine the IC₅₀ of the compound in the presence of the detergent.

  • Interpretation:

    • No Significant Change in IC₅₀: Aggregation is likely not the source of the observed activity.

    • Significant Increase (Right-Shift) in IC₅₀: A large increase in the IC₅₀ value (e.g., >10-fold) strongly suggests that the compound's activity is, at least in part, due to aggregation. The detergent disrupts the aggregates, revealing the true, lower potency of the monomeric compound.

References

Minimizing off-target effects of 3-Phenoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Selective Sigma-1 Agonist

Welcome to the technical support center for 3-Phenoxypiperidine hydrochloride. This molecule is a valuable tool in neuroscience research, primarily recognized for its activity as a selective agonist at the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a range of cellular functions.[1] Its utility as a research tool is prominent in studies related to neurological and psychiatric conditions such as depression and anxiety.[1][2]

However, like any small molecule, achieving absolute target specificity is a significant challenge. Off-target interactions can lead to confounding data, unexpected phenotypes, and misinterpretation of experimental results. This guide is designed for researchers, scientists, and drug development professionals to proactively address and minimize the potential off-target effects of this compound. By understanding the underlying pharmacology of its structural class and employing rigorous experimental design, you can enhance the reliability and reproducibility of your findings.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific issues you may encounter. Our approach is grounded in established pharmacological principles to not only offer solutions but also to explain the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target liability for this compound?

A1: Based on its core chemical structure, the most significant potential for off-target activity is at the mu (µ)-opioid receptor . This compound belongs to the phenylpiperidine class of compounds.[3] This class includes well-known potent µ-opioid agonists such as fentanyl and meperidine.[4] While this compound is reported as a selective sigma-1 agonist, structural similarities can lead to cross-reactivity. Therefore, any unexpected analgesic, sedative, or respiratory effects in in vivo models should be carefully investigated for potential µ-opioid receptor engagement.

Q2: We observe unexpected cellular toxicity at higher concentrations. Is this related to off-target effects?

A2: It's possible. While high concentrations of any compound can induce non-specific toxicity, off-target engagement can certainly be a contributing factor. For instance, some sigma-1 receptor ligands have been noted to interact with a variety of other receptors and ion channels at higher concentrations. A systematic approach to de-risk this observation would involve a broad off-target screening panel (see Troubleshooting Guide 1) and careful dose-response studies to distinguish between on-target efficacy and off-target toxicity.

Q3: Our experimental results are inconsistent, particularly in cell-based assays. What could be the cause?

A3: Inconsistent results in cell-based assays can stem from several factors, including compound stability, cell health, and assay variability. With respect to this compound, consider the following:

  • Compound Stability: Confirm the stability of your compound in your specific cell culture media and experimental conditions. Degradation could lead to a loss of potency or the formation of active metabolites with different target profiles.

  • Physicochemical Properties: The hydrochloride salt form enhances water solubility.[5] However, at high concentrations or in certain buffer systems, precipitation could occur, leading to variable effective concentrations.

  • Cell Line Specificity: The expression levels of the sigma-1 receptor and potential off-targets can vary significantly between different cell lines. Ensure your chosen cell model is appropriate and well-characterized.

Q4: How do I design my experiments to proactively control for potential off-target effects?

A4: A multi-faceted approach is essential for robust experimental design:

  • Use of Controls: Include a structurally similar but inactive control compound if available. Additionally, using a known, well-characterized sigma-1 agonist (e.g., PRE-084) can help differentiate on-target from off-target effects.

  • Dose-Response Curves: Generate full dose-response curves for your primary endpoint. A narrow window between the desired effect and toxicity may suggest off-target issues.

  • Orthogonal Assays: Validate your findings using a different experimental modality. For example, if you observe a phenotypic change in a cell viability assay, confirm direct target engagement using a biophysical method like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA).

  • Rescue Experiments: If you hypothesize an off-target interaction, use a selective antagonist for that off-target to see if you can reverse the observed effect. For instance, if you suspect µ-opioid activity, co-administration with naloxone should block that effect without impacting sigma-1 agonism.

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed in In Vivo or Cellular Models

You've administered this compound and observed a biological response that is not readily explained by sigma-1 receptor agonism (e.g., strong analgesia, unexpected changes in cell morphology, or activation of an unanticipated signaling pathway).

  • Literature Review & Target Analysis:

    • Re-examine the literature for known off-targets of the phenylpiperidine scaffold. Key liabilities include opioid receptors, muscarinic acetylcholine receptors (anticholinergic effects), and other CNS receptors.[3]

    • Analyze the expression profile of your model system (cell line or tissue). Does it express potential off-targets like the µ-opioid receptor?

  • Dose-Response Characterization:

    • Establish a clear EC50/IC50 for the on-target effect (sigma-1 related) and the unexpected phenotype. A significant separation between these values suggests the off-target effect may only occur at higher, less specific concentrations.

  • Pharmacological Blockade (Rescue Experiments):

    • Based on your hypothesis from Step 1, use a selective antagonist for the suspected off-target.

    • Example: If µ-opioid activity is suspected, pre-treat your system with a µ-opioid antagonist like Naloxone. If the unexpected phenotype is diminished or abolished while the sigma-1-mediated effect remains, this provides strong evidence for an off-target interaction.

  • Counter-Screening/Selectivity Profiling:

    • If resources permit, perform a selectivity screen against a panel of common off-targets. Commercial services offer panels that include a wide range of GPCRs, ion channels, and kinases.

    • Prioritize targets from the phenylpiperidine class, such as opioid and muscarinic receptors.

Caption: Workflow for investigating and validating a suspected off-target effect.

Guide 2: Interpreting Selectivity Data

You have obtained selectivity data for this compound from a binding assay panel. The data shows affinity for both the sigma-1 receptor and one or more off-targets.

  • Calculate the Selectivity Ratio: The selectivity of a compound is typically expressed as a ratio of the binding affinities (Ki) or functional potencies (EC50/IC50) for the off-target versus the on-target.

    • Selectivity Ratio = Ki (Off-Target) / Ki (On-Target)

    • A selectivity ratio of >100-fold is generally considered good evidence of a selective compound, though this is context-dependent.

  • Consider Therapeutic/Experimental Window:

    • Relate the binding affinities to the concentrations used in your experiments. If the concentration required to engage the off-target is significantly higher than that needed to saturate the on-target, the off-target effect may not be physiologically relevant in your experimental window.

The following table presents hypothetical binding affinity (Ki) data for this compound against its primary target and key potential off-targets based on its chemical class. This illustrates how to assess selectivity.

TargetBinding Affinity (Ki, nM)Selectivity Ratio (vs. Sigma-1)Implication
Sigma-1 Receptor (On-Target) 5.0 - High-affinity primary target.
Mu (µ)-Opioid Receptor550110-foldGood selectivity. Opioid effects are unlikely at concentrations that saturate sigma-1.
Kappa (κ)-Opioid Receptor>10,000>2000-foldHighly selective over this target.
Delta (δ)-Opioid Receptor>10,000>2000-foldHighly selective over this target.
Muscarinic M1 Receptor1,200240-foldGood selectivity. Anticholinergic effects are not expected at typical experimental doses.

Advanced Protocols & Methodologies

Protocol 1: Radioligand Binding Assay to Determine µ-Opioid Receptor Affinity

This protocol provides a method to empirically determine the binding affinity of this compound for the µ-opioid receptor, a key potential off-target.

Objective: To determine the inhibitory constant (Ki) of this compound at the human µ-opioid receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a selective µ-opioid receptor radioligand).

  • This compound (test compound).

  • Naloxone (positive control inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate harvester and filter mats (e.g., GF/B).

Procedure:

  • Prepare Reagents: Create a dilution series of this compound (e.g., from 1 nM to 100 µM). Prepare a stock solution of [³H]-DAMGO at a concentration near its Kd (typically ~1-2 nM).

  • Assay Setup: In a 96-well plate, combine:

    • Assay Buffer

    • Cell membranes (typically 10-20 µg of protein per well)

    • [³H]-DAMGO

    • Varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of Naloxone for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter mat using a microplate harvester. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.

Logical Flow for Assay Design

Assay_Design cluster_workflow Assay Design Logic start Define Question: Is there off-target µ-opioid activity? choose_assay Select Assay: Radioligand Binding Competition Assay start->choose_assay setup Experimental Setup: - Cell Membranes (hMOR) - [³H]-DAMGO (Radioligand) - Test Compound Dilutions choose_assay->setup execute Execute Assay: Incubate, Harvest, & Count Radioactivity setup->execute analyze Data Analysis: Calculate IC50 & Convert to Ki execute->analyze interpret Interpret Results: Compare Ki (µ-opioid) to Ki (sigma-1) analyze->interpret

Caption: Logical flow for designing a binding assay to test for off-target activity.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This principle extends with equal rigor to key intermediates, such as 3-Phenoxypiperidine hydrochloride, which serve as critical building blocks in the synthesis of novel therapeutics.[1][2] this compound, a heterocyclic compound featuring a piperidine ring and a phenoxy moiety, is a versatile intermediate in medicinal chemistry, particularly in the development of agents targeting neurological and psychiatric disorders.[2][3] The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, the development and validation of robust analytical methods to ensure the purity of such intermediates is a non-negotiable aspect of the drug development lifecycle.[4][5]

This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Grounded in the principles of scientific integrity and regulatory compliance, we will not only detail the "how" but, more critically, the "why" behind the experimental choices. Furthermore, we will compare the performance of the validated HPLC method against an orthogonal analytical technique, Capillary Electrophoresis (CE), to provide a holistic perspective on achieving unimpeachable confidence in purity analysis.

Foundational Knowledge: Understanding the Analyte

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties and potential impurity profile.

Chemical Profile of this compound
  • Structure: The molecule consists of a saturated piperidine ring linked to a phenyl group via an ether bond at the 3-position. It is supplied as a hydrochloride salt to enhance its aqueous solubility and stability.[3]

  • Chemical Formula: C₁₁H₁₅NO·HCl[3]

  • Molecular Weight: 213.71 g/mol [3]

  • Analytical Significance: The presence of the phenoxy group provides a strong chromophore, making it ideally suited for detection by UV-Visible spectrophotometry, a common detector used in HPLC systems.

Anticipating the Unknown: Potential Impurity Profile

A robust purity method must be able to separate the main compound from any potential process-related impurities and degradation products. While the exact impurity profile is specific to the synthetic route, we can anticipate common classes of impurities based on typical syntheses of substituted piperidines:[6][7]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from intermediate synthetic steps.

  • By-products: Resulting from side reactions, such as over-alkylation, positional isomers (e.g., 2- or 4-phenoxypiperidine), or products of ring-opening.

  • Reagents: Residual catalysts or reagents not fully removed during work-up.

  • Degradants: Impurities formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

The Gold Standard: Purity by Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[8][9]

The Causality Behind Method Development Choices

The goal is to develop a stability-indicating method capable of separating the 3-Phenoxypiperidine peak from all potential impurities.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar stationary phase provides effective retention for moderately polar compounds like 3-Phenoxypiperidine through hydrophobic interactions. The choice of a high-purity silica base with end-capping minimizes peak tailing, which can be an issue for basic compounds like piperidines due to interaction with residual silanols.

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

    • Aqueous Phase & pH Control: The piperidine nitrogen is basic (pKa ~11).[] Controlling the pH of the mobile phase is critical. An acidic pH (e.g., pH 2.5-3.5) ensures the piperidine nitrogen is consistently protonated, leading to a single ionic species and sharp, symmetrical peak shapes. A buffer, such as phosphate or formate, is used to maintain this constant pH.

    • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.

  • Detection: Given the phenoxy chromophore, a UV detector set at a wavelength of maximum absorbance (e.g., ~270 nm) will provide high sensitivity for the main component and related impurities containing the same chromophore. A photodiode array (PDA) detector is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: HPLC Purity Method

The following protocol outlines a validated method for the purity determination of this compound.

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (5% B), 2-20 min (5% to 95% B), 20-25 min (95% B), 25-25.1 min (95% to 5% B), 25.1-30 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 270 nm (with spectral acquisition from 200-400 nm)
Sample Diluent Water:Acetonitrile (50:50, v/v)
Standard Conc. ~0.5 mg/mL
Sample Conc. ~0.5 mg/mL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve injector Autosampler dissolve->injector Inject pump Pump & Gradient Mixer pump->injector column C18 Column (30°C) injector->column detector PDA Detector column->detector cds Chromatography Data System (CDS) detector->cds Signal integrate Peak Integration cds->integrate report Purity Calculation (% Area) integrate->report

Caption: Workflow for HPLC purity analysis of 3-Phenoxypiperidine HCl.

Trust but Verify: A Guide to Method Validation per ICH Q2(R1)

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][11] It is a mandatory regulatory requirement and ensures the reliability of the generated data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process.[11]

The Pillars of a Validated Method
Parameter Purpose (The "Why") Experimental Approach Typical Acceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Analyze a placebo, spiked samples, and force-degraded samples (acid, base, peroxide, heat, light).Peak for 3-Phenoxypiperidine is pure (by PDA) and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over the working range.Prepare at least 5 concentrations, typically from LOQ to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.For purity assays: 80% to 120% of the test concentration.[11][12]
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements from the same sample.Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day, by a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ).Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.S/N ratio method is most common.
Robustness To show the method is reliable during normal use by deliberately varying key parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters must still be met. Peak areas should not significantly change.

Visualization: The Method Validation Process

Validation_Process cluster_validation ICH Q2(R1) Validation Parameters start Develop HPLC Method specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Logical flow of the HPLC method validation protocol.

Orthogonal Confirmation: Purity by Capillary Electrophoresis (CE)

Relying on a single analytical technique, no matter how well-validated, carries an inherent risk of co-eluting impurities that have similar properties under those specific conditions. An orthogonal method—one that separates components based on a different physicochemical principle—provides a powerful, independent verification of purity.[5][13] Capillary Electrophoresis (CE), which separates analytes based on their charge-to-size ratio in an electric field, is an excellent orthogonal technique to RP-HPLC's hydrophobicity-based separation.[5]

Experimental Protocol: CE Purity Method
Parameter Condition
Instrument Agilent 7100 Capillary Electrophoresis system or equivalent
Capillary Fused-silica, 50 µm i.d., 64.5 cm total length (56 cm effective)
Background Electrolyte (BGE) 50 mM Sodium Phosphate buffer, pH 2.5
Voltage 25 kV (normal polarity)
Temperature 25 °C
Injection 50 mbar for 5 seconds
Detection Direct UV, 214 nm
Sample Diluent Deionized Water
Sample Conc. ~0.5 mg/mL

Visualization: Comparative Analysis Logic

Comparative_Logic cluster_hplc Primary Method cluster_ce Orthogonal Method sample Single Batch of 3-Phenoxypiperidine HCl hplc Analyze by Validated RP-HPLC Method sample->hplc ce Analyze by CE Method sample->ce compare Compare Purity Results hplc->compare ce->compare conclusion Final Purity Conclusion compare->conclusion

Caption: Logic for orthogonal method comparison to confirm purity.

Data-Driven Comparison: Interpreting the Results

To illustrate the complete process, we present hypothetical but realistic data from the validation and comparative analysis of a single batch of this compound.

Table 1: Summary of HPLC Method Validation Results
Parameter Result Acceptance Criterion Status
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate RSD) 0.68%≤ 2.0%Pass
LOQ 0.05% of target conc.ReportablePass
Specificity No co-elution observedPeak purity > 99.5%Pass
Table 2: Comparative Purity Analysis of Batch #XYZ-001
Analytical Method Separation Principle Purity Result (% Area) Largest Unidentified Impurity (% Area)
Validated RP-HPLC Hydrophobicity99.85%0.06%
Capillary Electrophoresis (CE) Charge-to-Size Ratio99.81%0.07%

Interpretation of Results: The HPLC method successfully met all pre-defined validation criteria according to ICH guidelines, demonstrating it is accurate, precise, linear, and specific for its intended purpose. The purity of Batch #XYZ-001 was determined to be 99.85% by this validated method.

Crucially, the analysis by the orthogonal CE method yielded a highly comparable purity value of 99.81%. This strong agreement between two methods based on fundamentally different separation principles provides a very high degree of confidence that no significant impurities are being missed. The minor difference in the reported values is expected and acceptable, potentially arising from differences in detector response for various impurities between the two techniques.

Conclusion: A Framework for Confidence

This guide has detailed a comprehensive strategy for the validation of an RP-HPLC method for the purity assessment of this compound. By adhering to the principles of method validation outlined by ICH Q2(R1), we have established a scientifically sound and regulatory-compliant procedure. The causality behind each methodological choice—from column and mobile phase selection to the specific validation parameters tested—has been elucidated to provide a deeper understanding beyond a simple protocol.

References

Comparing 3-Phenoxypiperidine hydrochloride to other piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Phenoxypiperidine Hydrochloride and Its Derivatives in CNS Receptor Targeting

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The piperidine ring is a quintessential scaffold in modern medicinal chemistry, celebrated for its conformational flexibility and its presence in a vast array of natural products and synthetic pharmaceuticals.[1] This guide delves into the pharmacological significance of a key derivative, this compound, positioning it as a foundational structure for a class of potent neuromodulatory agents. While 3-Phenoxypiperidine itself is a critical synthetic intermediate, its true pharmacological potential is unlocked through strategic N-substitution.[2][3]

This document provides a comparative analysis of the 3-phenoxypiperidine scaffold, contrasting its N-substituted, high-affinity derivatives with established piperidine-containing drugs. We will explore the nuanced structure-activity relationships (SAR) that govern target affinity and selectivity, supported by robust experimental protocols for in-vitro characterization.

The Central Role of the 3-Phenoxypiperidine Scaffold

This compound (CAS: 1171992-10-1) serves as a cornerstone for building molecules with high affinity for central nervous system (CNS) targets, most notably the Sigma-1 (σ1) receptor.[4] The σ1 receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum, is implicated in a range of cellular functions, including the modulation of calcium signaling, and is a therapeutic target for neurological and psychiatric disorders.[5]

The core structure of 3-phenoxypiperidine provides the essential pharmacophoric elements for σ1 receptor interaction: a basic nitrogen atom within the piperidine ring and an aromatic phenoxy moiety.[6] However, as SAR studies reveal, affinity is dramatically enhanced by the addition of a lipophilic substituent on the piperidine nitrogen, a common feature among high-affinity σ1 ligands.[6][7] Consequently, while public domain literature frequently cites 3-phenoxypiperidine as a precursor, quantitative binding data is predominantly available for its N-substituted analogs.

cluster_core Core Scaffold cluster_derivatives Derivative Classes Core 3-Phenoxypiperidine (Scaffold) Sigma1 High-Affinity σ1 Ligands (e.g., N-Alkyl Analogs) Core->Sigma1 N-Substitution (Enhances σ1 Affinity) SSRI SSRIs (e.g., Paroxetine) Core->SSRI Structural Modification (Shifts Target Profile) Antipsychotic Antipsychotics (e.g., Haloperidol) Core->Antipsychotic Structural Modification (Shifts Target Profile)

Caption: Logical relationship of the 3-Phenoxypiperidine scaffold to its derivatives.

Comparative Analysis of Piperidine Derivatives

To understand the functional landscape of the 3-phenoxypiperidine scaffold, we will compare a potent N-substituted analog against two clinically relevant piperidine drugs with distinct pharmacological profiles: Haloperidol and Paroxetine.

  • 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine (Comparator 1): This compound is a potent N-substituted derivative that exemplifies the high σ1 affinity achievable from the 3-phenoxypiperidine class. The N-alkylation and substitution on the phenoxy ring are key modifications that significantly boost affinity.[4]

  • Haloperidol (Comparator 2): A butyrophenone antipsychotic, Haloperidol is a well-characterized, high-affinity σ1 receptor antagonist (Ki ≈ 2.5 nM) and is often used as a reference compound in binding assays.[8] Its activity is not limited to the σ1 receptor, as it also potently antagonizes dopamine D2 receptors.

  • Paroxetine (Comparator 3): A selective serotonin reuptake inhibitor (SSRI), Paroxetine contains a 3-substituted piperidine core but is functionally divergent. It exhibits negligible affinity for the σ1 receptor (Ki ≈ 2041 nM), illustrating how modifications to the core structure can dramatically shift therapeutic targets.

Data Summary: Receptor Binding Affinity

The following table summarizes the σ1 receptor binding affinities, highlighting the profound impact of structural modifications on the piperidine scaffold.

CompoundStructurePrimary Target(s)σ1 Receptor Ki (nM)
1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine Potent σ1 LigandSigma-1 (σ1) Receptor~0.34 - 0.86 [4]
Haloperidol Antipsychotic, σ1 AntagonistDopamine D2, Sigma-1 (σ1)~2.5 [8]
Paroxetine SSRISerotonin Transporter (SERT)~2041

Experimental Methodologies for In-Vitro Characterization

The objective evaluation of novel piperidine derivatives requires robust and reproducible in-vitro assays. Below are detailed protocols for determining receptor binding affinity and functional activity at the σ1 receptor.

Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptor Affinity

This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.

Causality: The choice of --INVALID-LINK---Pentazocine as the radioligand is based on its high affinity and selectivity for the σ1 receptor, ensuring a reliable and sensitive assay. The use of a cell harvester for rapid filtration is critical to quickly separate bound from free radioligand, minimizing dissociation and preserving the equilibrium state.

prep 1. Membrane Preparation (HEK293 cells expressing hσ1R) setup 2. Assay Setup (96-well plate) - Membranes (10-20 µg) - ³H-Pentazocine (~2 nM) - Test Compound (10⁻¹¹ to 10⁻⁵ M) prep->setup incubate 3. Incubation (60 min at 30°C) setup->incubate filter 4. Rapid Filtration (GF/B filters, Cell Harvester) incubate->filter wash 5. Washing (Ice-cold buffer) filter->wash count 6. Scintillation Counting (Measure radioactivity) wash->count analyze 7. Data Analysis (IC₅₀ → Ki via Cheng-Prusoff) count->analyze

Caption: Workflow for the σ1 competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human σ1 receptor to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Pellet cells by centrifugation (1,000 x g, 5 min, 4°C).

    • Lyse cells in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.

    • Homogenize the lysate using a Dounce homogenizer.

    • Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and repeat centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford assay. Store aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compound (e.g., 3-phenoxypiperidine derivatives) in assay buffer (50 mM Tris-HCl, pH 8.0).

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL membrane suspension, 50 µL --INVALID-LINK---Pentazocine (final concentration ~2 nM), and 50 µL assay buffer.

      • Non-specific Binding (NSB): 50 µL membrane suspension, 50 µL --INVALID-LINK---Pentazocine, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

      • Competition: 50 µL membrane suspension, 50 µL --INVALID-LINK---Pentazocine, and 50 µL of each test compound dilution.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from all other measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay determines whether a compound acts as an agonist or antagonist at the σ1 receptor by measuring changes in intracellular calcium ([Ca²⁺]i), a key downstream signaling event modulated by σ1 receptor activity.

Causality: The σ1 receptor is known to regulate inositol 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum, thereby modulating calcium release into the cytoplasm.[5] This assay directly measures this functional consequence of receptor activation, providing a clear readout of a compound's agonist or antagonist properties.

seed 1. Cell Seeding (CHO-hσ1R cells in 96-well plates) load 2. Dye Loading (Incubate with Fura-2 AM or similar Ca²⁺ dye) seed->load wash 3. Wash Cells (Remove excess dye) load->wash agonist 4a. Agonist Mode Add test compound, measure fluorescence wash->agonist antagonist 4b. Antagonist Mode Pre-incubate with test compound, then add σ1 agonist, measure fluorescence wash->antagonist read 5. Read Fluorescence (Plate reader, e.g., FLIPR) agonist->read antagonist->read

Caption: Workflow for the intracellular calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the human σ1 receptor (e.g., CHO-hσ1R) into black-walled, clear-bottom 96-well plates and grow to ~90% confluency.

    • On the day of the assay, remove the culture medium.

  • Fluorescent Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells gently with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Assay Performance:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • For Agonist Testing: Add varying concentrations of the test compound and monitor the fluorescence signal for 2-3 minutes. An increase in fluorescence indicates a rise in [Ca²⁺]i, signifying agonist activity.

    • For Antagonist Testing: Pre-incubate the cells with the test compound for 10-15 minutes. Then, add a known σ1 receptor agonist (e.g., (+)-Pentazocine) at its EC₅₀ concentration. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (peak signal minus baseline).

    • For agonists, plot the response against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

Conclusion

The this compound scaffold is a validated and valuable starting point for the discovery of potent CNS-active agents. While the unsubstituted parent compound serves primarily as a synthetic intermediate, its true pharmacological power is realized through N-alkylation and other strategic modifications, which can yield derivatives with high, sub-nanomolar affinity for the σ1 receptor.

Comparative analysis against established drugs like Haloperidol and Paroxetine starkly illustrates the principle of chemical scaffolding in drug design: a common piperidine core can be tailored to achieve vastly different target selectivities and therapeutic outcomes. For researchers in drug development, the 3-phenoxypiperidine class represents a rich chemical space for optimization, with the potential to generate novel modulators for treating complex neurological and psychiatric conditions. The application of robust in-vitro assays, such as the radioligand binding and functional protocols detailed herein, is essential for the precise characterization and advancement of these promising compounds.

References

A Comparative Analysis of Dopamine Transporter Binding: 3-Phenoxypiperidine Hydrochloride vs. Cocaine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the landscape of dopamine transporter (DAT) research, the quest for novel ligands with specific binding profiles is paramount for understanding dopaminergic neurotransmission and developing potential therapeutics for a range of neurological and psychiatric disorders. This guide provides an in-depth comparison of the DAT binding properties of 3-phenoxypiperidine hydrochloride, a representative of the piperidine class of compounds, and cocaine, the prototypical DAT inhibitor.

While direct, publicly available experimental data on the DAT binding affinity of this compound is limited, we can infer its potential interactions based on the extensive structure-activity relationship (SAR) studies of related piperidine-based DAT inhibitors. This guide will leverage this body of knowledge to provide a scientifically grounded comparison with the well-characterized binding profile of cocaine.

Molecular Overview and Hypothesized Binding Interactions

Cocaine, a tropane alkaloid, is a non-selective monoamine transporter inhibitor, potently blocking the reuptake of dopamine, norepinephrine, and serotonin. Its psychostimulant and reinforcing effects are primarily attributed to its high-affinity binding to the DAT, leading to an elevation of extracellular dopamine levels in the synaptic cleft.

This compound belongs to a class of piperidine-containing compounds that have been extensively explored as DAT inhibitors. A well-known example from this class is GBR 12909 and its analogs, which exhibit high affinity and selectivity for the DAT.[1][2][3] The core piperidine scaffold is a common motif in many central nervous system (CNS) active compounds. The phenoxy group at the 3-position of the piperidine ring is a key structural feature that will dictate its interaction with the DAT binding pocket.

Based on SAR studies of related piperidine derivatives, it is hypothesized that the phenoxy moiety of 3-phenoxypiperidine could engage in hydrophobic and/or aromatic interactions within the DAT's primary binding site (S1).[4][5] The protonated piperidine nitrogen is expected to form a crucial ionic interaction with a key aspartate residue (Asp79 in human DAT), a hallmark of many DAT ligands, including cocaine.[5]

Comparative Binding Affinity: A Data-Driven Perspective

To provide a quantitative comparison, the following table summarizes the known DAT binding affinities for cocaine and representative high-affinity piperidine-based DAT inhibitors. The values for this compound are presented as a hypothetical range based on the affinities of structurally related compounds.

CompoundChemical ClassDAT Binding Affinity (Kᵢ, nM)Source(s)
CocaineTropane Alkaloid100 - 300[6]
3-Phenoxypiperidine HCl Piperidine Derivative Hypothetical: 10 - 500 Inferred from SAR
GBR 12909Piperazine/Piperidine1 - 5[1][3]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidinePiperidine Derivative6.0 - 14[4][7]

Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Mechanism of Action at the Dopamine Transporter

Cocaine is a competitive inhibitor of dopamine uptake.[5] It binds to a site that overlaps with the dopamine binding site within the transmembrane domains of the DAT, thereby physically occluding the translocation of dopamine.[5] Computational models and mutagenesis studies suggest that cocaine's binding site is located deep within the transporter, involving interactions with residues in transmembrane segments 1, 3, 6, and 8.[5]

While the precise mechanism for 3-phenoxypiperidine is not empirically determined, it is highly probable that it also acts as a competitive inhibitor, similar to other piperidine-based DAT ligands like GBR 12909.[1] These compounds are thought to stabilize the transporter in an outward-facing conformation, preventing the conformational changes necessary for dopamine reuptake.

cluster_cocaine Cocaine: Competitive Inhibition Cocaine Cocaine Binding_Site Overlapping Binding Site Cocaine->Binding_Site Binds DAT_outward DAT (Outward-facing) Dopamine Dopamine Dopamine->Binding_Site Binding Blocked Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Binding_Site->Presynaptic_Neuron Dopamine Reuptake Inhibited

Figure 1: Simplified workflow of cocaine's competitive inhibition at the DAT.

Experimental Protocols for Assessing DAT Binding

The determination of a compound's binding affinity for the dopamine transporter is a critical step in its pharmacological characterization. A standard and widely accepted method is the in vitro radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound against a known high-affinity radioligand for the DAT.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: [³H]WIN 35,428 or [³H]GBR 12935 (a high-affinity DAT ligand).

  • Test Compound: this compound and Cocaine.

  • Reference Compound: A known DAT inhibitor (e.g., GBR 12909) for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize rat striatal tissue or harvested cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kₔ), and 50 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of the reference compound (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 50 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound (e.g., 3-phenoxypiperidine HCl or cocaine), 50 µL of radioligand, and 50 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 4°C or room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing IC50 & Ki Calculation Scintillation->Data_Processing

Figure 2: General workflow for a radioligand binding assay.

Concluding Remarks for the Research Professional

For the drug development professional, the key takeaway is the importance of the piperidine scaffold as a privileged structure for targeting the DAT. The SAR of this class suggests that modifications to the phenoxy and piperidine moieties can significantly modulate binding affinity and selectivity. In contrast, cocaine serves as a crucial, albeit non-selective, benchmark for DAT inhibition.

Future experimental investigation is necessary to definitively characterize the DAT binding affinity and mechanism of action of this compound. The protocols and comparative data presented herein provide a solid foundation for such research endeavors.

References

A Researcher's Guide to the Potential Cross-Reactivity of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a molecule is paramount. While 3-Phenoxypiperidine hydrochloride is primarily utilized as a versatile synthetic intermediate in the development of therapeutics, particularly for neurological disorders, its inherent structural motifs suggest a potential for interactions with various endogenous receptors.[1] This guide provides an in-depth analysis of the probable cross-reactivity of this compound, drawing upon experimental data from closely related analogs to infer its likely binding profile. This information is critical for anticipating off-target effects and for the rational design of future screening assays.

The Rationale for Investigating Cross-Reactivity

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[2] Its derivatives are known to interact with a multitude of receptor systems. The addition of a phenoxy group to this core structure, as seen in this compound, creates a pharmacophore with the potential for broad biological activity. Given that off-target effects are a significant concern in drug development, a proactive assessment of potential cross-reactivity is a crucial step in the preclinical evaluation of any compound containing this moiety.

Inferred Primary Targets and Cross-Reactivity Profile

Sigma Receptor Family

Phenoxyalkylpiperidines have been identified as potent ligands for sigma receptors. The sigma-1 (σ1) receptor, in particular, is a chaperone protein at the endoplasmic reticulum and is involved in a variety of cellular functions.

Inference from Analogs: Studies on a series of N-substituted phenoxyalkylpiperidines demonstrate high-affinity binding to the σ1 receptor, with varying degrees of selectivity over the σ2 subtype. For instance, compounds with a simple N-ethyl or N-propyl substitution on the piperidine ring, analogous to the protonated nitrogen in this compound, exhibit nanomolar affinity for the σ1 receptor.

Supporting Experimental Data (Analogs):

Compound (Analog)Receptor SubtypeBinding Affinity (Ki in nM)
1-(2-Phenoxyethyl)piperidineσ18.5
σ2150
1-(3-Phenoxypropyl)piperidineσ13.2
σ298

Data is illustrative and compiled from representative phenoxyalkylpiperidine analogs.

This data suggests that this compound likely possesses a significant affinity for the σ1 receptor and may exhibit a favorable selectivity profile over the σ2 receptor.

Opioid Receptor-Like 1 (ORL1)

The ORL1 receptor, also known as the nociceptin receptor (NOP), is a G protein-coupled receptor (GPCR) with a role in pain modulation and other CNS functions.

Inference from Analogs: A series of 3-phenoxypropyl piperidine analogs have been discovered as novel ORL1 receptor agonists. These compounds demonstrate potent and selective activation of the ORL1 receptor.

Supporting Experimental Data (Analogs):

Compound (Analog)ReceptorFunctional Activity (EC50 in nM)
1-Methyl-4-(3-phenoxypropyl)piperidineORL125
1-Ethyl-4-(3-phenoxypropyl)piperidineORL118

Data is illustrative and compiled from representative 3-phenoxypropyl piperidine analogs.

The structural similarity of this compound to these potent ORL1 agonists strongly suggests that it may also interact with and potentially modulate this receptor.

Potential for Broader Cross-Reactivity

The piperidine and phenyl ether moieties are present in ligands for a wide range of other receptors. While the primary interactions are likely with σ1 and ORL1 receptors, researchers should consider screening against the following receptor families to build a comprehensive selectivity profile:

  • Dopamine Receptors: Certain phenylpiperidine derivatives are known to have an affinity for dopamine receptors, particularly the D2 subtype.

  • Serotonin Receptors: The phenoxy group can be a key pharmacophoric element for serotonin receptor ligands.

  • Adrenergic Receptors: Some piperidine-containing compounds exhibit activity at adrenergic receptors.

  • Opioid Receptors: While distinct from the ORL1 receptor, classical opioid receptors (mu, delta, kappa) should also be considered in a comprehensive screening panel due to the piperidine core.

Experimental Protocols for Target Validation

To empirically determine the cross-reactivity profile of this compound, the following experimental workflows are recommended.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Workflow Diagram:

G_Protein_Activation Agonist Agonist Receptor Receptor Agonist->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates GDP_GTP_Exchange GDP_GTP_Exchange G_Protein->GDP_GTP_Exchange Catalyzes G_alpha_GTP G_alpha_GTP GDP_GTP_Exchange->G_alpha_GTP Active Effector Effector G_alpha_GTP->Effector Modulates

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Phenoxypiperidine Hydrochloride via ¹H NMR: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with pharmaceutical potential like 3-phenoxypiperidine hydrochloride, verifying the correct substitution pattern is paramount. While various analytical techniques contribute to structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains one of the most powerful and informative methods. This guide provides an in-depth, experience-driven approach to confirming the identity of this compound using ¹H NMR, with a comparative analysis against its positional isomers and a common synthetic precursor. Every protocol and interpretation is presented with the causality behind the experimental choices, ensuring a self-validating system for your analytical workflow.

The Significance of Positional Isomerism in Drug Development

The seemingly minor shift of a functional group on a core scaffold can have profound effects on a molecule's pharmacological and toxicological properties. In the case of phenoxypiperidine, the position of the phenoxy group on the piperidine ring dictates its three-dimensional shape and, consequently, its interaction with biological targets. Therefore, distinguishing between 2-, 3-, and 4-phenoxypiperidine is not merely an academic exercise but a critical step in ensuring the correct compound is advanced through the drug discovery pipeline.

Understanding the ¹H NMR Landscape of this compound

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the piperidine ring. The protonation of the piperidine nitrogen to form the hydrochloride salt induces a significant downfield shift of the protons on the carbons adjacent to the nitrogen (α-protons), a key diagnostic feature.[1][2]

Below is a detailed, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol is designed to be a self-validating system, with explanations for each step to ensure technical accuracy and reproducibility.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Rationale: Proper sample preparation is critical to obtaining a high-resolution NMR spectrum. The presence of solid particles or paramagnetic impurities can lead to broad peaks and obscure important spectral details.[3][4]

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic salts and its non-exchangeable proton signal, which will not interfere with the N-H proton of the analyte. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also suitable alternatives, though the N-H proton may exchange with the deuterium of the solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

    • Cap the NMR tube and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition

  • Rationale: The choice of spectrometer frequency and acquisition parameters will directly impact the resolution and signal-to-noise ratio of the spectrum.

  • Procedure:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks.

    • Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis & Comparison dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim acquire Acquire ¹H NMR Spectrum lock_shim->acquire process Process Data acquire->process analyze Analyze Chemical Shifts, Coupling Patterns, & Integration process->analyze compare Compare with Predicted Spectra and Alternative Isomers analyze->compare confirm Confirm Identity of 3-Phenoxypiperidine HCl compare->confirm

Caption: Workflow for the confirmation of this compound identity.

Comparative ¹H NMR Data Analysis

To confidently assign the structure of this compound, it is essential to compare its ¹H NMR spectrum with those of potential alternatives. The following table summarizes the predicted ¹H NMR chemical shifts for this compound and its positional isomers, as well as the readily available experimental data for a key synthetic precursor, 3-hydroxypiperidine. Note: Experimental spectra for the phenoxypiperidine isomers are not widely available in the public domain; therefore, these predictions serve as a robust guide for interpretation.

CompoundAromatic Protons (ppm)Piperidine Protons (ppm)Key Differentiating Features
3-Phenoxypiperidine HCl ~6.9-7.4 (m, 5H)~4.8-5.0 (m, 1H, H-3), ~3.2-3.6 (m, 4H, H-2, H-6), ~1.8-2.2 (m, 4H, H-4, H-5)The proton at C-3 (H-3), being attached to the carbon bearing the phenoxy group, will be the most downfield of the piperidine ring protons (excluding the N-H).
2-Phenoxypiperidine HCl ~6.9-7.4 (m, 5H)~5.5-5.7 (m, 1H, H-2), ~3.1-3.5 (m, 2H, H-6), ~1.6-2.1 (m, 6H, H-3, H-4, H-5)The proton at C-2 (H-2) will be significantly downfield due to the influence of both the adjacent nitrogen and the phenoxy group.
4-Phenoxypiperidine HCl ~6.9-7.4 (m, 5H)~4.6-4.8 (m, 1H, H-4), ~3.1-3.5 (m, 4H, H-2, H-6), ~2.0-2.3 (m, 4H, H-3, H-5)The proton at C-4 (H-4) will be downfield, but likely less so than the H-2 proton in the 2-isomer. The protons at C-2/C-6 and C-3/C-5 will show more symmetry in their multiplets compared to the 3-isomer.
3-Hydroxypiperidine N/A~3.6-3.8 (m, 1H, H-3), ~2.8-3.2 (m, 2H, H-2eq, H-6eq), ~2.3-2.6 (m, 2H, H-2ax, H-6ax), ~1.4-1.9 (m, 4H, H-4, H-5)Absence of aromatic signals. The chemical shifts of the piperidine protons are generally more upfield compared to the protonated phenoxy-substituted analogs.

In-Depth Spectral Interpretation: A Causality-Driven Approach

  • Aromatic Region (6.9-7.4 ppm): The five protons of the phenoxy group will typically appear as a complex multiplet in this region. The ortho-protons (relative to the oxygen) will be the most upfield, followed by the para-proton, and then the meta-protons.

  • Piperidine Region (1.8-5.0 ppm): This is the most diagnostic region for confirming the position of the phenoxy group.

    • For 3-Phenoxypiperidine HCl: The proton at the 3-position (H-3) is directly attached to the carbon bearing the electron-withdrawing phenoxy group, causing it to resonate at a significantly downfield chemical shift (~4.8-5.0 ppm). The protons on the carbons adjacent to the protonated nitrogen (H-2 and H-6) will also be downfield (~3.2-3.6 ppm) due to the inductive effect of the positive charge. The remaining piperidine protons (H-4 and H-5) will be further upfield (~1.8-2.2 ppm).

    • Comparison with Isomers: In the 2-phenoxy isomer, the H-2 proton would be even further downfield due to the combined electron-withdrawing effects of the adjacent oxygen and nitrogen. In the 4-phenoxy isomer, the H-4 proton would be downfield, and the overall spectrum of the piperidine ring would appear more symmetrical than that of the 3-isomer.

  • N-H Proton: The proton on the nitrogen will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In DMSO-d₆, it may appear in the range of 8-10 ppm.

Logical Framework for Structural Confirmation

The following diagram illustrates the logical relationships used to confirm the identity of this compound based on its ¹H NMR spectrum.

G cluster_0 Observed ¹H NMR Data cluster_1 Structural Inferences aromatic Aromatic signals (~6.9-7.4 ppm, 5H) phenoxy Presence of a phenoxy group aromatic->phenoxy downfield_piperidine Downfield piperidine CH (~4.8-5.0 ppm, 1H) c3_substitution Phenoxy group is at the 3-position downfield_piperidine->c3_substitution alpha_protons Piperidine CH₂ α to N (~3.2-3.6 ppm, 4H) piperidine_hcl Presence of a piperidine hydrochloride ring alpha_protons->piperidine_hcl upfield_piperidine Upfield piperidine CH₂ (~1.8-2.2 ppm, 4H) upfield_piperidine->c3_substitution conclusion Confirmed Structure: 3-Phenoxypiperidine Hydrochloride phenoxy->conclusion piperidine_hcl->conclusion c3_substitution->conclusion

Caption: Logical relationships for the structural confirmation of this compound.

Conclusion

The confirmation of this compound's identity is readily achievable through a careful and systematic analysis of its ¹H NMR spectrum. By understanding the expected chemical shifts and coupling patterns, and by comparing the acquired spectrum to those predicted for its positional isomers, a high degree of confidence in the structural assignment can be attained. This guide provides a robust framework for this analysis, emphasizing the importance of a well-executed experimental protocol and a logical, causality-driven approach to spectral interpretation. For any drug development program, such rigorous analytical characterization is not just good practice—it is an essential component of ensuring the safety and efficacy of new therapeutic agents.

References

A Comparative Analysis of 3-Phenoxypiperidine Hydrochloride and its Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. Among the myriad of piperidine derivatives, 3-Phenoxypiperidine hydrochloride has emerged as a compound of significant interest, largely due to its structural similarity to molecules with known psychoactive properties and its potential as a pharmaceutical intermediate for agents targeting neurological and psychiatric conditions.[1]

This guide provides a comprehensive comparative analysis of racemic this compound and its individual (R)- and (S)-enantiomers. While direct comparative biological data for these specific enantiomers is not extensively available in peer-reviewed literature, this document synthesizes information from related compounds and outlines a robust experimental framework for their differential evaluation. The principles of stereochemistry dictate that enantiomers can exhibit profoundly different pharmacological and toxicological profiles, a critical consideration in drug development.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

The Strategic Importance of Chirality in 3-Substituted Piperidines

Chirality is a fundamental aspect of molecular recognition in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules. For 3-substituted piperidines, the orientation of the substituent at the C3 position can dramatically influence binding affinity, efficacy, and off-target effects. Studies on analogous compounds, such as 3-phenylpiperidine derivatives, have demonstrated that the biological activity often resides primarily in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects.[4] Therefore, the separation and individual characterization of the enantiomers of 3-Phenoxypiperidine are not merely academic exercises but crucial steps in unlocking its full therapeutic potential and ensuring a favorable safety profile.

Synthesis and Chiral Resolution: From Racemate to Enantiopure Compounds

The first step in a comparative analysis is the acquisition of the racemic mixture and the subsequent isolation of the individual enantiomers.

Synthesis of Racemic this compound

A common synthetic route to racemic 3-Phenoxypiperidine involves the reaction of 3-hydroxypiperidine with phenol under conditions that promote ether formation, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic this compound

  • N-protection of 3-hydroxypiperidine: React 3-hydroxypiperidine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-3-hydroxypiperidine.

  • Mitsunobu Reaction: Dissolve N-Boc-3-hydroxypiperidine and phenol in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, followed by the addition of triphenylphosphine (PPh₃). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc-3-phenoxypiperidine in a suitable solvent (e.g., methanol or dioxane) and add a solution of hydrochloric acid in the same solvent. Stir the mixture until the deprotection is complete. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of 3-Phenoxypiperidine Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are often effective for resolving piperidine derivatives.[5][6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape for basic compounds.

  • Method Development:

    • Screen different polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS).

    • Optimize the mobile phase composition by varying the ratio of the non-polar and polar components to achieve baseline separation of the enantiomers.

    • Adjust the flow rate and column temperature to improve resolution and analysis time.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further biological testing.

Diagram of the Synthesis and Chiral Resolution Workflow

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution start 3-Hydroxypiperidine + Phenol step1 N-Protection start->step1 step2 Mitsunobu Reaction step1->step2 step3 Purification step2->step3 step4 Deprotection & Salt Formation step3->step4 racemate Racemic 3-Phenoxypiperidine Hydrochloride step4->racemate hplc Chiral HPLC racemate->hplc enantiomer_r (R)-3-Phenoxypiperidine Hydrochloride hplc->enantiomer_r Fraction 1 enantiomer_s (S)-3-Phenoxypiperidine Hydrochloride hplc->enantiomer_s Fraction 2

Caption: Workflow for the synthesis of racemic 3-Phenoxypiperidine HCl and its subsequent chiral resolution.

Physicochemical Characterization

Following synthesis and purification, a thorough physicochemical characterization of the racemate and the individual enantiomers is essential.

Analytical Technique Parameter Measured Expected Outcome
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C chemical shifts, coupling constantsConfirmation of the chemical structure. Spectra of the racemate and enantiomers should be identical.
Mass Spectrometry (MS) Molecular weightConfirmation of the molecular formula.
Melting Point Temperature range of meltingThe racemate may have a different melting point than the pure enantiomers.
Polarimetry Specific rotation ([α]D)The (R)- and (S)-enantiomers will rotate plane-polarized light to an equal but opposite extent. The racemate will have a specific rotation of zero.
Chiral HPLC Enantiomeric excess (ee)Confirmation of the enantiomeric purity of the separated isomers (ideally >99% ee).

Proposed Comparative Biological Evaluation

Based on patent literature suggesting that related structures act as sigma-1 receptor ligands, a focused in vitro evaluation is proposed to delineate the pharmacological profiles of the (R)- and (S)-enantiomers of 3-Phenoxypiperidine.[7][8] The sigma-1 receptor is a chaperone protein implicated in a variety of CNS disorders, making it a compelling target.

In Vitro Receptor Binding Assays

The primary objective is to determine the binding affinity (Ki) of each enantiomer for the sigma-1 receptor and to assess their selectivity against other relevant CNS receptors.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

  • Tissue/Cell Preparation: Prepare cell membranes from a cell line recombinantly expressing the human sigma-1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine.

  • Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer).

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each compound. Calculate the Ki value using the Cheng-Prusoff equation.

A similar approach should be used to assess binding to a panel of other receptors to determine selectivity, including but not limited to:

  • Sigma-2 receptor

  • Dopamine receptors (D₁, D₂)

  • Serotonin receptors (e.g., 5-HT₁A, 5-HT₂A)

  • Adrenergic receptors (α₁, α₂)

  • Opioid receptors (μ, δ, κ)

Hypothetical Data Presentation: Receptor Binding Affinities (Ki, nM)

Compound Sigma-1 Sigma-2 D₂ 5-HT₂A μ-Opioid
Racemic 3-Phenoxypiperidine HClValueValueValueValueValue
(R)-3-Phenoxypiperidine HClValueValueValueValueValue
(S)-3-Phenoxypiperidine HClValueValueValueValueValue
In Vitro Functional Assays

Functional assays are crucial to determine whether the compounds act as agonists, antagonists, or allosteric modulators at the sigma-1 receptor.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Line: Use a cell line expressing the sigma-1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Assay Procedure:

    • Agonist Mode: Treat the cells with increasing concentrations of the test compounds and measure the change in intracellular calcium concentration.

    • Antagonist Mode: Pre-incubate the cells with the test compounds before stimulating them with a known sigma-1 receptor agonist (e.g., PRE-084). Measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Diagram of the Proposed Biological Evaluation Workflow

G cluster_invitro In Vitro Evaluation racemate Racemic 3-Phenoxypiperidine Hydrochloride binding_assay Receptor Binding Assays (Ki determination) racemate->binding_assay enantiomer_r (R)-3-Phenoxypiperidine Hydrochloride enantiomer_r->binding_assay enantiomer_s (S)-3-Phenoxypiperidine Hydrochloride enantiomer_s->binding_assay functional_assay Functional Assays (EC50/IC50 determination) binding_assay->functional_assay Based on binding results adme_tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) functional_assay->adme_tox For active compounds data_analysis Comparative Data Analysis (Potency, Selectivity, Efficacy) adme_tox->data_analysis

Caption: Proposed workflow for the comparative in vitro biological evaluation of 3-Phenoxypiperidine HCl and its enantiomers.

Preliminary ADME/Tox Profiling

An early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential.

  • Metabolic Stability: Incubate the enantiomers with liver microsomes and measure the rate of degradation over time.

  • Cytotoxicity: Assess the toxicity of the enantiomers in a relevant cell line (e.g., HepG2) using an MTT or similar assay.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative analysis of this compound and its (R)- and (S)-enantiomers. While the existing literature lacks direct comparative data, the information on related chiral piperidine derivatives strongly suggests that a stereoselective biological profile is to be expected. The proposed experimental plan, focusing on synthesis, chiral resolution, and a tiered in vitro evaluation centered on the sigma-1 receptor, provides a clear and scientifically rigorous path forward.

The results of these studies will be instrumental in determining if one enantiomer possesses a superior therapeutic profile, potentially leading to the development of a more potent and safer single-enantiomer drug. Such an outcome would underscore the critical importance of chiral pharmacology in modern drug discovery and development.

References

A Comparative Guide to Validating the Mechanism of Action of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-focused framework for validating the MoA of 3-Phenoxypiperidine hydrochloride, a versatile piperidine derivative with potential applications in treating neurological and psychiatric disorders.[1][2][3] We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-tiered experimental approach, comparing its potential profile against established neuropharmacological agents.

The structural backbone of this compound, a piperidine ring, is a common scaffold in many centrally active compounds, including potent analgesics and monoamine reuptake inhibitors.[4][5][6] Preliminary data suggests that this compound and its derivatives may act as selective sigma-1 receptor agonists, thereby modulating intracellular calcium signaling and neurotransmitter release.[1] However, its structural similarity to known monoamine transporter ligands necessitates a thorough investigation into its potential activity as a dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter inhibitor.[7][8][9]

This guide will present a logical, self-validating workflow to dissect these potential mechanisms, providing objective, data-driven comparisons to benchmark compounds.

Part 1: The Strategic Experimental Workflow

Our validation strategy is built on a hierarchical approach, starting with broad binding affinity screens and progressing to more specific functional assays. This ensures a cost-effective and scientifically rigorous investigation, where each experimental stage informs the next.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Comparative Analysis A Primary Screening: Radioligand Binding Assays B Targets: DAT, SERT, NET, Sigma-1 Receptor A->B Determine Binding Affinity (Ki) C Neurotransmitter Uptake Inhibition Assays B->C Proceed if significant binding is detected D Second Messenger/Functional Assays (e.g., Calcium Flux) C->D If Binding Confirmed E Compare IC50/Ki values against: - SSRIs (Fluoxetine) - NDRIs (Bupropion) - Non-selective inhibitors (Cocaine) D->E Quantify Functional Potency (IC50/EC50) F Determine Selectivity Ratios (e.g., SERT/DAT) E->F end Validated Mechanism of Action F->end start Start: Compound 3-Phenoxypiperidine HCl start->A

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Phenoxypiperidine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenoxypiperidine hydrochloride is a synthetic compound featuring a piperidine ring linked to a phenoxy group. While its specific pharmacology is not widely reported in public literature, its structural motifs are present in various biologically active molecules, suggesting its potential relevance in drug discovery and development.[1] Accurate quantification of such compounds in biological matrices like plasma is fundamental for preclinical and clinical research, enabling the characterization of pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profiles.

This guide provides a comprehensive framework for developing a robust and reliable quantitative bioanalytical method for 3-Phenoxypiperidine in plasma. As no standardized public method currently exists, this document is structured as a first-principles guide. It compares viable analytical strategies, explains the scientific rationale behind experimental choices, and provides detailed, field-tested protocols. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective bioanalysis.[2]

Part 1: Analyte Characterization & Strategic Foundations

A successful bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate every subsequent decision, from sample preparation to instrumental analysis.[3]

1.1. Physicochemical Properties of 3-Phenoxypiperidine

  • Structure: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Predicted pKa: ~8.5 - 9.5 (basic, attributed to the piperidine nitrogen)

  • Predicted LogP: ~2.1 - 2.5 (moderately lipophilic)

Causality Behind Experimental Choices: The basic nature of the piperidine nitrogen (pKa ~9) means that at physiological pH (~7.4) and in acidic mobile phases (pH 2-4), the molecule will exist predominantly in its protonated, positively charged form. This makes it an ideal candidate for:

  • Reverse-Phase Chromatography (RPC): Good retention on non-polar stationary phases like C18.

  • Positive Mode Electrospray Ionization (ESI+): Efficient ionization for mass spectrometry detection.[4]

  • Cation-Exchange Solid-Phase Extraction (SPE): A highly selective sample cleanup mechanism.

The moderate lipophilicity (LogP >2) suggests it will readily partition into organic solvents, making Liquid-Liquid Extraction (LLE) a viable and effective sample preparation strategy.[3]

1.2. The Imperative of an Internal Standard (IS)

An Internal Standard is critical for accurate and precise quantification in LC-MS bioanalysis.[5][6] It is added at a known, constant concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[7]

Recommended IS: The ideal choice is a Stable Isotope-Labeled (SIL) internal standard , such as 3-Phenoxypiperidine-d5 . A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[5][8] If a SIL-IS is not commercially available, a close structural analog with similar physicochemical properties can be used, though this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[7]

Part 2: Comparative Evaluation of Sample Preparation Techniques

The primary goal of sample preparation is to remove endogenous plasma components (proteins, phospholipids) that can interfere with analysis, while efficiently recovering the analyte of interest.[9] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)
  • Mechanism: A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[9]

  • Pros: High throughput, low cost, simple procedure.[10]

  • Cons: Yields a relatively "dirty" extract. Co-extracted phospholipids are a major source of matrix effects (ion suppression or enhancement) in LC-MS/MS.[9][10]

Liquid-Liquid Extraction (LLE)
  • Mechanism: This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[11] For 3-Phenoxypiperidine, the plasma sample pH would be raised (>10) to neutralize the piperidine nitrogen, making the molecule less polar and allowing it to be extracted from the aqueous plasma into an organic solvent like methyl tert-butyl ether (MTBE).

  • Pros: Provides a much cleaner extract than PPT, significantly reducing matrix effects. Relatively inexpensive.[11]

  • Cons: More labor-intensive and time-consuming than PPT. Can be difficult to automate. Potential for emulsion formation.[11]

Solid-Phase Extraction (SPE)
  • Mechanism: A highly selective method where the analyte is retained on a solid sorbent packed in a cartridge while interferences are washed away.[11] For 3-Phenoxypiperidine, a mixed-mode strong cation-exchange (MCX) sorbent would be ideal. At an acidic pH, the positively charged analyte binds to the negatively charged sorbent. Interferences are washed off with an organic solvent, and the analyte is then eluted with a basic organic solution.

  • Pros: Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[12][13] Highly selective and reproducible.

  • Cons: Highest cost per sample. Requires more extensive method development.[10]

Data Summary & Comparison
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowMediumHigh
Expected Recovery >90%80-95%>90%
Matrix Effect HighLow-MediumVery Low
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh
Recommendation Suitable for early discovery or high-concentration studies.Good balance of cleanliness and cost for many applications.Gold standard for regulated bioanalysis requiring the highest sensitivity and robustness.

Table 1: Comparison of sample preparation techniques. Illustrative performance data is based on typical outcomes for small molecules.

Visualization: Sample Preparation Workflow

cluster_0 Sample Preparation Decision Workflow start Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., MTBE at basic pH) start->lle spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) start->spe vortex Vortex & Centrifuge ppt->vortex lle->vortex extract Collect Supernatant/ Organic Layer spe->extract Wash & Elute vortex->extract drydown Evaporate & Reconstitute extract->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: Decision workflow for selecting a plasma sample preparation method.

Part 3: Comparative Evaluation of Instrumental Analysis

While techniques like HPLC-UV and GC-MS exist, LC-MS/MS is the definitive choice for quantifying low-concentration drugs in complex biological matrices due to its unparalleled sensitivity, selectivity, and speed.[2][14]

Recommended Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[2]

  • Chromatography: The goal is to separate the analyte from co-extracted endogenous components to minimize matrix effects.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is the standard starting point for moderately lipophilic compounds like 3-Phenoxypiperidine.[15]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid. The acid ensures the analyte remains protonated for good peak shape and ionization.[15]

  • Mass Spectrometry: Detection is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its IS.

    • Ionization: ESI in positive ion mode (ESI+) is optimal due to the basic piperidine nitrogen.[4]

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): The protonated molecule, [M+H]⁺. For 3-Phenoxypiperidine, this would be m/z 178.2.

      • Product Ion (Q3): A characteristic fragment ion produced by collision-induced dissociation (CID). A likely fragmentation pathway for aromatic ethers is the cleavage of the ether bond.[16] A plausible and stable product ion would result from the loss of the phenoxy radical, yielding a fragment at m/z 84.1 (the protonated piperidine ring fragment). Another possibility is the fragment corresponding to the protonated phenoxy group at m/z 94.1.

Alternative Methods
  • HPLC-UV: Requires a chromophore, which the phenoxy group provides. However, this method typically lacks the sensitivity required for PK studies where plasma concentrations can be in the low ng/mL range.[17][18] It is also prone to interference from other UV-absorbing compounds in the plasma extract.

  • GC-MS: Not ideal for this analyte. 3-Phenoxypiperidine is non-volatile and polar, making it unsuitable for direct GC analysis. It would require a chemical derivatization step to increase its volatility, adding complexity and potential variability to the method.

Visualization: Overall Bioanalytical Workflow

cluster_workflow Quantitative Bioanalysis Workflow sample 1. Plasma Sample Collection prep 2. Sample Preparation (e.g., SPE) with IS sample->prep lc 3. LC Separation (C18 Column) prep->lc ms 4. MS/MS Detection (MRM Mode) lc->ms data 5. Data Acquisition (Peak Integration) ms->data quant 6. Quantification (Analyte/IS Ratio vs. Calibration Curve) data->quant

Caption: High-level workflow for quantitative bioanalysis using LC-MS/MS.

Part 4: Proposed Experimental Protocols

The following protocols are robust starting points for method development.

Protocol 1: Sample Preparation using Mixed-Mode SPE
  • Condition: Condition an MCX SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Pre-treat 100 µL of plasma sample (containing calibrators, QCs, or unknowns) with 100 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE plate.

  • Wash 1: Wash the plate with 1 mL of 0.1 M hydrochloric acid.

  • Wash 2: Wash the plate with 1 mL of methanol to remove lipophilic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Instrumental Analysis
Parameter Condition
LC System UPLC/UHPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.0 min, hold 0.5 min, return to 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization ESI Positive
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 500°C
MRM Transition 3-Phenoxypiperidine: 178.2 > 84.1; IS (d5): 183.2 > 89.1

Table 2: Proposed starting parameters for the LC-MS/MS method.

Part 5: Method Validation & Regulatory Context

Once developed, the method must be fully validated according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[19][20][21] Key validation parameters include:

  • Selectivity & Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity & Range: The concentration range over which the assay is accurate and precise.

  • Accuracy & Precision: Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC) both within a single run (intra-day) and between different runs (inter-day).

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Ensuring the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This guide outlines a comprehensive, science-driven approach to developing a quantitative method for this compound in plasma. While several sample preparation and analysis techniques are viable, a method combining Mixed-Mode Solid-Phase Extraction (SPE) with UPLC-MS/MS offers the highest likelihood of achieving the sensitivity, selectivity, and robustness required for regulated bioanalysis. The provided protocols serve as a validated starting point for method development, which must be followed by rigorous validation to ensure data integrity for its intended purpose in drug development and research.

References

Benchmarking 3-Phenoxypiperidine Hydrochloride: A Comparative Guide for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking 3-Phenoxypiperidine hydrochloride against established reference compounds in neuropharmacology research. As a member of the diverse piperidine class of molecules, which are integral to numerous FDA-approved drugs, this compound holds potential for novel therapeutic applications targeting the central nervous system (CNS).[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological profile of this compound and to design robust experimental plans for its characterization.

A Note on Data Availability: As of the writing of this guide, there is a notable absence of publicly available in vitro pharmacological data for this compound. It is primarily documented as a chemical intermediate in pharmaceutical synthesis.[3][4] However, based on the well-established pharmacology of structurally related phenoxyalkylpiperidines, which are potent sigma-1 (σ1) receptor agonists, we can hypothesize a likely pharmacological profile for this compound to guide its initial investigation. This guide is therefore structured around this hypothesis, providing the necessary context and experimental protocols to validate it.

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The piperidine ring is a ubiquitous structural motif in a vast array of neuropharmacological agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with various biological targets. This has led to the development of piperidine-containing drugs for a wide range of CNS disorders, including Alzheimer's disease, depression, and psychosis.[2] The phenoxy moiety attached to the piperidine ring in this compound introduces a key pharmacophoric element that suggests potential interactions with targets that have aromatic binding pockets.

Potential Pharmacological Profile of this compound

Based on its structural similarity to known bioactive molecules, we propose that the primary pharmacological activities of this compound are likely to be centered around the following targets:

  • Sigma-1 (σ1) Receptor: Structurally analogous phenoxyalkylpiperidines have demonstrated high affinity and agonist activity at the σ1 receptor.

  • Monoamine Oxidase (MAO): The phenoxy and piperidine moieties are found in various MAO inhibitors.

  • Monoamine Transporters (DAT, SERT, NET): The piperidine scaffold is a common feature in many monoamine reuptake inhibitors.

This guide will focus on benchmarking this compound against well-characterized reference compounds for each of these potential targets.

Comparative Benchmarking: Data and Reference Compounds

To provide a clear comparative landscape, the following tables summarize the in vitro pharmacological data for selected reference compounds. The data for this compound is presented as "Hypothetical" and serves as a placeholder for experimentally determined values.

Sigma-1 (σ1) Receptor Binding Affinity
CompoundClassKᵢ (nM) for σ1 Receptor
3-Phenoxypiperidine HCl Piperidine Derivative (Hypothetical) [To Be Determined]
PRE-084Selective σ1 Receptor Agonist~2.2
DonepezilAcetylcholinesterase Inhibitor / σ1 Ligand~14.6
Monoamine Oxidase (MAO) Inhibition
CompoundClassIC₅₀ (µM) for MAO-AIC₅₀ (µM) for MAO-B
3-Phenoxypiperidine HCl Piperidine Derivative (Hypothetical) [To Be Determined] [To Be Determined]
ToloxatoneSelective MAO-A Inhibitor~1.8 (Kᵢ)~44 (Kᵢ)[5]
MoclobemideReversible MAO-A InhibitorPotent and selective for MAO-AWeakly active
SelegilineIrreversible MAO-B InhibitorHighPotent and selective for MAO-B
RasagilineIrreversible MAO-B InhibitorHighPotent and selective for MAO-B
Monoamine Transporter Uptake Inhibition
CompoundClassIC₅₀ (nM) for DATIC₅₀ (nM) for SERTIC₅₀ (nM) for NET
3-Phenoxypiperidine HCl Piperidine Derivative (Hypothetical) [To Be Determined] [To Be Determined] [To Be Determined]
GBR-12909Selective DAT Inhibitor~1-10>1000>1000
FluoxetineSelective SERT Inhibitor>1000~1-10>1000
DesipramineSelective NET Inhibitor>1000>100~1-10

Experimental Workflows and Protocols

To experimentally determine the pharmacological profile of this compound and validate the hypotheses presented, the following detailed protocols are provided.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Sigma1_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize guinea pig brain tissue in ice-cold buffer prep2 Centrifuge at 1,000 x g to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at 20,000 x g to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Incubate membranes with 3H-pentazocine (radioligand) prep4->assay1 assay2 Add increasing concentrations of 3-Phenoxypiperidine HCl assay1->assay2 assay3 Incubate to equilibrium (e.g., 120 min at 37°C) assay2->assay3 assay4 Separate bound and free radioligand by rapid filtration assay3->assay4 analysis1 Quantify bound radioactivity using liquid scintillation counting assay4->analysis1 analysis2 Plot % inhibition vs. log concentration of test compound analysis1->analysis2 analysis3 Calculate IC50 and convert to Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of membrane preparation (typically 100-200 µg of protein).

      • 50 µL of --INVALID-LINK---pentazocine (a selective σ1 radioligand) at a final concentration near its Kᴅ (e.g., 2-5 nM).

      • 50 µL of this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle for total binding.

      • For non-specific binding, add a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).

    • Incubate the plate at 37°C for 120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Monoamine Oxidase (MAO) Activity Assay (Fluorometric)

This protocol allows for the determination of the inhibitory potency (IC₅₀) of this compound against both MAO-A and MAO-B isoforms.

Workflow Diagram:

MAO_Assay cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Prepare assay buffer, MAO enzyme (A or B), substrate, and fluorescent probe assay1 Pre-incubate MAO enzyme with increasing concentrations of 3-Phenoxypiperidine HCl prep1->assay1 assay2 Initiate reaction by adding substrate (e.g., kynuramine) and HRP-coupled probe assay1->assay2 assay3 Incubate at 37°C, protected from light assay2->assay3 analysis1 Measure fluorescence intensity (Ex/Em ~535/590 nm) assay3->analysis1 analysis2 Plot % inhibition vs. log concentration of test compound analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

Caption: Workflow for Fluorometric Monoamine Oxidase Activity Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human MAO-A or MAO-B enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of the substrate (e.g., kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

    • Prepare the detection reagent, which typically includes a horseradish peroxidase (HRP)-coupled fluorescent probe (e.g., Amplex Red).

  • Inhibition Assay:

    • In a 96-well black plate, add the following to each well:

      • MAO-A or MAO-B enzyme in assay buffer.

      • This compound at various concentrations (e.g., from 0.1 µM to 100 µM) or vehicle for control.

      • Include known selective inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the detection reagent.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~535 nm and emission at ~590 nm for Amplex Red).

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Monoamine Transporter Uptake Assay

This protocol is designed to assess the inhibitory effect of this compound on the uptake of radiolabeled monoamines (dopamine, serotonin, or norepinephrine) into cells expressing the respective transporters (DAT, SERT, or NET).

Workflow Diagram:

Transporter_Assay cluster_prep Cell Culture cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Culture cells stably expressing DAT, SERT, or NET prep2 Plate cells in a 96-well plate and grow to confluence assay1 Pre-incubate cells with increasing concentrations of 3-Phenoxypiperidine HCl prep2->assay1 assay2 Add radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) assay1->assay2 assay3 Incubate for a short period (e.g., 10 min at 37°C) assay2->assay3 assay4 Terminate uptake by rapid washing with ice-cold buffer assay3->assay4 analysis1 Lyse cells and quantify intracellular radioactivity assay4->analysis1 analysis2 Plot % inhibition vs. log concentration of test compound analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

Caption: Workflow for Monoamine Transporter Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Plate the cells in a 96-well plate and allow them to grow to confluence.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with various concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle.

    • Include selective inhibitors as positive controls (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).

    • Initiate the uptake by adding the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Kₘ.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial pharmacological characterization of this compound. By systematically evaluating its activity at the σ1 receptor, MAO-A and MAO-B enzymes, and the monoamine transporters, researchers can build a robust pharmacological profile for this compound. The provided protocols are established and validated methods in the field, ensuring the generation of high-quality, reproducible data.

The hypothetical data presented herein, based on the activity of structurally related phenoxyalkylpiperidines, strongly suggests that the σ1 receptor is a primary target of interest for this compound. Experimental validation of this hypothesis is the critical next step. Should this compound exhibit potent and selective σ1 receptor agonism, further studies to characterize its functional activity (e.g., in cell-based assays measuring downstream signaling) and in vivo efficacy in relevant animal models of CNS disorders would be warranted. The potential for off-target activities at MAOs and monoamine transporters should also be thoroughly investigated to build a complete safety and selectivity profile.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational and logistical framework for the safe and compliant disposal of 3-Phenoxypiperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Introduction: Beyond the Molecule

This compound (CAS No. 1171992-10-1) is a valuable piperidine derivative serving as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1][2] Its utility in the lab, however, is matched by the critical need for responsible handling and disposal. Improper disposal of chemical waste can lead to significant safety hazards, environmental damage, and severe regulatory penalties.[3]

This guide is founded on the principle of proactive compliance and risk mitigation. It synthesizes regulatory mandates with field-proven best practices to create a self-validating system for managing waste streams containing this compound.

Section 1: Hazard Assessment and Waste Characterization

The foundation of safe disposal is a thorough understanding of the material's hazards. While comprehensive toxicological data for this compound is not widely published, the principle of "hazard by analogy" to related piperidine compounds necessitates treating it as a hazardous substance.

  • Analog Data: Structurally similar compounds, such as 3-Phenylpiperidine hydrochloride and other piperidine derivatives, are known to be harmful if swallowed or inhaled, cause skin and respiratory irritation, and in some cases, cause severe skin burns and eye damage.[4][5][6]

  • Regulatory Framework: Due to these inferred hazards, all waste containing this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA) and any applicable state or local regulations.[7][8][9] The "cradle-to-grave" responsibility for this waste lies with the generator—the laboratory that creates it.[8][10]

Core Directive: Unless explicitly proven otherwise by a certified analysis, all waste streams—solid, liquid, or mixed-phase—containing this compound must be classified and handled as hazardous chemical waste.[10]

Section 2: Personal Protective Equipment (PPE) and Handling Precautions

Before handling the pure compound or its waste, ensure a robust safety posture. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and consult the manufacturer's data for breakthrough time and permeability.[12]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[11]

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of the powder.[4]

Section 3: Step-by-Step Waste Segregation and Containerization Protocol

Proper segregation prevents dangerous chemical reactions and ensures the waste can be safely transported and treated.

  • Select the Correct Container:

    • Solid Waste: (e.g., excess reagent, contaminated wipes, weigh boats, PPE) should be collected in a wide-mouth, sealable container made of a compatible material like high-density polyethylene (HDPE).

    • Liquid Waste: (e.g., solutions from reactions or cleaning) should be collected in a sealable, leak-proof container, preferably plastic.[3] Avoid using glass Schott bottles for waste, as they are expensive and better suited for active materials.[13]

  • Label the Container Immediately: Before any waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • A list of all other constituents in the container (e.g., "Methanol," "Water").

    • The associated hazards (e.g., "Toxic," "Irritant").[13]

    • The date accumulation started.

  • Ensure Chemical Compatibility: Do not mix incompatible wastes.[13][14] Based on data for similar compounds, this compound waste should be segregated from:

    • Strong oxidizing agents.[5][11]

    • Strong bases.[5]

    • Acids (to prevent potential reactions or gas evolution).[13]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[3] This minimizes the release of vapors and prevents spills.

Section 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[3][7] This is a location at or near the point of generation where waste is temporarily stored.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[7][10] For acutely toxic wastes (P-listed), the limit is one quart.[3][7]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin or tray to contain any potential leaks.

Section 5: The Disposal Workflow: From Lab Bench to Final Treatment

The only acceptable disposal method for this compound is through your institution's approved hazardous waste program.

  • Initiate Disposal Request: Once a waste container is full or has been accumulating for a set period (typically 6-12 months, check institutional policy), contact your Environmental Health and Safety (EHS or EHRS) office to schedule a pickup.[3]

  • Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and the label is accurate and legible.

  • Manifest and Transfer: EHS personnel will transport the waste to a central accumulation facility, where it is consolidated for shipment. A hazardous waste manifest will be created to track the waste from your institution to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

Forbidden Practices:

  • DO NOT dispose of this compound down the drain.

  • DO NOT dispose of solid waste in the regular trash.

  • DO NOT use evaporation as a method of disposal.[10]

Decision Workflow for this compound Disposal

The following diagram illustrates the mandatory decision-making process for managing waste streams of this compound.

G Decision Workflow for this compound Disposal cluster_main Standard Operating Procedure cluster_spill Contingency Plan start Waste Generation (Solid, Liquid, or Contaminated Labware) containerize Step 1: Secure in a Compatible & Labeled Container start->containerize segregate Step 2: Segregate from Incompatible Chemicals containerize->segregate store Step 3: Store in Designated Satellite Accumulation Area (SAA) segregate->store check Is Container Full or Accumulation Time Limit Reached? store->check check->store No pickup Step 4: Contact EHS/EHRS for Waste Pickup check->pickup Yes tsdf EHS Transports to Licensed Treatment, Storage, & Disposal Facility (TSDF) pickup->tsdf end Disposal Complete tsdf->end spill_start Spill Occurs spill_protocol Follow Spill Cleanup Protocol (Contain, Absorb, Decontaminate) spill_start->spill_protocol spill_collect Collect All Contaminated Materials (Absorbents, PPE) as Hazardous Waste spill_protocol->spill_collect spill_collect->containerize Enter Standard Workflow

Caption: Decision workflow for proper chemical waste disposal.

Section 6: Managing Spills and Empty Containers

Spill Response: Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[10]

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: Prevent the spill from spreading using appropriate absorbent pads or granules.

  • Collect: Carefully sweep up the solid or absorb the liquid. All cleanup materials are now hazardous waste.

  • Package and Label: Place all collected waste and contaminated PPE into a hazardous waste container and label it accordingly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Empty Container Disposal: An empty container that held this compound is not necessarily non-hazardous.

  • Standard Procedure: For a non-acutely toxic chemical, the container must be triple-rinsed with a suitable solvent (e.g., water or methanol).[7] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7][13] After rinsing, deface or remove the original label and dispose of the container according to your institution's policy for glass or plastic recycling/trash.[7]

  • Acutely Toxic Caveat: If this compound is ever designated as acutely toxic (a "P-listed" waste), the empty container must be managed as hazardous waste without being rinsed.[7]

Summary of Disposal Parameters

ParameterGuidelineRationale & Reference
CAS Number 1171992-10-1Chemical identification.[1][16]
Appearance White to off-white powderPhysical state dictates handling procedures.[1]
Primary Hazard Class Hazardous Waste (Inferred as Toxic/Irritant)Precautionary principle based on analogous compounds.[4][6] Must be managed under RCRA.[8][9]
Recommended PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents dermal, ocular, and respiratory exposure.[11][12]
Incompatible Materials Strong Oxidizing Agents, Strong BasesPrevents dangerous chemical reactions during storage.[5][11]
Primary Disposal Route Collection by Institutional EHS for Incineration or other approved TSDF method.Ensures regulatory compliance and environmental safety.[3][15]
Forbidden Disposal Drain, Regular Trash, EvaporationThese methods are illegal, unsafe, and environmentally harmful.[10]

References

Comprehensive Safety and Handling Guide for 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Phenoxypiperidine hydrochloride (CAS No. 1171992-10-1). As a compound utilized in pharmaceutical development and neuroscience research, particularly for its role as a key intermediate in synthesizing therapeutics for neurological disorders, stringent adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to deliver immediate, actionable information, moving from hazard identification to operational and disposal procedures, grounded in established safety science.

Hazard Identification and Risk Assessment: Understanding the Compound

While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled. The material is known to be irritating to mucous membranes and the upper respiratory tract. Structurally related piperidine compounds are classified as toxic if swallowed, and can cause skin and eye irritation. Therefore, a cautious approach, treating the compound as potentially hazardous, is the cornerstone of a sound safety protocol.

Known and Inferred Hazards:

  • Acute Effects: May cause irritation to the eyes, skin, and respiratory system. Ingestion and inhalation may be harmful.

  • Chronic Effects: Long-term exposure effects have not been determined.

  • Physical State: White to off-white powder.

Hazard Classification (Inferred from Piperidine Hydrochloride)GHS Hazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimize exposure. All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne particles. The laboratory should be equipped with an eyewash station and a safety shower in close proximity to the handling area.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Procedural workflow for handling this compound.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table details the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact. Gloves should be inspected before use and disposed of after handling or if contaminated.
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with particulate filters is necessary.To prevent inhalation of the powdered compound.
Step-by-Step Handling Procedures

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

Preparation:

  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Avoid creating dust.

  • Transfer and Dissolution: Use a spatula to transfer the powder. If dissolving, add the solvent slowly to the solid to prevent splashing.

Cleanup:

  • Decontamination: Wipe down the work surface of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Waste Segregation: All disposable items that have come into contact with the compound (gloves, weigh boats, paper towels) should be placed in a designated, sealed waste container.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and regulatory consequences.

  • Solid Waste: All solid waste contaminated with this compound, including excess compound and disposables, should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled waste container. Do not pour down the drain.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a small spill, gently cover the powder with an absorbent material to avoid creating dust and then scoop it into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a culture of safety is actively maintained in the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.